Product packaging for Fucoxanthin(Cat. No.:CAS No. 3351-86-8)

Fucoxanthin

Katalognummer: B1674175
CAS-Nummer: 3351-86-8
Molekulargewicht: 658.9 g/mol
InChI-Schlüssel: SJWWTRQNNRNTPU-ABBNZJFMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Fucoxanthin is an epoxycarotenol that is found in brown seaweed and which exhibits anti-cancer, anti-diabetic, anti-oxidative and neuroprotective properties. It has a role as an algal metabolite, a CFTR potentiator, a food antioxidant, a neuroprotective agent, a hypoglycemic agent, an apoptosis inhibitor, a hepatoprotective agent, a marine metabolite and a plant metabolite. It is an epoxycarotenol, an acetate ester, a secondary alcohol, a tertiary alcohol and a member of allenes.
This compound has been reported in Jania, Corbicula sandai, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H58O6 B1674175 Fucoxanthin CAS No. 3351-86-8

3D Structure

Interactive Chemical Structure Model





Eigenschaften

InChI

InChI=1S/C42H58O6/c1-29(18-14-19-31(3)22-23-37-38(6,7)26-35(47-33(5)43)27-40(37,10)46)16-12-13-17-30(2)20-15-21-32(4)36(45)28-42-39(8,9)24-34(44)25-41(42,11)48-42/h12-22,34-35,44,46H,24-28H2,1-11H3/b13-12+,18-14+,20-15+,29-16+,30-17+,31-19+,32-21+/t23?,34-,35-,40+,41+,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWWTRQNNRNTPU-ABBNZJFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C(=O)CC12C(CC(CC1(O2)C)O)(C)C)C=CC=C(C)C=C=C3C(CC(CC3(C)O)OC(=O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)C[C@]12[C@](O1)(C[C@H](CC2(C)C)O)C)/C=C/C=C(\C)/C=C=C3[C@](C[C@H](CC3(C)C)OC(=O)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H58O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901031617
Record name Fucoxanthin
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Molecular Weight

658.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3351-86-8
Record name Fucoxanthin
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Record name Fucoxanthin
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Record name Fucoxanthin
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Record name (β,β-Caroten-8(5H)-one, 6',7'-didehydro-5,6-epoxy-4',5',6,7-tetrahydro-3,3',5'-trihydroxy-, (3S,3'S,5R,5'R,6S,6'R)-
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Record name FUCOXANTHIN
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Foundational & Exploratory

The Fucoxanthin Biosynthesis Pathway in Diatoms: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Fucoxanthin, a xanthophyll carotenoid abundant in diatoms, exhibits a range of promising bioactivities, including anti-inflammatory, antioxidant, and anti-cancer properties, making it a molecule of significant interest for the pharmaceutical and nutraceutical industries. Understanding its biosynthesis is paramount for optimizing production and exploring its therapeutic potential. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in diatoms, with a focus on the model organism Phaeodactylum tricornutum. It details the enzymatic steps, key intermediates, and regulatory mechanisms. Furthermore, this guide furnishes researchers with a compilation of quantitative data, detailed experimental protocols for pathway investigation, and visual representations of the core biological processes to facilitate further research and development.

Introduction

Diatoms are a major group of algae and are among the most common types of phytoplankton. Their characteristic golden-brown color is due to the high abundance of this compound, which plays a crucial role in their light-harvesting complexes, allowing them to absorb blue-green light that penetrates deeper into the aquatic environment[1]. Beyond its physiological role in diatoms, this compound has garnered significant attention for its potential human health benefits[1]. Elucidating the intricate biosynthetic pathway of this valuable carotenoid is a key step towards its sustainable production and therapeutic application.

Recent research, particularly utilizing genetic and biochemical approaches in the model diatom Phaeodactylum tricornutum, has significantly advanced our understanding of how this compound is synthesized[2][3][4]. This guide synthesizes these findings to provide a comprehensive technical resource.

The this compound Biosynthesis Pathway

The biosynthesis of this compound in diatoms is a complex process that begins with the general isoprenoid pathway and proceeds through a series of specialized enzymatic reactions. The pathway can be broadly divided into the formation of the precursor β-carotene and the subsequent conversion steps leading to this compound. The early steps of carotenoid biosynthesis in diatoms occur via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway[5].

The later, more specific stages of the pathway, starting from violaxanthin, have been the subject of intense investigation. A key finding is that the pathway is more intricate than previously thought and involves a series of intermediates and enzymes that are distinct from those in higher plants[2][3]. Diadinoxanthin metabolism serves as a central regulatory hub, connecting the photoprotective xanthophyll cycle with the this compound biosynthetic pathway[2][3].

The key enzymes and intermediates involved in the conversion of β-carotene to this compound are outlined below:

  • β-carotene to Zeaxanthin: β-carotene is hydroxylated to form zeaxanthin.

  • Zeaxanthin to Violaxanthin: Zeaxanthin is then epoxidized to violaxanthin via antheraxanthin as an intermediate. This reaction is catalyzed by zeaxanthin epoxidase (ZEP) enzymes[6][7].

  • Violaxanthin to Neoxanthin: Violaxanthin is converted to neoxanthin. This step is catalyzed by the enzyme violaxanthin de-epoxidase-like 1 (VDL1)[8][9].

  • Neoxanthin to Diadinoxanthin: The subsequent conversion of neoxanthin to diadinoxanthin is a crucial step.

  • Diadinoxanthin to Allenoxanthin: Violaxanthin de-epoxidase-like 2 (VDL2) catalyzes this conversion[9].

  • Allenoxanthin to Haptoxanthin: This step involves an acetylation.

  • Haptoxanthin to Phaneroxanthin: This reaction is catalyzed by zeaxanthin epoxidase 1 (ZEP1)[8][9].

  • Phaneroxanthin to this compound: The final step is the conversion of phaneroxanthin to this compound, a reaction catalyzed by the enzyme carotenoid isomerase-like protein 5 (CRTISO5), which functions as a hydratase[2][10][11].

The evolution of this pathway is thought to have occurred through the duplication and neofunctionalization of genes originally involved in the photoprotective xanthophyll cycle, specifically the violaxanthin de-epoxidase (VDE) and zeaxanthin epoxidase (ZEP) gene families[2][3][12].

Pathway Diagram

Fucoxanthin_Biosynthesis beta_carotene β-Carotene zeaxanthin Zeaxanthin beta_carotene->zeaxanthin violaxanthin Violaxanthin zeaxanthin->violaxanthin ZEPs neoxanthin Neoxanthin violaxanthin->neoxanthin VDL1 diadinoxanthin Diadinoxanthin neoxanthin->diadinoxanthin allenoxanthin Allenoxanthin diadinoxanthin->allenoxanthin VDL2 diatoxanthin Diatoxanthin (Photoprotection) diadinoxanthin->diatoxanthin VDE (High Light) haptoxanthin Haptoxanthin allenoxanthin->haptoxanthin Acetylation phaneroxanthin Phaneroxanthin haptoxanthin->phaneroxanthin ZEP1 This compound This compound phaneroxanthin->this compound CRTISO5 ZEP ZEP VDL1 VDL1 VDL2 VDL2 ZEP1 ZEP1 CRTISO5 CRTISO5 diatoxanthin->diadinoxanthin ZEP3 (Low Light)

Caption: The this compound biosynthesis pathway in diatoms.

Quantitative Data

The production of this compound in diatoms is influenced by various environmental factors, with light and nitrogen being the most significant. The following tables summarize quantitative data on this compound content and the expression of key biosynthetic genes under different conditions.

Table 1: this compound Content in Phaeodactylum tricornutum under Various Culture Conditions
Culture ConditionThis compound Content (mg/g dry weight)Reference
Mixotrophic, Blue Light16.28[5]
Mixotrophic, Red:Blue Light (6:1)Lower than blue light[5]
Low Light (LL)1.7[13]
High Light (HL)0.54[13]
High NitrogenIncreased productivity[14]
Nitrogen LimitationReduced production[15]
Two-phase culture (R:B 6:1 to 5:1 + tryptone)Increased content and productivity[5]
Multiple Nitrogen Supplementation + Blue Light19.62[16]
Table 2: Relative Gene Expression of this compound Biosynthesis Genes in Diatoms under Different Conditions
GeneConditionChange in ExpressionDiatom SpeciesReference
PSYBlue/Green LightUpregulatedP. tricornutum[17]
ZEPBlue/Green LightUpregulatedP. tricornutum[17]
VDETwo-phase culture (enhanced blue light)DownregulatedP. tricornutum[5]
PSYTwo-phase culture (enhanced blue light)UpregulatedP. tricornutum[5]
ZEPTwo-phase culture (enhanced blue light)UpregulatedP. tricornutum[5]
PtPSY, PtPDS, PtVDEHigh NitrogenUpregulatedP. tricornutum[15]
crtiso_lLow LightUpregulated (5-15 fold)P. tricornutum[18]
crtiso2Low LightDownregulated (~3 fold)P. tricornutum[18]
Phytoene desaturase familyLow LightUpregulatedP. tricornutum[18]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound biosynthesis pathway.

CRISPR/Cas9-mediated Gene Knockout in Phaeodactylum tricornutum

This protocol is adapted from established methods for CRISPR/Cas9 gene editing in P. tricornutum[2][10][19].

Objective: To create knockout mutants of genes involved in the this compound biosynthesis pathway to study their function.

Materials:

  • Phaeodactylum tricornutum culture

  • pKS diaCas9-sgRNA vector

  • Gene-specific guide RNA (sgRNA) oligonucleotides

  • BsaI restriction enzyme

  • T4 DNA ligase

  • Biolistic transformation system (gene gun)

  • Gold or tungsten microcarriers

  • f/2 medium plates with 1.5% agar and appropriate antibiotic (e.g., Zeocin)

  • PCR reagents and primers flanking the target site

  • High-Resolution Melting (HRM) analysis instrument (optional)

  • Sanger sequencing services

Procedure:

  • sgRNA Design and Cloning:

    • Design two complementary 20-24 nucleotide sgRNAs targeting the gene of interest.

    • Anneal the synthetic oligonucleotides.

    • Digest the pKS diaCas9-sgRNA vector with BsaI.

    • Ligate the annealed sgRNA duplex into the linearized vector.

    • Transform the ligation product into competent E. coli and select for positive clones by colony PCR and Sanger sequencing.

  • Biolistic Transformation:

    • Grow P. tricornutum to mid-log phase.

    • Harvest 1 x 10^8 cells by centrifugation.

    • Resuspend the cell pellet in a small volume of sterile water.

    • Coat gold or tungsten microcarriers with the purified plasmid DNA containing the sgRNA.

    • Spread the resuspended cells onto an f/2 agar plate.

    • Bombard the cells with the DNA-coated microcarriers using a biolistic device.

  • Selection and Screening of Mutants:

    • Incubate the bombarded plates under appropriate light and temperature conditions.

    • After 2-3 weeks, transfer antibiotic-resistant colonies to fresh selection plates.

    • Perform colony PCR on the putative transformants using primers flanking the sgRNA target site.

    • Analyze the PCR products by gel electrophoresis to screen for large insertions or deletions.

    • (Optional) Use HRM analysis to detect smaller mutations.

    • Confirm the mutations by Sanger sequencing of the PCR products.

Experimental Workflow Diagram

CRISPR_Workflow sgRNA_design sgRNA Design & Cloning into pKS diaCas9-sgRNA biolistics Biolistic Transformation of P. tricornutum sgRNA_design->biolistics selection Selection on Antibiotic Plates biolistics->selection screening Screening of Colonies (Colony PCR) selection->screening analysis Mutation Analysis (Gel Electrophoresis, HRM, Sequencing) screening->analysis mutant_culture Culturing of Confirmed Mutant Strains analysis->mutant_culture

Caption: Workflow for CRISPR/Cas9-mediated gene knockout.

HPLC Analysis of this compound and its Precursors

This protocol provides a general framework for the separation and quantification of carotenoids from diatoms. Specific parameters may need to be optimized based on the available instrumentation and the specific carotenoids of interest[18][20][21].

Objective: To extract, separate, and quantify this compound and its biosynthetic intermediates from diatom cells.

Materials:

  • Diatom cell pellet

  • Solvents: Acetone, Methanol, Acetonitrile (HPLC grade)

  • Internal standard (e.g., β-apo-8'-carotenal)

  • HPLC system with a Diode Array Detector (DAD)

  • C18 or C30 reverse-phase HPLC column

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm)

Procedure:

  • Pigment Extraction:

    • Harvest a known amount of diatom cells by centrifugation.

    • Resuspend the pellet in 100% acetone.

    • Disrupt the cells by sonication or bead beating on ice.

    • Centrifuge to pellet the cell debris.

    • Collect the supernatant containing the pigments.

    • Repeat the extraction until the pellet is colorless.

    • Pool the supernatants and evaporate to dryness under a stream of nitrogen.

    • Resuspend the dried pigments in a known volume of a suitable solvent (e.g., acetone or the initial mobile phase).

  • HPLC Analysis:

    • Filter the pigment extract through a 0.22 µm syringe filter.

    • Inject the sample into the HPLC system.

    • Separate the pigments using a C18 or C30 column with a suitable mobile phase gradient. A common mobile phase system consists of a gradient of methanol, acetonitrile, and water.

    • Detect the pigments using a DAD, monitoring at wavelengths around 450 nm for this compound and other carotenoids.

    • Identify the pigments by comparing their retention times and absorption spectra with those of authentic standards.

    • Quantify the pigments by integrating the peak areas and comparing them to a standard curve generated with known concentrations of the standards.

In Vitro Enzyme Assays

This section provides a conceptual framework for in vitro assays of key enzymes in the this compound pathway. Specific conditions will need to be optimized for each enzyme[2][4][22].

Objective: To determine the enzymatic activity and substrate specificity of recombinant enzymes involved in this compound biosynthesis.

General Procedure:

  • Recombinant Protein Expression and Purification:

    • Clone the coding sequence of the enzyme of interest (e.g., VDL1, VDL2, ZEP1, CRTISO5) into an expression vector.

    • Express the recombinant protein in a suitable host system (e.g., E. coli).

    • Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Substrate Preparation:

    • Purify the substrate for the enzymatic reaction (e.g., violaxanthin for VDL1, phaneroxanthin for CRTISO5) from wild-type or mutant diatom strains.

  • Enzymatic Reaction:

    • Set up a reaction mixture containing the purified enzyme, the substrate, and any necessary cofactors (e.g., ascorbate for de-epoxidases).

    • Incubate the reaction at an optimal temperature and pH for a defined period.

    • Stop the reaction by adding a solvent like acetone or ethanol.

  • Product Analysis:

    • Extract the carotenoids from the reaction mixture.

    • Analyze the products by HPLC-DAD to identify and quantify the converted substrate and the newly formed product.

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated by environmental cues, primarily light and nutrient availability.

Light Signaling

Light, particularly blue light, is a key regulator of carotenoid biosynthesis in diatoms[19][23]. Diatoms possess blue-light photoreceptors, such as cryptochromes and phototropins, which are implicated in the transcriptional control of carotenoid biosynthetic genes[19]. Blue light has been shown to upregulate the expression of key genes in the pathway, including phytoene synthase (PSY) and zeaxanthin epoxidase (ZEP)[17]. Knockout studies of certain cryptochrome genes in P. tricornutum have confirmed their role in regulating carotenoid accumulation[19].

Signaling Pathway Diagram

Light_Signaling blue_light Blue Light cryptochrome Cryptochrome (Photoreceptor) blue_light->cryptochrome signaling_cascade Signaling Cascade (Kinases, Transcription Factors) cryptochrome->signaling_cascade gene_expression Upregulation of Biosynthetic Genes (e.g., PSY, ZEP) signaling_cascade->gene_expression fucoxanthin_synthesis Increased this compound Biosynthesis gene_expression->fucoxanthin_synthesis

References

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Fucoxanthin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fucoxanthin, a prominent marine carotenoid found in brown seaweeds and diatoms, has garnered significant attention for its diverse and potent biological activities. Its unique chemical structure, characterized by an unusual allenic bond, an epoxide group, and a conjugated polyene chain, is fundamental to its functionality. This technical guide provides a comprehensive overview of the chemical structure of this compound and its primary stereoisomers. It includes a detailed summary of its physicochemical and spectroscopic properties, presented in tabular format for ease of comparison. Furthermore, this guide outlines detailed experimental protocols for the extraction, purification, and structural elucidation of this compound, offering a practical resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure of this compound

This compound is classified as a xanthophyll, which is an oxygenated derivative of carotenoids.[1] Its molecular formula is C42H58O6, with a molecular weight of approximately 658.9 g/mol .[2][3] The structure of this compound is distinguished by several key functional groups that contribute to its unique properties and biological activities:

  • Polyene Chain: A long chain of conjugated double bonds that is responsible for its ability to absorb light in the blue-green region of the visible spectrum and for its antioxidant properties.

  • Allenic Bond: An unusual C=C=C bond system, which is a rare feature among naturally occurring carotenoids and is thought to contribute significantly to its chemical reactivity.[4]

  • 5,6-Monoepoxide Group: An epoxide ring that is a key reactive site in the molecule.

  • Hydroxyl Groups: Two hydroxyl (-OH) groups that increase its polarity compared to other carotenoids like β-carotene.

  • Conjugated Carbonyl Group: A ketone (C=O) group conjugated with the polyene chain.

  • Acetyl Group: An acetate ester functional group.

The absolute configuration of the most common naturally occurring isomer, all-trans-fucoxanthin, has been determined as (3S, 5R, 6S, 3'S, 5'R, 6'R).

fucoxanthin_structure cluster_polyene Polyene Chain (Conjugated Double Bonds) cluster_features Key Functional Groups p1 p1 p2 p2 p1->p2 ... ring2 Cyclohexene Ring with Hydroxyl and Acetyl Groups p1->ring2 p3 p3 p2->p3 ... p4 p4 p3->p4 ... p5 p5 p4->p5 ... p6 p6 p5->p6 ... p7 p7 p6->p7 ... p8 p8 p7->p8 ... ring1 Cyclohexene Ring with 5,6-Monoepoxide and Hydroxyl Group p8->ring1 allenic_bond Allenic Bond (C=C=C) carbonyl Conjugated Carbonyl (C=O)

Caption: Key structural features of the this compound molecule.

Stereoisomers of this compound

This compound can exist in different geometric isomeric forms, primarily due to the presence of its long polyene chain. The most prevalent and stable form found in nature is all-trans-fucoxanthin.[5] However, exposure to heat, light, or certain solvents during extraction and purification can lead to the formation of cis (or Z) isomers.[2] The main stereoisomers of this compound are:

  • all-trans-Fucoxanthin: The most abundant natural isomer.

  • 9'-cis-Fucoxanthin

  • 13-cis-Fucoxanthin

  • 13'-cis-Fucoxanthin

These cis-isomers have been shown to possess different biological activities compared to the all-trans form, making their separation and characterization a key area of research.[6]

fucoxanthin_isomers all_trans all-trans-Fucoxanthin (Natural Form) cis_9 9'-cis-Fucoxanthin all_trans->cis_9 Isomerization (Light, Heat) cis_13 13-cis-Fucoxanthin all_trans->cis_13 Isomerization (Light, Heat) cis_13_prime 13'-cis-Fucoxanthin all_trans->cis_13_prime Isomerization (Light, Heat)

Caption: Isomerization of all-trans-fucoxanthin to its cis-isomers.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular FormulaC42H58O6[1]
Molecular Weight658.91 g/mol
AppearanceOrange needles
Melting Point160 °C
Optical Rotation [α]D+72.5° (in Chloroform)
SolubilityFreely soluble in ethanol; sparingly soluble in ether; practically insoluble in petroleum ether.
Spectroscopic Properties of this compound and its Isomers

The UV-visible absorption spectrum of this compound is characterized by a major absorption band in the blue-green region. The exact position of the absorption maxima (λmax) can vary depending on the solvent and the isomeric form.

CompoundSolventAbsorption Maxima (λmax) in nmReference(s)
all-trans-FucoxanthinEthanol448, 470[7]
all-trans-FucoxanthinAcetone446, 468[7]
all-trans-FucoxanthinChloroform457, 492
all-trans-FucoxanthinHexane427, 450, 476[7]
This compound Isomer MixtureMethanol332, 447, 468[8]

Experimental Protocols

Extraction of this compound from Brown Seaweed

This protocol describes a general procedure for the solvent extraction of this compound from dried brown seaweed.

Materials:

  • Dried and powdered brown seaweed (e.g., Sargassum sp., Undaria pinnatifida)

  • Ethanol (96% or absolute) or Acetone

  • Mortar and pestle or blender

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Amber glass bottles for storage

Procedure:

  • Sample Preparation: Grind the dried seaweed into a fine powder using a mortar and pestle or a blender to increase the surface area for extraction.

  • Solvent Extraction:

    • Weigh a known amount of the seaweed powder and place it in a flask.

    • Add ethanol or acetone at a solid-to-solvent ratio of approximately 1:10 to 1:30 (w/v).[9] Ethanol is often preferred for its efficiency.[10][11]

    • Macerate the mixture by stirring or shaking for a specified period, typically ranging from 2 to 24 hours, at room temperature and protected from light.[9] For enhanced extraction, ultrasonication can be applied.

  • Separation:

    • Separate the solid residue from the solvent extract by centrifugation (e.g., 4000 rpm for 15 minutes) or filtration.

    • Collect the supernatant/filtrate.

    • Repeat the extraction process with the residue 2-3 more times with fresh solvent to ensure maximum recovery of this compound.

  • Concentration:

    • Pool the extracts from all repetitions.

    • Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature below 40°C to avoid degradation of this compound.

  • Storage: Store the concentrated crude extract in an amber glass bottle at -20°C to prevent degradation from light and heat.

Purification of this compound by Column Chromatography

This protocol outlines the purification of this compound from the crude extract using silica gel column chromatography.

Materials:

  • Crude this compound extract

  • Silica gel (60-120 or 200-300 mesh)

  • Glass chromatography column

  • Solvents: n-hexane, ethyl acetate, acetone

  • Collection tubes

  • Thin-Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane.

    • Pour the slurry into the chromatography column and allow it to pack uniformly under gravity or with gentle pressure.

    • Wash the packed column with the initial mobile phase (e.g., n-hexane with a small percentage of ethyl acetate).

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar solvent system, such as n-hexane:ethyl acetate (e.g., 9:1 v/v), to remove less polar compounds like chlorophylls and other carotenoids.[12]

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate or acetone (e.g., n-hexane:acetone 7:3 v/v).[13]

    • Monitor the separation of the colored bands moving down the column. This compound typically appears as a distinct orange-brown band.

  • Fraction Collection:

    • Collect the fractions corresponding to the this compound band in separate tubes.

    • Analyze the collected fractions by TLC to identify those containing pure this compound.

  • Concentration and Storage:

    • Pool the pure this compound fractions.

    • Evaporate the solvent using a rotary evaporator.

    • Store the purified this compound under nitrogen or argon at -20°C.

Separation of this compound Isomers by HPLC

This protocol describes the separation of this compound stereoisomers using High-Performance Liquid Chromatography (HPLC), which is crucial for their individual characterization and bioactivity studies.

Instrumentation and Columns:

  • HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

  • Reversed-phase C18 or C30 column. C30 columns generally provide better resolution for carotenoid isomers.[12][14]

Mobile Phase and Gradient (Example for C30 column):

  • A gradient elution system is typically used for optimal separation.

  • Solvent A: Methanol/Water (e.g., 90:10 v/v)

  • Solvent B: Methyl tert-butyl ether (MTBE) or Acetonitrile

  • A typical gradient might start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the different isomers.[12]

Procedure:

  • Sample Preparation: Dissolve the purified this compound sample in the initial mobile phase and filter it through a 0.22 µm syringe filter.

  • Injection: Inject a small volume (e.g., 10-20 µL) of the sample onto the HPLC column.

  • Chromatographic Run: Run the HPLC with the defined gradient program. The flow rate is typically around 1 mL/min.

  • Detection: Monitor the elution of the isomers at the maximum absorption wavelength of this compound (around 450 nm).

  • Identification: The isomers are identified based on their retention times and characteristic UV-Vis spectra. The typical elution order on a C30 column is all-trans, 13'-cis, 13-cis, and 9'-cis.[12]

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation of this compound and its isomers.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve a sufficient amount (typically 5-10 mg) of the highly purified this compound isomer in a deuterated solvent (e.g., deuterated chloroform, CDCl3).[15]

  • Transfer the solution to an NMR tube.

NMR Experiments:

  • ¹H NMR: Provides information about the number and chemical environment of protons in the molecule. The characteristic signals for the olefinic protons in the polyene chain, the methyl groups, and the protons adjacent to oxygenated carbons are analyzed.[16][17]

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule. The chemical shifts of the carbons in the polyene chain, the allenic carbon, and the carbonyl carbon are key identifiers.[16][18]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons (COSY), directly bonded protons and carbons (HSQC), and long-range proton-carbon correlations (HMBC). These are essential for the complete and unambiguous assignment of all proton and carbon signals and to confirm the overall structure and stereochemistry.[16]

By comparing the obtained NMR data with published values for this compound and its isomers, the structure can be unequivocally confirmed.[15][16]

References

Fucoxanthin: A Technical Guide to Discovery, Isolation, and Characterization from Marine Algae

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fucoxanthin, a marine carotenoid abundant in brown seaweeds and diatoms, has garnered significant scientific interest for its potent pharmacological properties, including anti-inflammatory, antioxidant, anti-obesity, and anti-cancer effects.[1][2][3] Its unique molecular structure, featuring an allenic bond, a 5,6-monoepoxide, and nine conjugated double bonds, is responsible for its bioactivity and also its inherent instability.[4][5][6] This technical guide provides a comprehensive overview of the discovery of this compound and details the methodologies for its extraction, purification, and quantitative analysis from marine algal sources. It aims to serve as a foundational resource for researchers seeking to harness the therapeutic potential of this promising phytochemical.

Discovery and Sources

This compound was first isolated in 1914 by Willstätter and Page from the brown seaweeds Fucus, Dictyota, and Laminaria.[1][4][7] It is a xanthophyll (C₄₂H₅₈O₆) that functions as an accessory pigment in the chloroplasts of brown algae (Phaeophyceae) and most other heterokonts, giving them their characteristic brown or olive-green color.[8] this compound is one of the most abundant carotenoids in nature, estimated to contribute to over 10% of the total carotenoid production.[1][4][9]

Primary sources for this compound extraction include:

  • Brown Macroalgae (Seaweeds): Genera such as Undaria, Sargassum, Laminaria, Eisenia, and Fucus are widely used due to their abundance and relatively low cost.[2][9][10] The this compound content can vary significantly based on species, geographical location, and harvesting season.[9]

  • Microalgae (Diatoms): Diatoms like Phaeodactylum tricornutum and Odontella aurita are increasingly recognized as superior sources, often containing higher concentrations of this compound than macroalgae and allowing for controlled cultivation in photobioreactors.[8][11]

Extraction Methodologies

The extraction process is a critical step, as this compound is susceptible to degradation from heat, light, oxygen, and acidic conditions.[5][7][12] The choice of method depends on factors such as desired yield, purity, cost, and environmental impact.

Table 1: Comparison of this compound Extraction Methods
Extraction MethodAlgal SourceSolvent/ConditionsTimeTemp.Yield/ContentReference
Conventional SolventSargassum siliquosumMethanol30 min45°C706.98 µg/g DW[13]
Conventional SolventSargassum polycystumMethanol30 min45°C521.34 µg/g DW[13]
Ultrasound-Assisted (UAE)Padina tetrastromatica80% Ethanol30 min50°C750 µg/g DW[13]
Microwave-Assisted (MAE)Undaria pinnatifidaEthanol10 min50°C109.30 mg/100g[13]
Supercritical CO₂ (SFE)Sargassum horneriCO₂ + Ethanol2 h45°C0.77 ± 0.07 mg/g[13]
Enzyme-Assisted (EAE)Fucus vesiculosusViscozyme3 hN/A0.657 mg/g DW[13]
Pressurized Liquid (PLE)Eisenia bicyclis90% EthanolN/A110°C0.42 mg/g[13]

DW: Dry Weight

Experimental Protocol 1: Ultrasound-Assisted Extraction (UAE)

This protocol is based on the methodology for extracting this compound from Padina tetrastromatica.[13]

  • Preparation of Biomass: Wash the fresh algal biomass with distilled water to remove salts and epiphytes. Dry the biomass in a hot air oven at 40-50°C until a constant weight is achieved. Grind the dried algae into a fine powder (e.g., 40-60 mesh size).

  • Extraction Setup: Place a known quantity of the algal powder (e.g., 10 g) into an Erlenmeyer flask. Add the extraction solvent (80% Ethanol) at a specified solvent-to-solid ratio (e.g., 20:1 mL/g).

  • Ultrasonication: Place the flask in an ultrasonic bath. Set the temperature to 50°C and the sonication time to 30 minutes. The ultrasound waves create cavitation bubbles, which collapse and disrupt the algal cell walls, enhancing solvent penetration and this compound release.

  • Separation: After extraction, separate the solid residue from the liquid extract by vacuum filtration using Whatman No. 1 filter paper or by centrifugation (e.g., 4000 rpm for 15 minutes).

  • Solvent Evaporation: Concentrate the supernatant (the this compound-rich extract) using a rotary evaporator under reduced pressure at a temperature below 40°C to prevent thermal degradation.

  • Storage: Store the resulting crude this compound extract in an amber vial at -20°C under a nitrogen atmosphere to prevent light and oxidative degradation.

Purification Techniques

Crude extracts contain this compound along with other pigments like chlorophylls, other carotenoids, and lipids.[14] Purification is necessary to obtain high-purity this compound for research and pharmaceutical applications.

Table 2: Comparison of this compound Purification Methods
Purification MethodStarting MaterialEluent/Solvent SystemPurity AchievedRecovery RateReference
ODS Column ChromatographySargassum horneri extractEthanol-water gradient (9:1, v/v)>90% (after precipitation)95.36% (column step)[6][10]
Elution-Extrusion CCCSargassum fusiforme extractn-hexane-ethanol-water (20:9:11, v/v/v)94.72%N/A[14]
Centrifugal Partition Chrom.Tisochrysis lutea extractCyclohexane:Ethanol:H₂O (2:2:1, v/v/v)100% (in 9 fractions)92%[15]
Silica Gel + HLB SPEPhaeodactylum tricornutum extractSGCC: n-hexane:acetone (6:4, v/v)92.03%76.67%[16]

ODS: Octadecylsilyl; CCC: Countercurrent Chromatography; SPE: Solid-Phase Extraction

Experimental Protocol 2: Open ODS Column Chromatography and Ethanol Precipitation

This protocol is a green and efficient method for purifying this compound from a crude extract of Sargassum horneri.[6][10]

  • Column Preparation: Prepare an open preparative chromatography column (e.g., 30 cm × 7.5 cm) with Octadecylsilyl (ODS) silica gel (50 μm) as the stationary phase.

  • Sample Loading: Dissolve the crude this compound extract in a minimal amount of the initial mobile phase (e.g., 70% ethanol) and load it onto the top of the prepared ODS column.

  • Gradient Elution:

    • Begin elution with an ethanol-water mixture (7:3, v/v) to remove highly polar impurities. Discard this fraction.

    • Increase the ethanol concentration to an ethanol-water mixture (9:1, v/v). This is the primary elution step for this compound. Collect the orange-colored fractions.

    • Monitor the collected fractions using Thin-Layer Chromatography (TLC) or HPLC to identify those rich in this compound.

    • Finally, wash the column with absolute ethanol to elute any remaining non-polar compounds.

  • Concentration: Combine the this compound-rich fractions and concentrate them using a rotary evaporator.

  • Ethanol Precipitation (Final Purification):

    • Perform aqueous ethanol precipitation on the concentrated fraction to further increase purity.

    • Under optimized conditions, this step can yield this compound with a purity of 91.07%.[6]

  • Final Product: Dry the purified this compound under vacuum and store it at -20°C or lower in the dark.

Fucoxanthin_Isolation_Workflow cluster_start Biomass Preparation cluster_extraction Extraction cluster_purification Purification cluster_end Analysis & Storage Harvest Harvest Marine Algae (e.g., Brown Seaweed) Prep Wash, Dry, and Grind to Powder Harvest->Prep Pre-treatment Extract Extraction (e.g., UAE, MAE, SFE) Prep->Extract Solid-Liquid Extraction Separate Filtration / Centrifugation Extract->Separate Separate biomass Concentrate Solvent Evaporation (Rotary Evaporator) Separate->Concentrate Remove solvent Crude Crude this compound Extract Concentrate->Crude Purify Chromatography (e.g., ODS Column, CPC) Crude->Purify Isolate target compound Fractions Collect & Combine This compound Fractions Purify->Fractions Finalize Final Concentration & Drying Fractions->Finalize Pure_Fx High-Purity This compound (>90%) Finalize->Pure_Fx Analysis QC Analysis (HPLC, MS, NMR) Pure_Fx->Analysis Verify Purity & Structure Store Store at -20°C in Dark, Inert Atmosphere Analysis->Store Long-term preservation

Fig 1. General experimental workflow for this compound isolation and purification.

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Diode Array Detector (DAD) is the standard method for the quantification of this compound.[2][17] Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) offers higher sensitivity and resolution.[17][18]

Table 3: Typical HPLC/UPLC Parameters for this compound Analysis
ParameterHPLC-UV MethodUPLC-UV-MS Method
Column C18C18
Mobile Phase Water/Acetonitrile (both with 0.1% acetic acid)Water/Acetonitrile (both with 0.05% formic acid)
Detection UV-Vis/DAD at ~449 nmUV-Vis at ~449 nm; MS at m/z 659.4 [M+H]⁺
Column Temp. Room Temperature35°C
LOD 50 ng/mL10 ng/mL (UV), 1 ng/mL (MS)
LOQ 150 ng/mL35 ng/mL (UV), 3 ng/mL (MS)
Data synthesized from references[17][18]. LOD: Limit of Detection; LOQ: Limit of Quantification.

Stability Considerations

This compound is highly unstable, and its degradation can significantly impact experimental results and shelf-life. Key factors affecting its stability include:

  • Light: this compound is sensitive to photodegradation. All extraction, purification, and storage steps should be performed in the dark or under amber light.[12][19] Storing extracts in the dark significantly improves stability.[12][20]

  • Temperature: High temperatures accelerate degradation.[13] A study showed a 94% loss of stability when held at 75°C for 60 minutes.[13] Storage at low temperatures (4°C or -20°C) is crucial.

  • pH: this compound is more stable in neutral to slightly alkaline conditions (pH 7-9) and degrades rapidly in acidic environments.[12][13] The ideal pH range for stability is between 5 and 7.[13]

  • Oxidation: The presence of oxygen can lead to oxidative degradation. The addition of antioxidants like ascorbic acid can help preserve this compound, and storage under an inert atmosphere (e.g., nitrogen) is recommended.[12][20]

Biological Activity and Signaling Pathways

This compound exerts its pharmacological effects by modulating multiple cellular signaling pathways. Its anti-inflammatory action, for instance, is often attributed to the downregulation of the NF-κB (nuclear factor kappa B) pathway.

This compound has been shown to:

  • Inhibit the phosphorylation of IκB-α, which prevents the activation and nuclear translocation of NF-κB.[21]

  • Suppress the expression of NF-κB target genes, including pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enzymes (iNOS, COX-2).[21][22]

  • Modulate upstream pathways such as PI3K/Akt and MAPKs, which also regulate NF-κB activation.[21][23][24]

Fucoxanthin_NFkB_Pathway Simplified Anti-Inflammatory Action of this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 Activates PI3K_Akt PI3K/Akt Pathway TLR4->PI3K_Akt MAPK MAPK Pathway TLR4->MAPK IKK IKK Complex PI3K_Akt->IKK Activates MAPK->IKK Activates IkB_NFkB IkB-NF-kB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IkB, leading to its degradation NFkB NF-kB (Active) IkB_NFkB->NFkB Releases NF-kB DNA Nuclear DNA NFkB->DNA Translocates to Nucleus & Binds to DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Induces Transcription This compound This compound This compound->PI3K_Akt Inhibits This compound->MAPK Inhibits This compound->IKK Inhibits This compound->NFkB Inhibits Nuclear Translocation

Fig 2. This compound's inhibition of the NF-κB inflammatory signaling pathway.

Conclusion

This compound stands out as a marine-derived compound with significant potential for applications in the pharmaceutical and nutraceutical industries. The successful translation from laboratory research to commercial products hinges on the development of standardized, efficient, and scalable methods for its extraction and purification. This guide has outlined the core technical aspects, from initial discovery to modern isolation protocols and analytical validation. Future research should focus on optimizing green extraction technologies and developing advanced formulation strategies to enhance the stability and bioavailability of this compound, thereby unlocking its full therapeutic potential.

References

The Pivotal Role of Fucoxanthin in the Photosynthetic Machinery of Brown Seaweed: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the multifaceted biological roles of fucoxanthin in the photosynthesis of brown seaweed (Phaeophyceae). This compound, a xanthophyll pigment, is central to the light-harvesting and photoprotective strategies of these marine macroalgae, enabling their proliferation in the unique light environments of coastal ecosystems. This document details the quantitative aspects of this compound's function, outlines key experimental methodologies for its study, and visualizes the critical signaling pathways in which it participates.

This compound: The Keystone of Brown Algal Light Harvesting

This compound is the most abundant carotenoid in brown algae, imparting their characteristic olive-brown coloration by masking the green of chlorophylls.[1][2] Its primary role is to absorb light in the blue-green region of the visible spectrum (approximately 450-540 nm), a range that is poorly utilized by chlorophylls a and c.[3][4] This captured light energy is then efficiently transferred to chlorophyll a within the this compound-chlorophyll a/c protein complexes (FCPs), thus broadening the spectral range for photosynthesis.[5][6]

Quantitative Analysis of this compound Content

The concentration of this compound varies significantly among different species of brown seaweed and can be influenced by environmental factors such as light availability and season.[5][7] Winter months, with lower light intensity, often see an upregulation of this compound concentration to maximize light capture for photosynthesis.[7] A summary of this compound content in various brown seaweed species is presented in Table 1.

SpeciesThis compound Content (mg/g dry weight)Reference
Dictyota dichotoma6.42[5]
Dictyota dentata4.11[5]
Taonia atomaria5.53[8]
Dictyopteris polypodioides3.43[8]
Fucus serratus2.18[5]
Laminaria japonica0.41 - 5.13[5][9]
Undaria pinnatifida0.1 - 4.96[6][9]
Sargassum horneri0.77 - 3.7[8][10]
Sargassum fusiforme2.12[9]
Padina pavonica0.19 - 1.13[5][8]
Ascophyllum nodosum0.20[5]

Table 1: this compound Content in Various Brown Seaweed Species. This table summarizes the this compound content found in different species of brown algae, as reported in the cited literature.

Spectroscopic Properties and Energy Transfer

The absorption spectrum of this compound is dependent on the solvent and its association with proteins. In organic solvents, this compound exhibits a characteristic absorption spectrum with maxima that vary slightly with solvent polarity.[11][12] When bound within the FCP complex, the absorption spectrum of this compound is broadened and red-shifted, enhancing its light-harvesting capacity in the marine environment.[3][13]

ConditionAbsorption Maxima (nm)Reference
In Methanol~448, 468[11]
In Acetone446, 468[14]
In Toluene~450, 478[11]
In MeTHF (77 K)468.5[13]
In FCP Complex (in vivo)Broad peak ~490-550[6][13]

Table 2: Absorption Maxima of this compound. This table presents the absorption maxima of this compound in various organic solvents and within the native this compound-Chlorophyll Protein (FCP) complex.

The energy transfer from this compound to chlorophyll a is an extremely rapid and efficient process. Transient absorption spectroscopy studies have revealed that this transfer occurs on a femtosecond to picosecond timescale.[8] The efficiency of this energy transfer is reported to be over 60% in diatoms, which also utilize this compound-chlorophyll proteins.[12] This high efficiency is crucial for the photosynthetic productivity of brown algae.

Photoprotective Role of this compound

Beyond its light-harvesting function, this compound plays a critical role in photoprotection, safeguarding the photosynthetic apparatus from damage induced by excess light energy. This is primarily achieved through the process of non-photochemical quenching (NPQ), where excess energy is dissipated as heat.[15][16]

The Xanthophyll Cycles

In brown algae, NPQ is intimately linked to the violaxanthin cycle.[17][18][19] Under high light conditions, the enzyme violaxanthin de-epoxidase (VDE) converts violaxanthin to zeaxanthin via the intermediate antheraxanthin. Zeaxanthin is a potent quencher of excited chlorophyll states. In low light, the reverse reaction is catalyzed by zeaxanthin epoxidase (ZE). Some brown algae, particularly those in the class Phaeophyceae, also possess the diadinoxanthin cycle, which involves the conversion of diadinoxanthin to diatoxanthin.[17][18][19]

Xanthophyll_Cycles cluster_violaxanthin Violaxanthin Cycle cluster_diadinoxanthin Diadinoxanthin Cycle Violaxanthin Violaxanthin Antheraxanthin Antheraxanthin Violaxanthin->Antheraxanthin VDE (High Light) This compound This compound Biosynthesis Violaxanthin->this compound Precursor Antheraxanthin->Violaxanthin ZE (Low Light) Zeaxanthin Zeaxanthin Antheraxanthin->Zeaxanthin VDE (High Light) Zeaxanthin->Antheraxanthin ZE (Low Light) Diadinoxanthin Diadinoxanthin Diatoxanthin Diatoxanthin Diadinoxanthin->Diatoxanthin DDE (High Light) Diatoxanthin->Diadinoxanthin DE (Low Light)

Figure 1: Xanthophyll Cycles in Brown Algae. This diagram illustrates the key enzymatic conversions in the violaxanthin and diadinoxanthin cycles, which are central to non-photochemical quenching.

Experimental Protocols

This compound Extraction and Quantification

A standardized protocol for the extraction and quantification of this compound from brown seaweed is crucial for accurate comparative studies.

3.1.1. Extraction

  • Sample Preparation: Freshly collected seaweed is thoroughly washed with seawater and then distilled water to remove epiphytes and salt. The sample is then freeze-dried or oven-dried at a low temperature (e.g., 40°C) to a constant weight and ground into a fine powder.[20][21]

  • Solvent Extraction: A known weight of the dried powder (e.g., 1 gram) is extracted with a suitable solvent. 90% acetone is commonly used and has shown good extraction efficiency.[20] The extraction is typically performed in the dark and at a low temperature (e.g., 4°C) for 24 hours with constant stirring.[20]

  • Filtration and Concentration: The extract is then filtered to remove solid debris. The solvent is evaporated under reduced pressure using a rotary evaporator at a temperature below 40°C.[22]

3.1.2. HPLC Quantification

  • Sample Preparation: The dried extract is redissolved in a known volume of the HPLC mobile phase and filtered through a 0.45 µm syringe filter.[23]

  • Chromatographic Conditions: A C18 reverse-phase column is commonly used. The mobile phase is often a gradient of acetonitrile, methanol, and water.[23][24]

  • Detection: this compound is detected by its absorbance at approximately 445-450 nm.[23][24]

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve prepared with purified this compound.[25]

HPLC_Workflow cluster_extraction Extraction cluster_hplc HPLC Analysis Start Dried Seaweed Powder Solvent Add 90% Acetone Start->Solvent Extract Stir in Dark (24h, 4°C) Solvent->Extract Filter Filter Extract->Filter Evaporate Evaporate Solvent Filter->Evaporate Crude_Extract Crude this compound Extract Evaporate->Crude_Extract Dissolve Redissolve in Mobile Phase Crude_Extract->Dissolve Syringe_Filter Filter (0.45 µm) Dissolve->Syringe_Filter Inject Inject into HPLC Syringe_Filter->Inject Separate C18 Reverse-Phase Column Inject->Separate Detect Detect at 445-450 nm Separate->Detect Quantify Quantify using Standard Curve Detect->Quantify

Figure 2: this compound Extraction and HPLC Workflow. This diagram outlines the major steps involved in the extraction of this compound from brown seaweed and its subsequent quantification using HPLC.

Chlorophyll Fluorescence Measurement

Pulse Amplitude Modulation (PAM) fluorometry is a non-invasive technique used to assess the photosynthetic performance and photoprotective responses of algae.

  • Dark Adaptation: Algal samples are dark-adapted for a period of 15-30 minutes to ensure all photosystem II (PSII) reaction centers are open.[26][27]

  • Measurement of F0 and Fm: The minimal fluorescence (F0) is measured using a weak measuring light. A saturating pulse of high-intensity light is then applied to transiently close all PSII reaction centers, and the maximal fluorescence (Fm) is recorded.[26][27]

  • Calculation of Maximum Quantum Yield of PSII (Fv/Fm): This parameter, representing the potential efficiency of PSII photochemistry, is calculated as (Fm - F0) / Fm.[26]

  • Light Acclimation and NPQ Measurement: The sample is exposed to actinic light of varying intensities. During illumination, the steady-state fluorescence (Fs) and the maximum fluorescence in the light-acclimated state (Fm') are measured by applying saturating pulses.[26]

  • Calculation of NPQ: Non-photochemical quenching is calculated as (Fm - Fm') / Fm'.[15][16]

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful technique to study the ultrafast energy transfer dynamics within the FCP complexes.

  • Sample Preparation: Purified and intact FCP complexes are suspended in a suitable buffer. The concentration is adjusted to an appropriate optical density at the excitation wavelength.[28]

  • Experimental Setup: A femtosecond laser system is used to generate both the pump and probe pulses. The pump pulse excites the sample, and the time-delayed probe pulse measures the resulting changes in absorption.[28][29]

  • Data Acquisition: The change in absorbance of the probe beam is measured as a function of the time delay between the pump and probe pulses and the probe wavelength.[28]

  • Data Analysis: The resulting data is used to generate transient spectra and kinetic traces, which reveal the timescales of energy transfer between the different pigments within the FCP complex.[28]

Conclusion

This compound is an indispensable component of the photosynthetic apparatus in brown seaweed. Its dual role in light harvesting and photoprotection is fundamental to the ecological success of these organisms. The quantitative data and experimental protocols presented in this guide provide a foundation for further research into the intricate mechanisms of this compound function. A deeper understanding of these processes holds potential for applications in various fields, including the development of novel photoprotective agents, antioxidants, and other bioactive compounds for the pharmaceutical and nutraceutical industries.

References

Fucoxanthin and its Primary Metabolites in Marine Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fucoxanthin, a prominent carotenoid found in marine brown seaweeds and diatoms, has garnered significant scientific interest due to its diverse and potent biological activities. Following ingestion, this compound undergoes metabolic transformation into its primary active metabolites, fucoxanthinol and amarouciaxanthin A. These compounds have demonstrated a range of pharmacological effects, including antioxidant, anti-inflammatory, anti-obesity, and anticancer properties. This technical guide provides an in-depth overview of this compound and its metabolites, focusing on their distribution in marine organisms, metabolic pathways, and mechanisms of action. It includes a compilation of quantitative data, detailed experimental protocols for their analysis, and visualizations of key biological pathways to support further research and drug development endeavors.

Introduction

This compound is one of the most abundant carotenoids in nature, contributing significantly to the total production of these pigments, especially in the marine environment.[1] It is the characteristic orange-colored pigment in brown seaweeds (Phaeophyceae) and diatoms (Bacillariophyta).[1] The unique chemical structure of this compound, which includes an unusual allenic bond, a 5,6-monoepoxide, and nine conjugated double bonds, is responsible for its remarkable biological properties.[1][2] Upon consumption, this compound is not directly absorbed but is first metabolized in the gastrointestinal tract.[3][4] This guide will delve into the primary metabolites of this compound and their presence in various marine sources.

Metabolism of this compound

The metabolic journey of this compound begins in the gastrointestinal tract where it is hydrolyzed by digestive enzymes like lipase and esterase into its primary metabolite, fucoxanthinol .[4][5] Fucoxanthinol is the major form absorbed into the bloodstream.[2] Subsequently, in the liver, fucoxanthinol is further metabolized into amarouciaxanthin A through a process of dehydrogenation and isomerization.[1][6] While this compound is generally not detected in plasma or tissues after oral administration, fucoxanthinol and amarouciaxanthin A are found distributed in various tissues, including the liver, lungs, kidney, heart, spleen, and adipose tissue.[1] In some marine animals like oysters and clams, fucoxanthinol can be further metabolized to halocynthiaxanthin .[1]

Metabolic Pathway of this compound

Fucoxanthin_Metabolism cluster_GI Gastrointestinal Tract cluster_Liver Liver cluster_Marine_Animals Marine Animals (e.g., Oysters, Clams) This compound This compound Fucoxanthinol Fucoxanthinol This compound->Fucoxanthinol Hydrolysis (Lipase, Esterase) Amarouciaxanthin_A Amarouciaxanthin A Fucoxanthinol->Amarouciaxanthin_A Dehydrogenation/ Isomerization Halocynthiaxanthin Halocynthiaxanthin Fucoxanthinol->Halocynthiaxanthin Further Metabolism

Caption: Metabolic conversion of this compound in vivo.

Quantitative Distribution in Marine Organisms

This compound content varies significantly among different species of marine algae and is also influenced by factors such as the season and the developmental stage of the alga.[7][8] Younger stages of algae tend to have a remarkably higher content of this compound.[7] The following tables summarize the quantitative data of this compound in various marine organisms. Data for fucoxanthinol and amarouciaxanthin A in these organisms is less commonly reported directly as they are metabolites formed after ingestion.

Table 1: this compound Content in Brown Seaweeds (Macroalgae)
Marine OrganismThis compound Content (mg/g dry weight)Reference
Undaria pinnatifida (Wakame)0.36 - 1.35[1]
Laminaria japonica (Kombu)0.2 - 0.5[9]
Sargassum plagyophyllum0.71 ± 0.01[10]
Turbinaria turbinata0.59 ± 0.08[10]
Dictyota indica (Winter)~0.46[8]
Dictyota indica (Summer)~0.21[8]
Sargassum duplicatum1.01 ± 0.10[11]
Sargassum binderi0.73 ± 0.39[11]
Table 2: this compound Content in Marine Microalgae (Diatoms)
Marine OrganismThis compound Content (mg/g dry weight)Reference
Odontella aurita3.33 - 21.67[12]
Phaeodactylum tricornutum10.8 - 28.5[13]
Cylindrotheca closterium~15[14]
Chaetoceros sp.~5.4[1]
Nitzschia sp.~2.24[12]

Experimental Protocols

Extraction of this compound from Marine Algae

A common method for the extraction of this compound from dried algal biomass involves the use of organic solvents.

Workflow for this compound Extraction

Fucoxanthin_Extraction Start Dried Algal Biomass Extraction Cold Extraction with Methanol Start->Extraction Centrifugation Centrifugation to separate supernatant Extraction->Centrifugation Filtration Filtration of supernatant Centrifugation->Filtration Evaporation Evaporation of solvent under reduced pressure Filtration->Evaporation End Crude this compound Extract Evaporation->End

Caption: General workflow for this compound extraction.

Detailed Methodology:

  • Sample Preparation: The collected seaweed or microalgal biomass is thoroughly washed with fresh water to remove salts and epiphytes, and then freeze-dried or oven-dried at a low temperature (e.g., 40°C) to a constant weight. The dried biomass is ground into a fine powder.

  • Extraction: The powdered alga is subjected to cold extraction using methanol (or a mixture of solvents like chloroform and methanol).[11][15] The mixture is stirred or sonicated for a specified period in the dark to prevent degradation of this compound. This process is often repeated multiple times to ensure complete extraction.[8]

  • Separation: The mixture is then centrifuged to pellet the solid algal residue. The supernatant, containing the this compound, is collected.

  • Concentration: The solvent from the collected supernatant is evaporated under reduced pressure using a rotary evaporator to obtain a crude extract. The extract is stored at -20°C in the dark until further analysis.[8]

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for the quantification of this compound.

Methodology:

  • Instrumentation: An HPLC system equipped with a C18 reversed-phase column and a UV-Vis or Photodiode Array (PDA) detector is typically used.[8][10]

  • Mobile Phase: An isocratic or gradient elution with a mobile phase consisting of a mixture of solvents like methanol and water (e.g., 90:10 v/v) is commonly employed.[8]

  • Detection: this compound is detected by its absorbance at its maximum wavelength, which is around 450 nm.[8][10]

  • Quantification: A standard curve is constructed using different concentrations of a purified this compound standard. The concentration of this compound in the algal extracts is then determined by comparing the peak area of the sample to the standard curve.[8][10]

Biological Activities and Signaling Pathways

This compound and its primary metabolite, fucoxanthinol, have been shown to exert their biological effects through the modulation of various signaling pathways. The anti-proliferative and cancer-preventing actions are mediated through pathways involved in cell cycle arrest, apoptosis, and anti-angiogenesis.[3][4]

Key Signaling Pathways Modulated by this compound and Fucoxanthinol in Cancer Cells

Cancer_Signaling_Pathways cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound & Fucoxanthinol MAPK MAPK Pathway This compound->MAPK PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt JAK_STAT JAK/STAT Pathway This compound->JAK_STAT NF_kB NF-κB Pathway This compound->NF_kB Apoptosis ↑ Apoptosis (Caspase activation, Bcl-2 regulation) MAPK->Apoptosis PI3K_Akt->Apoptosis Metastasis ↓ Metastasis PI3K_Akt->Metastasis CellCycleArrest ↑ Cell Cycle Arrest (GADD45) JAK_STAT->CellCycleArrest AntiAngiogenesis ↓ Angiogenesis NF_kB->AntiAngiogenesis

Caption: Signaling pathways affected by this compound.

These compounds have been shown to induce apoptosis (programmed cell death) in various cancer cell lines by activating caspases and regulating the Bcl-2 family of proteins.[3] They can also cause cell cycle arrest, preventing cancer cells from proliferating.[4] Furthermore, this compound and fucoxanthinol can inhibit angiogenesis (the formation of new blood vessels that supply tumors) and metastasis (the spread of cancer cells).[3][13] The modulatory effects of fucoxanthinol on these pathways are often more pronounced than those of this compound itself.[3][4]

Conclusion

This compound and its primary metabolites, fucoxanthinol and amarouciaxanthin A, represent a promising class of marine-derived compounds with significant potential for applications in the pharmaceutical and nutraceutical industries. Their widespread presence in brown seaweeds and diatoms, coupled with their potent biological activities, makes them attractive candidates for the development of novel therapeutic agents. This guide provides a foundational understanding of their metabolism, distribution, and mechanisms of action, offering valuable information for researchers and professionals in the field of drug discovery and development. Further research, particularly clinical trials, is necessary to fully elucidate their therapeutic efficacy and safety in humans.

References

Preliminary Anticancer Screening of Fucoxanthin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary anticancer screening of fucoxanthin, a marine carotenoid found in brown seaweeds. This compound has garnered significant attention for its potential as a chemotherapeutic and chemopreventive agent. This document summarizes key quantitative data from in vitro and in vivo studies, details common experimental protocols for assessing its anticancer activity, and visualizes the core signaling pathways and experimental workflows.

Quantitative Data Summary

The anticancer efficacy of this compound has been demonstrated across a wide range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, as well as its effects on apoptosis and cell cycle distribution.

Table 1.1: IC50 Values of this compound in Various Cancer Cell Lines
Cancer TypeCell LineIC50 (µM)Exposure Time (h)Reference
Pharyngeal Squamous Cell CarcinomaFaDu17.91 µg/mL (~27.2 µM)24[1]
6.21 µg/mL (~9.4 µM)48[1]
Detroit 56218.58 µg/mL (~28.2 µM)24[1]
6.55 µg/mL (~10.0 µM)48[1]
Triple-Negative Breast CancerMDA-MB-2315324[2]
2748[2]
972[2]
MDA-MB-468Not specified, but higher potency than MDA-MB-23148, 72[2]
Non-Small Cell Lung CancerA54917.8848[3]
Esophageal Squamous Cell CarcinomaEC10951.49Not Specified[2]
EC970652.44Not Specified[2]
Colorectal CancerCaco-2, WiDr, HCT116Effective at 20 µMNot Specified[4][5]
Human LeukemiaHL-60Apoptosis induced, specific IC50 not provided24[6]
Table 1.2: Effects of this compound on Apoptosis and Cell Cycle
Cell LineConcentration (µM)EffectObservationReference
FaDu, Detroit 5620, 3, 6, 9 µg/mLCell Cycle ArrestIncrease in G0/G1 phase population[1]
MDA-MB-23125-50Apoptosis InductionStatistically significant increase in apoptotic cells[2]
MDA-MB-23112.5Cell Cycle ArrestSignificant increase in G1 phase[2]
MDA-MB-4681.56-12.5Cell Cycle ArrestIncrease in G1 phase[2]
WiDr (Colon Carcinoma)25Cell Cycle ArrestInduction of G0/G1 phase arrest[6]
50ApoptosisInduction of apoptosis[6]
Sarcoma 180 (in vivo)50, 100 mg/kgApoptosis InductionIncreased number of TUNEL-positive cells[7][8]

Experimental Protocols

This section details the methodologies for key experiments used in the anticancer screening of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., FaDu, Detroit 562) in 96-well plates at a density of 5 x 104 cells/mL and culture overnight.[1]

  • Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 or 48 hours). A vehicle control (e.g., DMSO) should be included.[1]

  • MTT Addition: After the treatment period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a mixture of ethanol and DMSO) to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with this compound at the desired concentrations and for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.[11]

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark.[11][12]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[11][13]

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.

  • Fixation: Fix the cells in cold 75% ethanol and store them at 4°C overnight.[12]

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark.[12]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and quantify their expression levels.

Protocol:

  • Protein Extraction: After treatment with this compound, lyse the cells in a suitable lysis buffer to extract total protein.[14]

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., Bradford assay).[15]

  • SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[14]

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies against the proteins of interest (e.g., PI3K, Akt, p-Akt, caspases) overnight at 4°C.[16]

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[16]

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and a typical experimental workflow for its anticancer screening.

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cell_culture Cancer Cell Lines treatment This compound Treatment (Dose- and Time-Dependent) cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle migration Migration/Invasion Assays (Transwell, Wound Healing) treatment->migration western_blot Western Blot Analysis (Protein Expression) treatment->western_blot ic50 Determine IC50 viability->ic50 animal_model Xenograft Animal Model (e.g., Nude Mice) ic50->animal_model Inform Dosing fucoxanthin_admin This compound Administration animal_model->fucoxanthin_admin tumor_measurement Tumor Growth Measurement fucoxanthin_admin->tumor_measurement histology Immunohistochemistry/ TUNEL Assay tumor_measurement->histology PI3K_Akt_mTOR_pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits p_Akt p-Akt This compound->p_Akt inhibits Akt Akt PI3K->Akt phosphorylates mTOR mTOR Akt->mTOR activates p_mTOR p-mTOR Metastasis Metastasis (MMP-2, MMP-9) Akt->Metastasis Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis_Pathway cluster_apoptosis Apoptosis Induction This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 downregulates Bax Bax (Pro-apoptotic) This compound->Bax upregulates Caspase9 Caspase-9 Bcl2->Caspase9 inhibits Bax->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Cleaved_Caspase3 Cleaved Caspase-3 Caspase3->Cleaved_Caspase3 Apoptosis Apoptosis Cleaved_Caspase3->Apoptosis

References

The Pharmacological Landscape of Fucoxanthin from Undaria pinnatifida: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fucoxanthin, a marine carotenoid abundant in the brown seaweed Undaria pinnatifida, has garnered significant scientific attention for its multifaceted pharmacological properties. This technical guide provides an in-depth overview of the anti-cancer, anti-inflammatory, anti-obesity, anti-diabetic, and neuroprotective effects of this compound. It summarizes key quantitative data from preclinical studies, details the experimental methodologies used to elucidate these properties, and visualizes the complex signaling pathways and experimental workflows involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.

Introduction

Undaria pinnatifida, an edible brown seaweed commonly known as wakame, is a rich source of this compound, a xanthophyll that constitutes over 10% of the total natural carotenoids.[1] this compound's unique chemical structure, featuring an unusual allenic bond, a 5,6-monoepoxide, and nine conjugated double bonds, is responsible for its potent biological activities.[2] Numerous in vitro and in vivo studies have demonstrated its potential in preventing and treating a range of chronic diseases.[3] This guide synthesizes the current scientific evidence on the pharmacological properties of this compound derived from Undaria pinnatifida.

Extraction and Purification of this compound from Undaria pinnatifida

The extraction of this compound from Undaria pinnatifida is a critical first step in its pharmacological evaluation. Various methods have been optimized to maximize yield and purity.

Experimental Protocol: Solvent Extraction

A common and effective method for this compound extraction involves the use of organic solvents.[4][5]

Objective: To extract this compound from dried Undaria pinnatifida.

Materials:

  • Dried Undaria pinnatifida powder

  • Ethanol (or acetone)

  • Water

  • Centrifuge

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Sample Preparation: Dried Undaria pinnatifida is ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: The algal powder is mixed with an ethanol/water solution (e.g., 70% ethanol) at a specific solid-to-liquid ratio (e.g., 30 g/L).[4]

  • Incubation: The mixture is incubated under optimized conditions of temperature and time. For instance, optimal yields have been reported at 45°C for 66 minutes.[4]

  • Centrifugation: The mixture is centrifuged to separate the supernatant containing the this compound extract from the algal biomass.

  • Solvent Evaporation: The solvent is removed from the supernatant using a rotary evaporator under reduced pressure.

  • Purification and Quantification: The crude extract is further purified using techniques like silica gel column chromatography. The final concentration and purity of this compound are determined by HPLC-DAD (Diode Array Detection).[4]

Extraction Yields of this compound

The efficiency of this compound extraction is influenced by the solvent, temperature, and duration of the process.

Extraction MethodSolventTemperature (°C)TimeThis compound Yield (mg/g dry weight)Reference
Conventional Heat-Assisted Extraction70% Ethanol4566 min~5.24[4]
Conventional Heat-Assisted Extraction80% Ethanol85-5.096[4]
MacerationMethanolRoom Temperature96 h2.67[4]
Soxhlet-Assisted ExtractionEthanol-4 h4.58[6]
Microwave-Assisted ExtractionEthanol5010 min-[6]
Ultrasound-Assisted Extraction--30 min-[6]
Supercritical CO2 ExtractionCO2 with entrainerVariedVaried-[5][7]

Anti-Cancer Properties

This compound exhibits significant anti-cancer activity across various cancer cell lines by inducing cell cycle arrest, apoptosis, and inhibiting angiogenesis.[1][8]

Signaling Pathways in Anti-Cancer Activity

This compound modulates several key signaling pathways to exert its anti-cancer effects, including the PI3K/Akt pathway.[1][8]

anticancer_pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Bcl2 Bcl-2 This compound->Bcl2 Downregulates Caspases Caspases This compound->Caspases Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Akt->Bcl2 Inhibits Apoptosis via CellCycle Cell Cycle Progression mTOR->CellCycle Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Caspases->Apoptosis Induces

Caption: this compound's anti-cancer signaling pathway.

Experimental Protocol: Cell Viability Assay (MTT Assay)

The cytotoxic effect of this compound on cancer cells is commonly assessed using the MTT assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)

  • This compound solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals.

  • Crystal Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

In Vitro Anti-Cancer Activity of this compound

This compound has demonstrated potent growth-inhibitory effects on a wide range of human cancer cell lines.

Cancer Cell LineType of CancerIC50 (µM)Exposure Time (h)Reference
Caco-2Colon Adenocarcinoma22.6-[9]
GOTONeuroblastoma~15.2 (10 µg/mL)72[9]
HCT116Colon Cancer<5-[9]
HT1080Fibrosarcoma--[10]
MDA-MB-231Breast Cancer>4024[11]
U-2 OSOsteosarcoma--[10]
MCF-7Breast Cancer25-[12]
HeLaCervical Cancer0.5-[12]

Anti-Obesity and Anti-Diabetic Properties

This compound has shown promising effects in combating obesity and type 2 diabetes by modulating lipid metabolism and improving insulin sensitivity.[13][14][15]

Mechanism of Action in Metabolic Regulation

This compound's anti-obesity effects are primarily attributed to the upregulation of uncoupling protein 1 (UCP1) in white adipose tissue (WAT), which promotes thermogenesis.[16] Its anti-diabetic effects involve the upregulation of glucose transporter 4 (GLUT4) in skeletal muscle.[13]

metabolic_regulation cluster_obesity Anti-Obesity cluster_diabetes Anti-Diabetic Fucoxanthin1 This compound WAT White Adipose Tissue (WAT) Fucoxanthin1->WAT UCP1 UCP1 Expression WAT->UCP1 Upregulates Thermogenesis Increased Thermogenesis (Energy Expenditure) UCP1->Thermogenesis FatReduction Reduced Adipose Tissue Thermogenesis->FatReduction Fucoxanthin2 This compound SkeletalMuscle Skeletal Muscle Fucoxanthin2->SkeletalMuscle GLUT4 GLUT4 Expression & Translocation SkeletalMuscle->GLUT4 Upregulates GlucoseUptake Increased Glucose Uptake GLUT4->GlucoseUptake BloodGlucose Reduced Blood Glucose GlucoseUptake->BloodGlucose

Caption: this compound's dual role in metabolic regulation.

Experimental Protocol: In Vivo Murine Model of Diet-Induced Obesity

Animal models are crucial for evaluating the systemic effects of this compound on obesity and diabetes.[14][15][17]

Objective: To assess the anti-obesity and anti-diabetic effects of this compound in mice fed a high-fat diet.

Materials:

  • Male C57BL/6J mice

  • High-fat diet (HFD)

  • Normal-fat diet (NFD)

  • This compound-rich wakame lipids (WLs)

  • Metabolic cages

  • Blood glucose meter

  • ELISA kits for insulin and leptin

Procedure:

  • Acclimatization: Mice are acclimatized for one week.

  • Induction of Obesity: Mice are fed an HFD for a set period (e.g., 10 weeks) to induce obesity and insulin resistance. A control group is fed an NFD.

  • Treatment: The HFD-fed mice are then divided into groups, with one group continuing the HFD and another receiving an HFD supplemented with this compound-rich WLs for several weeks (e.g., 5 weeks).

  • Monitoring: Body weight, food intake, and water intake are monitored regularly.

  • Metabolic Analysis: At the end of the study, blood samples are collected to measure glucose, insulin, and leptin levels.

  • Tissue Analysis: White adipose tissue (WAT) and skeletal muscle are collected for gene expression analysis (e.g., UCP1, GLUT4, Adrb3, MCP-1) via RT-PCR.

Quantitative Effects on Metabolic Parameters in Murine Models

Supplementation with this compound has been shown to significantly improve metabolic health in diet-induced obese mice.[14][17]

ParameterHigh-Fat Diet (Control)High-Fat Diet + this compoundEffect of this compoundReference
Body Weight GainSignificantly IncreasedSuppressedSignificant Reduction[14][15]
White Adipose Tissue (WAT) WeightSignificantly IncreasedSuppressedSignificant Reduction[14][15]
Blood GlucoseHyperglycemiaNormalizedSignificant Reduction[14][17]
Serum InsulinHyperinsulinemiaNormalizedSignificant Reduction[14][17]
Serum LeptinHyperleptinemiaNormalizedSignificant Reduction[14][17]
MCP-1 mRNA in WATIncreasedNormalizedDownregulation[14]
Adrb3 mRNA in WAT-PromotedUpregulation[14]
GLUT4 mRNA in Skeletal Muscle-PromotedUpregulation[14]

Anti-Inflammatory Properties

This compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[18][19]

Signaling Pathways in Inflammation

This compound can suppress inflammatory responses by downregulating the expression of pro-inflammatory cytokines like IL-6 and TNF-α.[1][18]

anti_inflammatory_pathway InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) Macrophages Macrophages InflammatoryStimuli->Macrophages Activates NFkB NF-κB Pathway Macrophages->NFkB Activates ProInflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatoryCytokines Induces Production This compound This compound This compound->NFkB Inhibits neuroprotection_workflow OxidativeStress Oxidative Stress (e.g., in TBI, Neurodegeneration) Nrf2 Nrf2 This compound This compound This compound->Nrf2 Activates Neuroprotection Neuroprotection (Reduced Apoptosis, Edema) This compound->Neuroprotection ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Promotes Transcription AntioxidantEnzymes->OxidativeStress Counteracts

References

Methodological & Application

Application Notes & Protocols: Supercritical CO₂ Extraction of Fucoxanthin from Macroalgae

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Fucoxanthin is a marine carotenoid found predominantly in brown seaweeds (macroalgae) and diatoms.[1][2] It has garnered significant attention in the pharmaceutical and nutraceutical industries due to its wide range of biological activities, including anti-inflammatory, anti-obesity, and anti-carcinogenic properties.[1][3] Traditional methods for this compound extraction often rely on organic solvents, which can lead to the degradation of this temperature-sensitive compound and leave toxic residues.[4]

Supercritical Fluid Extraction (SFE) using carbon dioxide (SC-CO₂) presents a green, environmentally friendly alternative.[5] SC-CO₂ is non-toxic, non-flammable, and inexpensive.[6] Its solvating power can be precisely tuned by modifying temperature and pressure, allowing for selective extraction.[7] The low critical temperature of CO₂ (31.1°C) is particularly advantageous for extracting thermally labile compounds like this compound.[6][7] This document provides detailed protocols for the extraction of this compound from macroalgae using SC-CO₂ and methods for its quantification.

Principle of Supercritical CO₂ Extraction

Supercritical fluid extraction utilizes the unique properties of a substance above its critical temperature and pressure, where it exists as a single phase with properties intermediate between a liquid and a gas. Supercritical CO₂ has low viscosity and high diffusivity, similar to a gas, allowing it to penetrate solid matrices efficiently.[4][7] Simultaneously, it exhibits a density comparable to a liquid, giving it excellent solvating power.[7] The solvent strength of SC-CO₂ is a function of its density, which can be manipulated by adjusting the system's temperature and pressure.[7]

This compound is a semi-polar molecule.[7] While pure SC-CO₂ is nonpolar, its polarity can be increased by adding a small amount of a polar co-solvent, such as ethanol.[4][7] This modification significantly enhances the extraction efficiency of this compound from the algal biomass.[7][8][9]

Experimental Protocols

Protocol 1: Macroalgae Sample Preparation

This protocol details the steps for preparing dried macroalgae powder for efficient extraction.

Materials:

  • Fresh or frozen brown macroalgae (e.g., Undaria pinnatifida, Sargassum sp.)

  • Distilled water

  • Mixer or grinder

  • Sieves (optional, for particle size classification)

  • Dark, cool storage containers

Methodology:

  • Washing: Thoroughly wash the collected macroalgae with tap water and then distilled water to remove salt, sand, and other epiphytes.[10]

  • Drying: Spread the cleaned seaweed in a dark, well-ventilated area at room temperature for drying. Alternatively, freeze-drying can be used. Avoid direct sunlight and high heat to prevent this compound degradation.

  • Grinding: Once completely dry, grind the seaweed into a fine powder using a mixer or grinder.[10] Care should be taken to avoid generating heat during the process.[10]

  • Sizing (Optional): For process optimization, the powder can be sieved to achieve a specific particle size, for instance, 500 µm, which has been shown to be optimal for some species.[4]

  • Storage: Store the resulting powder in a dark, airtight container at a low temperature (e.g., 4°C or -20°C) until extraction to prevent degradation.[10]

Protocol 2: Supercritical CO₂ Extraction of this compound

This protocol outlines the general procedure for this compound extraction using an SFE system. Parameters should be optimized based on the specific macroalgae species and equipment.

Equipment:

  • Supercritical Fluid Extraction (SFE) system with a temperature-controlled extraction vessel, pumps for CO₂ and co-solvent, and a back-pressure regulator.

  • Liquid CO₂ tank

  • Co-solvent reservoir (e.g., food-grade ethanol)

Methodology:

  • Loading: Load a known quantity of the dried macroalgae powder into the extraction vessel.

  • System Sealing: Seal the extraction vessel and allow the system to equilibrate to the desired temperature (e.g., 30-60°C).[4][8][11]

  • Pressurization: Pump liquid CO₂ into the vessel. The system pressure is increased to the desired level (e.g., 20-50 MPa) using a high-pressure pump and maintained by a back-pressure regulator.[8][11]

  • Co-solvent Introduction: If used, the co-solvent (e.g., ethanol, 8-40% v/v) is pumped into the system and mixed with the CO₂ stream before entering the extraction vessel.[7][8]

  • Extraction: Maintain a constant flow of SC-CO₂ (with co-solvent) through the vessel for a specified duration (e.g., 1-4 hours).[3][6] The this compound and other soluble compounds will dissolve in the supercritical fluid.

  • Separation: The this compound-rich fluid passes from the extraction vessel into a separator (or collection vial) at a lower pressure and temperature. This causes the CO₂ to return to its gaseous state, losing its solvent power and precipitating the extract.

  • Collection: Collect the extract from the separator. The gaseous CO₂ can be vented or recycled.

  • Storage: Store the collected this compound extract in a dark vial at low temperature to prevent degradation.

Protocol 3: Quantification of this compound by HPLC-UV

This protocol describes a standard method for determining the concentration of this compound in the extract.

Equipment & Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).[1][12]

  • C18 reverse-phase column (e.g., 2.7 µm particle size, 100 x 4.6 mm).[12]

  • This compound standard (≥98% purity)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water).[12][13]

  • Syringe filters (0.45 µm)

Methodology:

  • Standard Preparation: Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol or ethanol). Create a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve a known weight of the SC-CO₂ extract in a known volume of solvent. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: An isocratic or gradient mixture of solvents. A common mobile phase is methanol/water (e.g., 85:15, v/v) or an acetonitrile/water gradient.[12][13]

    • Flow Rate: Typically 1.0 mL/min.[12][13]

    • Column Temperature: Maintained at a constant temperature, for example, 30°C or 35°C.[13][14]

    • Injection Volume: 20 µL.[13]

    • Detection: Monitor the absorbance at the maximum wavelength for this compound, which is approximately 445-450 nm.[12][13][14]

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the this compound concentration in the samples by comparing their peak areas to the calibration curve.

Data Presentation: SFE Parameters and this compound Yields

The efficiency of SC-CO₂ extraction is highly dependent on the operational parameters and the macroalgae species. The following tables summarize findings from various studies.

Table 1: Optimal SC-CO₂ Extraction Parameters for this compound from Various Algae

Algal Species Pressure (MPa) Temperature (°C) Co-Solvent This compound Yield / Recovery Reference
Phaeodactylum tricornutum 30 30 40% Ethanol 85.03 mg/g extract (Purity) / 66.6% (Recovery) [8]
Undaria pinnatifida (Stem) ~41.4 50 Ethanol 22.09 mg/g extract [6]
Undaria pinnatifida 40 40 Not specified ~80% Recovery [3]
Sargassum binderi ~25 50 Ethanol 3.19 mg/g algae [4]
Dictyopteris polypodioides 50 60 None 2.02 mg/g algae [11]
Saccharina japonica 30 50.6 2% Sunflower Oil 1.42 mg/g algae [15]

| Sargassum muticum | 20 | 30 | 10% Ethanol | ~12 mg/100g biomass |[16] |

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate the key processes involved in the SC-CO₂ extraction of this compound.

G cluster_prep Sample Preparation cluster_sfe Supercritical Fluid Extraction (SFE) cluster_analysis Analysis & Quantification cluster_result Result raw_algae Raw Macroalgae wash_dry Washing & Drying raw_algae->wash_dry grind Grinding wash_dry->grind powder Algae Powder grind->powder sfe_unit SFE System powder->sfe_unit extract This compound Extract sfe_unit->extract hplc HPLC-UV Analysis extract->hplc quant_data Quantitative Data hplc->quant_data

Caption: Overall workflow from raw macroalgae to quantitative this compound data.

G cluster_inputs Inputs cluster_process SFE Process cluster_params Control Parameters cluster_outputs Outputs co2 Liquid CO₂ vessel Extraction Vessel co2->vessel cosolvent Co-solvent (Ethanol) cosolvent->vessel algae Algae Powder algae->vessel separator Separator vessel->separator This compound-rich SC Fluid spent_biomass Spent Biomass vessel->spent_biomass pressure Pressure pressure->vessel modifies density temp Temperature temp->vessel modifies density extract This compound Extract separator->extract gas_co2 Gaseous CO₂ (Vent/Recycle) separator->gas_co2

References

Application Notes and Protocols for Fucoxanthin Quantification using HPLC-DAD

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucoxanthin, a prominent carotenoid found in brown algae and diatoms, has garnered significant attention in the pharmaceutical and nutraceutical industries due to its diverse biological activities, including anti-inflammatory, antioxidant, and anti-obesity properties.[1][2][3] Accurate and reliable quantification of this compound in various matrices is crucial for quality control, formulation development, and pharmacokinetic studies. High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a widely employed analytical technique for this purpose, offering high sensitivity and selectivity.[2] This document provides a detailed protocol for the quantification of this compound using HPLC-DAD, compiled from established methodologies.

Experimental Protocols

Sample Preparation: Extraction of this compound

The extraction procedure is critical for obtaining accurate quantitative results. The choice of solvent and method depends on the sample matrix. Ethanol is often preferred as a greener solvent alternative.[4]

Materials:

  • Dried and powdered sample (e.g., brown seaweed, microalgae)

  • Ethanol (or Acetone/Methanol)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Amber vials

Protocol:

  • Weigh approximately 100 mg of the dried and powdered sample into a centrifuge tube.

  • Add 5 mL of ethanol to the tube.

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

  • For enhanced extraction efficiency, sonicate the mixture for 20 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid debris.

  • Carefully collect the supernatant containing the extracted this compound.

  • Filter the supernatant through a 0.45 µm syringe filter into an amber HPLC vial to remove any remaining particulate matter.

  • The sample is now ready for HPLC-DAD analysis.

Preparation of Standard Solutions

Accurate quantification relies on the use of a certified this compound standard.

Materials:

  • This compound standard (≥95% purity)

  • Ethanol (HPLC grade)

  • Volumetric flasks

  • Amber vials

Protocol:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) by accurately weighing the standard and dissolving it in a known volume of ethanol in a volumetric flask.

  • From the stock solution, prepare a series of calibration standards by serial dilution with ethanol to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Store all standard solutions in amber vials at -20°C to prevent degradation.

HPLC-DAD Instrumentation and Conditions

A reverse-phase HPLC system with a DAD detector is recommended for this compound analysis.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterRecommended ConditionsVariations
HPLC Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)C30 columns can also be used[5]
Mobile Phase Isocratic: Acetonitrile:Water (75:25, v/v)[6]Gradient: Acetonitrile and water[3][7] or Methanol:Acetonitrile:Water (70:20:10, v/v/v)[4]
Flow Rate 1.0 mL/min-
Injection Volume 20 µL-
Column Temperature 35°CRoom temperature or 40°C[3][6]
Detection Wavelength 445 - 450 nm-

Data Presentation

The quantitative data obtained from the HPLC-DAD analysis should be summarized for clear interpretation and comparison.

ParameterTypical ValueReference
Retention Time (RT) ~7-8 minutes (under isocratic conditions)[4][8]
Linearity (r²) > 0.999[1]
Limit of Detection (LOD) 10 - 50 ng/mL[3]
Limit of Quantification (LOQ) 35 - 150 ng/mL[3]

Note: These values are indicative and may vary depending on the specific instrumentation and analytical conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing Sample Sample (e.g., Seaweed) Extraction Extraction with Ethanol Sample->Extraction Standard This compound Standard Dilution Serial Dilution Standard->Dilution Filtration Filtration (0.45 µm) Extraction->Filtration Calibration Calibration Standards Dilution->Calibration HPLC HPLC Injection Filtration->HPLC Calibration->HPLC Separation C18 Column Separation HPLC->Separation Detection DAD Detection (450 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Area Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification Result This compound Concentration Quantification->Result

Caption: Experimental workflow for this compound quantification.

Principle of HPLC-DAD Analysis

hplc_dad_principle cluster_hplc HPLC System cluster_detector DAD Detector MobilePhase Mobile Phase (Solvent Reservoir) Pump Pump MobilePhase->Pump Injector Injector (Sample Introduction) Pump->Injector Column HPLC Column (Stationary Phase) Injector->Column FlowCell Flow Cell Column->FlowCell Eluent LightSource Light Source (Deuterium & Tungsten Lamps) LightSource->FlowCell DiodeArray Photodiode Array FlowCell->DiodeArray Transmitted Light DataSystem Data Acquisition System DiodeArray->DataSystem

References

Application Notes and Protocols for Enzyme-Assisted Extraction of Fucoxanthin from Phaeodactylum tricornutum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucoxanthin, a marine carotenoid abundant in diatoms such as Phaeodactylum tricornutum, has garnered significant interest within the pharmaceutical and nutraceutical industries due to its potent antioxidant, anti-inflammatory, and anti-obesity properties. Traditional solvent-based extraction methods for this compound, while effective, often raise environmental and safety concerns. Enzyme-assisted extraction (EAE) presents a sustainable and efficient alternative, utilizing specific enzymes to hydrolyze the complex cell wall of P. tricornutum, thereby facilitating the release of intracellular this compound. These application notes provide a comprehensive overview and detailed protocols for the enzyme-assisted extraction of this compound from P. tricornutum.

Phaeodactylum tricornutum is a promising source for commercial this compound production due to its relatively high content of this valuable carotenoid compared to brown seaweeds, coupled with its amenability to cultivation.[1] The intricate cell wall of this diatom is primarily composed of a silica frustule and an organic layer containing a principal polysaccharide, a sulphated glucuronomannan. This complex structure necessitates effective cell disruption for optimal extraction yields. Enzymatic hydrolysis targets the polysaccharide matrix, offering a mild and specific method for enhancing this compound recovery.

Data Summary: this compound Yields from Phaeodactylum tricornutum

The following table summarizes this compound yields obtained from Phaeodactylum tricornutum using various extraction methods. While specific quantitative data for enzyme-assisted extraction is limited in published literature, the table includes yields from other advanced and conventional methods for comparison.

Extraction MethodSolvent/EnzymeThis compound Yield (mg/g dry weight)Reference
MacerationEthanol15.71[2]
Pressurized Liquid Extraction (PLE)Ethanol16.51[2]
Ultrasound-Assisted Extraction (UAE)Ethanol15.96[2]
Soxhlet ExtractionNot Specified15.42[2]
Supercritical Fluid Extraction (SFE) with co-solventCO2 with 40% Ethanol~16.1 (calculated from 85.03 mg/g extract and 24.41% yield)[3][4]
Microwave-Assisted Extraction (MAE) followed by ethanolEthanolOptimized to provide the best this compound yield[5]
HomogenizationNot Specified5.60 ± 0.06[6]
UltrasoundNot Specified5.24 ± 0.07[6]

Experimental Protocols

Cultivation and Harvesting of Phaeodactylum tricornutum

A protocol for the cultivation and harvesting of the microalgae is essential for obtaining high-quality biomass rich in this compound.

Materials:

  • Phaeodactylum tricornutum culture

  • f/2 medium

  • Photobioreactor or culture flasks

  • Light source (cool white fluorescent lamps)

  • Air supply with 0.22 µm filter

  • Centrifuge

Protocol:

  • Cultivate Phaeodactylum tricornutum in f/2 medium under controlled conditions (e.g., 20-25°C, continuous illumination with a light intensity of approximately 100 µmol photons m⁻² s⁻¹, and gentle aeration).

  • Monitor cell growth by measuring optical density at 750 nm.

  • Harvest the microalgal biomass during the late exponential growth phase by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Wash the harvested biomass with deionized water to remove residual salts and media components.

  • Lyophilize (freeze-dry) the biomass to obtain a dry powder for extraction. Store the dried biomass at -20°C in the dark to prevent degradation of this compound.

Enzyme-Assisted Extraction (EAE) of this compound

This protocol describes a general procedure for the enzymatic hydrolysis of the Phaeodactylum tricornutum cell wall to enhance this compound release. Optimization of enzyme concentration, temperature, pH, and incubation time is recommended for specific laboratory conditions.

Materials:

  • Dried Phaeodactylum tricornutum biomass

  • Enzyme cocktail (e.g., Viscozyme L, a multi-enzyme complex containing cellulase, hemicellulase, and pectinase) or individual enzymes (cellulase, hemicellulase)

  • Phosphate or citrate buffer (pH range 4.0-6.0)

  • Shaking water bath or incubator

  • Ethanol (95-100%)

  • Centrifuge

  • Vortex mixer

Protocol:

  • Suspend a known amount of dried P. tricornutum biomass (e.g., 1 gram) in a specific volume of buffer (e.g., 20 mL) in a centrifuge tube.

  • Add the desired concentration of the enzyme or enzyme cocktail to the microalgal suspension. The optimal enzyme concentration should be determined empirically, but a starting point of 1-5% (w/w of biomass) is suggested.

  • Incubate the mixture in a shaking water bath at a controlled temperature (e.g., 40-50°C) for a defined period (e.g., 2-24 hours). The optimal temperature and incubation time will depend on the specific enzyme(s) used. This compound is sensitive to high temperatures, so prolonged exposure to temperatures above 50°C should be avoided.

  • After incubation, deactivate the enzymes by boiling the mixture for 10 minutes or by adding a denaturing agent if compatible with downstream processing.

  • Centrifuge the mixture (e.g., 5000 x g for 15 minutes) to pellet the residual biomass.

  • Decant the supernatant.

  • To the remaining biomass pellet, add a suitable volume of ethanol (e.g., 20 mL) and vortex thoroughly to extract the this compound.

  • Incubate the ethanol suspension for 1-2 hours at room temperature in the dark, with intermittent vortexing.

  • Centrifuge the mixture (e.g., 5000 x g for 15 minutes) to pellet the biomass.

  • Collect the ethanol supernatant containing the this compound.

  • Repeat the ethanol extraction (steps 7-10) on the biomass pellet to ensure complete recovery of this compound.

  • Pool the ethanol supernatants for subsequent quantification.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

The concentration of this compound in the extract is determined using a validated HPLC method.

Materials:

  • This compound standard

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile phase: Acetonitrile and water

  • Syringe filters (0.22 µm)

Protocol:

  • Prepare a stock solution of this compound standard of known concentration in ethanol.

  • Generate a calibration curve by preparing a series of dilutions of the this compound stock solution and injecting them into the HPLC system.

  • Filter the ethanol extract obtained from the EAE protocol through a 0.22 µm syringe filter prior to injection.

  • Set the HPLC parameters. A typical method involves:

    • Mobile Phase: A gradient of acetonitrile and water. For example, starting with 80:20 (v/v) acetonitrile:water, increasing to 100% acetonitrile over 8 minutes, holding for 3 minutes, and then returning to the initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Detection Wavelength: 445-450 nm.

  • Inject the filtered sample into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard.

  • Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve.

  • Express the this compound yield as mg per gram of dry biomass.

Visualizations

Enzymatic Degradation of Phaeodactylum tricornutum Cell Wall

Enzymatic_Degradation cluster_cell Phaeodactylum tricornutum Cell cluster_enzymes Enzyme Cocktail This compound This compound Fucoxanthin_Released Released this compound CellWall Cell Wall (Sulphated Glucuronomannan & Silica Frustule) CellWall->Fucoxanthin_Released Degradation & Increased Permeability Cellulase Cellulase Cellulase->CellWall Hydrolyzes β-1,4-glycosidic bonds Hemicellulase Hemicellulase Hemicellulase->CellWall Hydrolyzes hemicellulose Pectinase Pectinase Pectinase->CellWall Hydrolyzes pectic substances

Caption: Enzymatic hydrolysis of the P. tricornutum cell wall.

Experimental Workflow for Enzyme-Assisted this compound Extraction

Workflow cluster_preparation Biomass Preparation cluster_extraction Enzyme-Assisted Extraction cluster_analysis Analysis Cultivation 1. P. tricornutum Cultivation Harvesting 2. Harvesting (Centrifugation) Cultivation->Harvesting Drying 3. Lyophilization Harvesting->Drying Enzymatic_Hydrolysis 4. Enzymatic Hydrolysis (e.g., Viscozyme) Drying->Enzymatic_Hydrolysis Solvent_Extraction 5. Ethanol Extraction Enzymatic_Hydrolysis->Solvent_Extraction Separation 6. Centrifugation & Supernatant Collection Solvent_Extraction->Separation Quantification 7. HPLC Quantification Separation->Quantification End End Quantification->End Start Start Start->Cultivation

Caption: Workflow for this compound extraction.

References

Application of Fucoxanthin in Patient-Derived Xenograft (PDX) Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are increasingly recognized as a superior preclinical platform for evaluating the efficacy of novel anticancer agents.[1][2] These models recapitulate the genetic and pathological characteristics of the original human tumor, offering a more predictive in vivo system compared to traditional cell line-derived xenografts.[2][3] Fucoxanthin, a marine carotenoid found in brown algae, has demonstrated significant anticancer properties, including the induction of apoptosis and cell cycle arrest in various cancer cell lines.[4][5][6] This document provides detailed application notes and protocols for utilizing this compound in PDX models based on recent preclinical studies.

Application Notes

This compound has shown notable antitumor effects in PDX models of both pancreatic and colorectal cancer.[1][2][7] Administration of this compound has been shown to significantly inhibit tumor growth and induce differentiation in these models.[1][2][8][9] The mechanism of action appears to be multifactorial, involving the modulation of key signaling pathways related to cell growth, adhesion, and apoptosis.[1][3][7]

Key Findings from Preclinical PDX Studies:
  • Pancreatic Cancer PDX Model: A diet containing 0.3% this compound administered ad libitum for 27 days resulted in a 0.4-fold abrogation of tumor development compared to the control group.[1][8] This was accompanied by the upregulation of non-glycanated Decorin (DCN) and phosphorylated forms of p38 and JNK, and the downregulation of Insulin-like Growth Factor Binding Protein 2 (IGFBP2) and Epithelial Cell Adhesion Molecule (EpCAM).[1][8]

  • Colorectal Cancer PDX Model: this compound administration significantly suppressed tumor growth by 0.6-fold.[2][7][9] The observed molecular changes included the upregulation of glycanated-Decorin (Gc-DCN) and downregulation of DSN1, phospho-focal adhesion kinase (pFAK), phospho-paxillin (pPaxillin), and c-MYC.[3][7][9]

These findings highlight the potential of this compound as a therapeutic agent and underscore the utility of PDX models in evaluating its in vivo efficacy.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in PDX models.

Table 1: Tumor Growth Inhibition in PDX Models

Cancer TypeThis compound Concentration in DietDuration of TreatmentTumor Growth Inhibition (vs. Control)Reference
Pancreatic Cancer0.3%27 days0.4-fold[1][8]
Colorectal CancerNot specified in abstractNot specified in abstract0.6-fold[2][7][9]

Table 2: Modulation of Protein Expression in Pancreatic Cancer PDX Model

ProteinChange in Expression (this compound vs. Control)Fold ChangeReference
Non-glycanated DCNUpregulation2.4-fold[1][8]
p-p38(Thr180/Tyr182)Upregulation (tended to increase)1.6-fold[1][8]
pJNK(Thr183/Tyr185)Upregulation (tended to increase)1.8-fold[1][8]
IGFBP2Downregulation0.6-fold[1][8]
EpCAMDownregulation0.7-fold[1][8]
LCN2Downregulation (tended to decrease)0.6-fold[1][8]

Table 3: Modulation of Protein Expression in Colorectal Cancer PDX Model

ProteinChange in Expression (this compound vs. Control)Reference
Glycanated-Decorin (Gc-DCN)Upregulation[3][7][9]
DSN1Downregulation[3][7][9]
pFAK(Tyr397)Downregulation[3][7][9]
pPaxillin(Tyr31)Downregulation[3][7][9]
c-MYCDownregulation[3][7][9]

Experimental Protocols

Patient-Derived Xenograft (PDX) Model Establishment

This protocol describes the subcutaneous implantation of patient tumor tissue into immunodeficient mice.

Materials:

  • Freshly obtained human tumor tissue from a patient.

  • Immunodeficient mice (e.g., NOD/SCID or similar strains).

  • Sterile surgical instruments.

  • Transplantation needle.

  • Phosphate-buffered saline (PBS) or appropriate cell culture medium.

  • Anesthesia for mice.

Procedure:

  • Acclimate immunodeficient mice for at least one week under controlled conditions.[1]

  • Under sterile conditions, dissect the patient's tumor tissue into small pieces of approximately 2-3 mm³.[1]

  • Anesthetize the recipient mouse.

  • Using a transplantation needle, subcutaneously inject one or two pieces of the tumor tissue into the flank of the mouse.[1]

  • Monitor the mice regularly for tumor growth. Tumor volume can be calculated using the formula: (length × width²)/2.[10]

  • Once the tumor reaches a certain volume (e.g., 200-2000 mm³), it can be excised and passaged to subsequent generations of mice (TG1, TG2, etc.) to expand the model.[11]

PDX_Establishment_Workflow Patient Patient Tumor Tissue Dissection Dissect into 2-3 mm³ fragments Patient->Dissection Implantation Subcutaneous Implantation into Immunodeficient Mouse Dissection->Implantation Monitoring Monitor Tumor Growth Implantation->Monitoring Passage Passage to Subsequent Generations (TG1, TG2...) Monitoring->Passage

PDX Model Establishment Workflow.
This compound Formulation and Administration

This protocol outlines the preparation of a this compound-enriched diet for administration to PDX mice.

Materials:

  • This compound powder or oil.

  • Control oil (vehicle).

  • Standard solid mouse chow (MF chow).

  • Mixer or blender.

Procedure:

  • Determine the desired concentration of this compound in the diet (e.g., 0.1% or 0.3% w/w).[1]

  • For a this compound-oil formulation, mix the this compound with a control oil.[1]

  • Apply the this compound-oil mixture onto the solid MF chow. For powdered chow, mix thoroughly to ensure homogenous distribution.[11]

  • Prepare a control diet by applying an equivalent volume of the control oil to the chow.[1]

  • Provide the this compound-enriched or control diet to the respective groups of PDX mice ad libitum.[1]

  • Monitor and record the food intake of the mice throughout the experimental period.[1]

Evaluation of this compound Efficacy

This protocol details the methods for assessing the antitumor effects of this compound in PDX models.

Materials:

  • Calipers for tumor measurement.

  • Equipment for euthanasia.

  • Reagents for tissue fixation (e.g., formalin) and processing for histology.

  • Reagents and equipment for protein extraction and Western blot analysis.

  • Primary and secondary antibodies for target proteins.

Procedure:

  • Tumor Growth Measurement:

    • Measure the tumor dimensions (length and width) with calipers at regular intervals (e.g., every 2-3 days).[10]

    • Calculate the tumor volume.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Histological Analysis:

    • Fix a portion of the tumor tissue in formalin and embed in paraffin.

    • Section the tissue and perform Hematoxylin and Eosin (H&E) staining to assess tumor morphology and differentiation.

    • Immunohistochemistry (IHC) can be performed to evaluate the expression of specific protein markers in the tumor tissue.

  • Western Blot Analysis:

    • Homogenize a portion of the frozen tumor tissue to extract total protein.

    • Determine the protein concentration using a standard assay (e.g., BCA assay).

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against the target proteins of interest (e.g., DCN, p-p38, IGFBP2, etc.).[1]

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection system.

    • Normalize the expression of target proteins to a loading control (e.g., β-actin).[1]

Efficacy_Evaluation_Workflow start Start of Efficacy Evaluation measurement Regular Tumor Volume Measurement start->measurement endpoint Endpoint of Study: Euthanasia and Tumor Excision measurement->endpoint histology Histological Analysis (H&E, IHC) endpoint->histology western_blot Western Blot Analysis endpoint->western_blot data_analysis Data Analysis and Interpretation histology->data_analysis western_blot->data_analysis

Workflow for Evaluating this compound Efficacy.

Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating several key signaling pathways. The diagrams below illustrate the proposed mechanisms based on findings from PDX model studies.

Pancreatic_Cancer_Pathway cluster_up Upregulated cluster_down Downregulated This compound This compound DCN Non-glycanated DCN This compound->DCN p_p38 p-p38 This compound->p_p38 pJNK pJNK This compound->pJNK IGFBP2 IGFBP2 This compound->IGFBP2 EpCAM EpCAM This compound->EpCAM Tumor_Inhibition Tumor Growth Inhibition & Differentiation DCN->Tumor_Inhibition p_p38->Tumor_Inhibition pJNK->Tumor_Inhibition IGFBP2->Tumor_Inhibition EpCAM->Tumor_Inhibition

Signaling Pathways in Pancreatic Cancer PDX Models.

Colorectal_Cancer_Pathway cluster_up_crc Upregulated cluster_down_crc Downregulated This compound This compound Gc_DCN Glycanated-Decorin (Gc-DCN) This compound->Gc_DCN DSN1 DSN1 This compound->DSN1 pFAK pFAK This compound->pFAK pPaxillin pPaxillin This compound->pPaxillin c_MYC c-MYC This compound->c_MYC Tumor_Inhibition_CRC Tumor Growth Inhibition Gc_DCN->Tumor_Inhibition_CRC DSN1->Tumor_Inhibition_CRC pFAK->Tumor_Inhibition_CRC pPaxillin->Tumor_Inhibition_CRC c_MYC->Tumor_Inhibition_CRC

Signaling Pathways in Colorectal Cancer PDX Models.

Conclusion

The application of this compound in PDX models provides a robust preclinical framework to investigate its anticancer efficacy and mechanisms of action in a clinically relevant setting. The detailed protocols and data presented herein offer a comprehensive guide for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. Further studies utilizing a broader range of cancer PDX models are warranted to fully elucidate the therapeutic spectrum of this promising marine-derived compound.

References

Application Notes and Protocols: Fucoxanthin in DMBA-Induced Oral Carcinogenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vivo effects of fucoxanthin in a 7,12-dimethylbenz[a]anthracene (DMBA)-induced hamster model of oral carcinogenesis. The information is compiled from peer-reviewed research and is intended to guide the design and implementation of similar studies.

Summary of this compound's Chemopreventive Effects

This compound, a carotenoid found in brown seaweeds, has demonstrated significant chemopreventive potential against oral cancer in a DMBA-induced hamster model. Studies show that this compound administration can inhibit tumor development, reduce tumor burden, and modulate various cellular and molecular pathways involved in carcinogenesis. Its mechanisms of action include antiproliferative, pro-apoptotic, antioxidant, and anti-inflammatory effects.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a study investigating the efficacy of this compound in a DMBA-induced hamster cheek pouch carcinogenesis model.[1][2]

Table 1: Effect of this compound on Tumor Incidence, Burden, and Volume [2]

GroupTreatmentTumor Incidence (%)Tumor Burden (mm³)Tumor Volume (mm³)
IControl000
IIDMBA alone100185.3 ± 15.7289.6 ± 25.1
IIIDMBA + this compound (50 mg/kg bw)4035.8 ± 3.158.2 ± 5.3
IVThis compound alone (50 mg/kg bw)000

*Data are presented as mean ± standard deviation. *P < 0.05 compared to the DMBA alone group.

Table 2: Effect of this compound on Body Weight [2]

GroupTreatmentInitial Body Weight (g)Final Body Weight (g)
IControl110.2 ± 9.8135.4 ± 11.2
IIDMBA alone112.5 ± 10.185.7 ± 7.9*
IIIDMBA + this compound (50 mg/kg bw)111.8 ± 9.5105.3 ± 9.2**
IVThis compound alone (50 mg/kg bw)110.9 ± 10.3132.8 ± 10.9

*Data are presented as mean ± standard deviation. *P < 0.05 compared to the control group. **P < 0.05 compared to the DMBA alone group.

Table 3: Immunohistochemical Analysis of PCNA and p53 Expression [2]

GroupTreatmentPCNA Positive Cells (%)p53 Positive Cells (%)
IControl< 1< 1
IIDMBA alone> 50 (Strong staining)> 50 (Strong staining)
IIIDMBA + this compound (50 mg/kg bw)20-50 (Moderate staining)20-50 (Moderate staining)
IVThis compound alone (50 mg/kg bw)< 1< 1

Table 4: Effect of this compound on Caspase-3 and Caspase-9 Activity [2]

GroupTreatmentCaspase-3 Activity (units/mg protein)Caspase-9 Activity (units/mg protein)
IControl1.2 ± 0.11.5 ± 0.1
IIDMBA alone0.4 ± 0.050.6 ± 0.07
IIIDMBA + this compound (50 mg/kg bw)0.9 ± 0.08 1.1 ± 0.1
IVThis compound alone (50 mg/kg bw)1.1 ± 0.11.4 ± 0.1

*Data are presented as mean ± standard deviation. *P < 0.05 compared to the control group. **P < 0.05 compared to the DMBA alone group.

Experimental Protocols

The following are detailed methodologies for key experiments in the DMBA-induced hamster model for studying this compound.

Animal Model and DMBA-Induced Carcinogenesis
  • Animal Species: Male Syrian golden hamsters, 6-8 weeks old.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to a standard pellet diet and water.

  • Carcinogen Induction:

    • A 0.5% solution of 7,12-dimethylbenz[a]anthracene (DMBA) in liquid paraffin is prepared.

    • The left buccal pouch of the hamster is painted with the DMBA solution three times a week for 10-14 weeks using a No. 4 brush.[1][2][3] This method has been shown to reliably induce oral squamous cell carcinoma.[4]

  • Grouping:

    • Group I (Control): No treatment.

    • Group II (DMBA alone): DMBA painting as described above.

    • Group III (DMBA + this compound): DMBA painting plus oral administration of this compound (e.g., 50 mg/kg body weight) dissolved in a vehicle like dimethyl sulfoxide (DMSO). This compound administration typically starts one week before the first DMBA application and continues throughout the experiment.[2]

    • Group IV (this compound alone): Oral administration of this compound only.[2]

This compound Administration
  • Preparation: this compound is dissolved in a suitable vehicle such as DMSO.

  • Dosage: A common effective dose is 50 mg/kg body weight.[1][2]

  • Route of Administration: Oral gavage.

  • Frequency: Once daily.

Assessment of Tumor Development
  • Observation: The buccal pouches are visually inspected weekly for the appearance of tumors.

  • Measurement: At the end of the experimental period (e.g., 16 weeks), animals are euthanized, and the buccal pouches are excised.

    • Tumor Incidence: The percentage of animals in each group that developed tumors.

    • Tumor Volume: Measured using a caliper and calculated using the formula (L x W x H) x π/6.

    • Tumor Burden: The total volume of all tumors in a single animal.

Histopathological Analysis
  • Tissue Processing: Buccal pouch tissues are fixed in 10% formalin, embedded in paraffin, and sectioned (4-5 µm).

  • Staining: Sections are stained with hematoxylin and eosin (H&E) for microscopic examination of cellular morphology and tissue architecture.

Immunohistochemistry
  • Purpose: To detect the expression of specific proteins involved in cell proliferation (PCNA) and apoptosis (p53).

  • Procedure:

    • Deparaffinize and rehydrate tissue sections.

    • Perform antigen retrieval using a suitable buffer (e.g., citrate buffer).

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Incubate with primary antibodies against PCNA and p53.

    • Incubate with a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).

    • Develop the signal with a chromogen (e.g., diaminobenzidine).

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount the slides.

  • Analysis: The percentage of positively stained cells is quantified under a microscope.

Biochemical Assays
  • Caspase Activity: The activity of caspase-3 and caspase-9 in tissue lysates can be measured using colorimetric assay kits according to the manufacturer's instructions.

Visualizations

Signaling Pathways and Experimental Workflow

Fucoxanthin_Mechanism_of_Action DMBA DMBA Application ROS Increased ROS (Oxidative Stress) DMBA->ROS DNA_Damage DNA Damage ROS->DNA_Damage Inflammation Inflammation ROS->Inflammation Cell_Proliferation Increased Cell Proliferation (Upregulated PCNA) DNA_Damage->Cell_Proliferation Inflammation->Cell_Proliferation Oral_Cancer Oral Squamous Cell Carcinoma Cell_Proliferation->Oral_Cancer Apoptosis_Inhibition Inhibition of Apoptosis (Downregulated Caspases) Apoptosis_Inhibition->Oral_Cancer This compound This compound Antioxidant Antioxidant Effect (Reduced Oxidative Stress) This compound->Antioxidant Anti_inflammatory Anti-inflammatory Effect This compound->Anti_inflammatory Antiproliferative Decreased Cell Proliferation (Downregulated PCNA) This compound->Antiproliferative Pro_apoptotic Induction of Apoptosis (Upregulated p53, Caspases) This compound->Pro_apoptotic Antioxidant->ROS Anti_inflammatory->Inflammation Antiproliferative->Cell_Proliferation Chemoprevention Chemoprevention Antiproliferative->Chemoprevention Pro_apoptotic->Apoptosis_Inhibition Pro_apoptotic->Chemoprevention Experimental_Workflow cluster_treatment Animal_Acclimatization Animal Acclimatization (Male Syrian Golden Hamsters) Grouping Random Grouping (Control, DMBA, DMBA+Fx, Fx) Animal_Acclimatization->Grouping Treatment_Phase Treatment Phase (16 weeks) Grouping->Treatment_Phase DMBA_Application DMBA Painting (0.5% in paraffin, 3x/week) Fx_Administration This compound Administration (50 mg/kg bw, daily, oral) Euthanasia Euthanasia and Tissue Collection Treatment_Phase->Euthanasia Tumor_Analysis Tumor Analysis (Incidence, Burden, Volume) Euthanasia->Tumor_Analysis Histo_Analysis Histopathological Analysis (H&E Staining) Euthanasia->Histo_Analysis IHC_Analysis Immunohistochemistry (PCNA, p53) Euthanasia->IHC_Analysis Biochem_Analysis Biochemical Assays (Caspase-3, Caspase-9) Euthanasia->Biochem_Analysis Data_Analysis Data Analysis and Interpretation Tumor_Analysis->Data_Analysis Histo_Analysis->Data_Analysis IHC_Analysis->Data_Analysis Biochem_Analysis->Data_Analysis PI3K_Akt_Pathway Growth_Factors Growth Factors (e.g., VEGF) PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Proliferation Proliferation mTOR->Proliferation Cell_Survival Cell Survival NFkB->Cell_Survival Angiogenesis Angiogenesis NFkB->Angiogenesis This compound This compound This compound->PI3K This compound->Akt

References

Application Notes and Protocols: Fucoxanthin Delivery to Colorectal Cancer Cells In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive overview of the methodologies used to study the in vitro delivery and efficacy of fucoxanthin, a marine carotenoid, against colorectal cancer (CRC) cells. It includes a summary of quantitative data from recent studies, detailed experimental protocols for key assays, and diagrams of relevant signaling pathways.

Introduction

This compound (Fx), a carotenoid abundant in brown seaweeds, has demonstrated significant anticancer properties.[1][2] Its potential as a chemotherapeutic or chemopreventive agent in colorectal cancer is a growing area of research.[3] this compound has been shown to induce apoptosis, cause cell cycle arrest, and inhibit proliferation in various CRC cell lines, including Caco-2, HCT116, HT-29, and WiDr.[1][4][5] However, this compound's high hydrophobicity and instability present challenges for its effective delivery to cancer cells.[6]

To overcome these limitations, various delivery systems, such as nanoparticles, are being explored to enhance the stability, solubility, and bioavailability of this compound.[6][7] These advanced delivery strategies aim to improve the therapeutic index of this compound by ensuring it reaches the target cancer cells in sufficient concentrations to exert its cytotoxic effects. Orally administered this compound is converted to its primary metabolite, fucoxanthinol (FxOH), which also exhibits potent anticancer activities.[8][9]

This document outlines the in vitro methods for evaluating the delivery and anticancer effects of this compound and its formulations on colorectal cancer cells, focusing on cell viability, apoptosis, and the underlying molecular mechanisms.

Data Presentation: Efficacy of this compound and Delivery Systems

The following tables summarize quantitative data on the effects of this compound and its delivery systems on various colorectal cancer cell lines.

Table 1: Cytotoxicity of this compound and Fucoxanthinol in Colorectal Cancer Cell Lines

CompoundCell LineAssayConcentration (µM)EffectIncubation Time (h)Citation
This compoundSW-620MTT1022.2% inhibition24[10]
This compoundSW-620MTT21.74IC5024[10]
This compoundSW-620MTT13.95IC5048[10]
This compoundWiDrViability25Induces G0/G1 arrest24[4][5]
This compoundWiDrViability50Induces apoptosis24[4][5]
This compoundCaco-2, WiDr, HCT116, DLD-1CD-DST20Decreased T/C (%)24[11][12]
FucoxanthinolCaco-2, WiDr, HCT116, DLD-1, SW620CD-DST20Decreased T/C (%)24[11][12]
FucoxanthinolHCT116WST-120~48% growth vs control24[8]
FucoxanthinolHT-29WST-120~59% growth vs control24[8]

T/C (%): Ratio of the absorbance of treated cells to control cells, indicating cell viability. CD-DST: Collagen-gel droplet embedded culture drug sensitivity test.

Table 2: Nanoparticle-Mediated this compound Delivery

Delivery SystemCell LineParameterValueCitation
FX@PVP NanoparticlesCaco-2Encapsulation Efficiency85.50 ± 0.19%[6]
FX@PVP NanoparticlesCaco-2Loading Capacity10.68 ± 0.15%[6]
FX@PVP NanoparticlesCaco-2Cellular Uptake (24h)0.48 ± 0.0049 µg/mg protein[6]
Un-encapsulated FXCaco-2Cellular Uptake (24h)0.18 ± 0.084 µg/mg protein[6]

FX@PVP: this compound-loaded polyvinylpyrrolidone.

Key Signaling Pathways and Mechanisms

This compound exerts its anticancer effects by modulating several critical signaling pathways involved in cell cycle regulation, apoptosis, and cell adhesion.

Cell Cycle Arrest

This compound can induce cell cycle arrest at the G0/G1 phase.[4][5] This is often mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21WAF1/Cip1, which in turn prevents the phosphorylation of the Retinoblastoma protein (pRb).[4][5] Hypophosphorylated pRb remains bound to the E2F transcription factor, blocking the expression of genes required for S-phase entry.

G1_Arrest_Pathway cluster_0 This compound Action cluster_1 Cell Cycle Regulation Fx This compound p21 p21 (WAF1/Cip1) mRNA Fx->p21 Upregulates p21_protein p21 Protein p21->p21_protein CDK4_CyclinD CDK4/Cyclin D p21_protein->CDK4_CyclinD Inhibits pRb pRb CDK4_CyclinD->pRb Phosphorylates pRb_p p-pRb (Inactive) pRb->pRb_p E2F E2F pRb->E2F Sequesters pRb_p->E2F Releases G1_S_Transition G1/S Transition (Cell Proliferation) E2F->G1_S_Transition Activates

Caption: this compound-induced G1 cell cycle arrest pathway.

Apoptosis Induction

This compound and fucoxanthinol induce apoptosis in CRC cells through both intrinsic (mitochondrial) and extrinsic pathways.[13] A key mechanism is the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of executioner caspases, such as caspase-3, leading to programmed cell death.[13][14]

Apoptosis_Pathway cluster_0 Mitochondrial (Intrinsic) Pathway cluster_1 Execution Pathway Fx This compound / Fucoxanthinol Bcl2 Bcl-2 Fx->Bcl2 Downregulates Mito Mitochondria Fx->Mito Destabilizes Bcl2->Mito Stabilizes Casp9 Caspase-9 Mito->Casp9 Activates Casp3 Pro-Caspase-3 Casp9->Casp3 Cleaves Active_Casp3 Active Caspase-3 Casp3->Active_Casp3 PARP PARP Active_Casp3->PARP Cleaves Apoptosis Apoptosis Active_Casp3->Apoptosis Executes

Caption: this compound-induced apoptosis signaling pathway.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial survival pathway often hyperactivated in cancer. This compound has been shown to inhibit this pathway, leading to decreased cell proliferation and survival.[8][15]

PI3K_Akt_Pathway Fx This compound PI3K PI3K Fx->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

Experimental Protocols

The following are detailed protocols for essential in vitro assays to evaluate the efficacy of this compound delivery.

General Experimental Workflow

A typical experiment involves culturing CRC cells, treating them with the this compound formulation, and then performing various assays to measure the biological response.

Experimental_Workflow General In Vitro Experimental Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Analysis cluster_data Data Output Culture 1. Cell Culture (e.g., HCT116, Caco-2) Seeding 2. Cell Seeding (e.g., 96-well plates) Culture->Seeding Adherence 3. Incubation for Adherence (24 hours) Seeding->Adherence Treatment 4. Treatment Application (this compound or Nanoparticles) Adherence->Treatment Incubation 5. Incubation (24-72 hours) Treatment->Incubation Assay 6. Endpoint Assays Incubation->Assay Data 7. Data Acquisition & Analysis Assay->Data

Caption: A generalized workflow for in vitro this compound studies.

Protocol: Cell Viability (MTT Assay)

This protocol measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6][16]

Materials:

  • Colorectal cancer cell line (e.g., HCT116, Caco-2)

  • Complete culture medium (e.g., MEM or DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1.0-1.5 x 10⁴ cells/well in 100 µL of complete medium.[6] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound (or this compound-loaded nanoparticles) in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include vehicle control wells (medium with the same concentration of DMSO used for the highest this compound dose) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT stock solution (5 mg/mL) to each well.[6]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6] Shake the plate gently for 5-10 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[6]

  • Calculation: Calculate cell viability using the formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18]

Materials:

  • Treated and control cells (from 6-well plates)

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Ice-cold PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting: Following treatment with this compound for the desired time (e.g., 24 or 48 hours), collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells for each sample.

  • Cell Washing: Centrifuge the cell suspension at 200 x g for 5 minutes.[18] Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[18] The cell density should be approximately 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 10 µL of PI solution to the cell suspension.[18]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]

  • Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.[18] Keep samples on ice and protected from light.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[17]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[17]

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol: Western Blotting for Signaling Proteins

Western blotting is used to detect and quantify specific proteins to elucidate the molecular pathways affected by this compound.[15][19]

Materials:

  • Treated and control cells (from 6-well or 10 cm plates)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p21, anti-Bcl-2, anti-phospho-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Imaging system

Procedure:

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[20]

  • Washing: Wash the membrane three to five times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[20]

  • Washing: Repeat the washing step as in step 8.

  • Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize the expression of the target protein to a loading control like β-actin.

References

Troubleshooting & Optimization

Improving fucoxanthin stability against light and temperature degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of fucoxanthin degradation caused by light and temperature.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation in an experimental setting?

A1: this compound is a highly unsaturated molecule, making it susceptible to degradation from several factors. The most significant contributors are exposure to light, elevated temperatures, and pH, particularly acidic conditions.[1][2][3] Oxygen also plays a role in its oxidative degradation.[4][5]

Q2: I'm observing a rapid loss of my this compound sample's characteristic orange color. What could be the cause?

A2: The loss of color is a direct indicator of this compound degradation. This is likely due to exposure to light, heat, or non-optimal pH levels during your experiment or storage.[3][6] Even at room temperature, significant degradation can occur, especially when exposed to light.[4][7]

Q3: How can I minimize this compound degradation during routine laboratory handling?

A3: To minimize degradation, it is crucial to work in low-light conditions or use amber-colored labware.[3][6] Samples should be kept on ice or at refrigerated temperatures (4°C) whenever possible.[7] It is also advisable to use degassed solvents to reduce oxygen exposure.

Q4: What is the optimal pH range for maintaining this compound stability?

A4: this compound is most stable in neutral to slightly alkaline conditions.[2][3][6][8] Acidic pH, especially below 5, significantly accelerates its degradation.[2][3][6] Therefore, maintaining a pH between 7.0 and 7.4 is recommended for aqueous solutions containing this compound.[2]

Troubleshooting Guides

Issue 1: Significant this compound Degradation Observed in Solution
Potential Cause Troubleshooting Steps
Light Exposure 1. Work under subdued lighting or use a red-light darkroom. 2. Use amber-colored vials or wrap containers in aluminum foil. 3. Minimize the duration of light exposure during sample preparation and analysis.
Elevated Temperature 1. Prepare and store this compound solutions at refrigerated temperatures (4°C) or on ice.[7] 2. For longer-term storage, consider freezing at -20°C or below. 3. Avoid placing samples near heat sources such as centrifuges or stir plates.
Incorrect pH 1. Buffer your solution to a neutral or slightly alkaline pH (7.0-7.4).[2] 2. Avoid using acidic solvents or buffers unless experimentally required. If acidic conditions are necessary, minimize the exposure time.
Presence of Oxygen 1. Use solvents that have been degassed by sparging with nitrogen or argon. 2. Store solutions under an inert atmosphere (e.g., nitrogen blanket).
Issue 2: Poor Stability of this compound in a Formulation or Delivery System
Potential Cause Troubleshooting Steps
Oxidative Degradation 1. Add an antioxidant: Ascorbic acid has been shown to significantly delay this compound degradation.[3][6] Consider adding it to your formulation. 2. Chelating agents: If metal ions are present, which can catalyze oxidation, consider adding a chelating agent like EDTA.
Ineffective Encapsulation 1. Optimize wall material: The choice of encapsulating material is critical. Common options include maltodextrin, gum arabic, whey protein isolate, and chitosan-pectin nanoparticles.[9][10][11][12] 2. Improve encapsulation efficiency: Review and optimize your encapsulation protocol (e.g., spray drying, ionic gelation) to ensure high encapsulation efficiency.[9][11]
Emulsion Instability 1. Choose an appropriate emulsifier: Whey protein isolate has demonstrated better performance in stabilizing this compound in oil-in-water emulsions compared to lecithin and gum arabic.[13] 2. Optimize homogenization: Ensure proper homogenization to create small, uniform droplets, which can improve stability.

Quantitative Data on this compound Stability Improvement

The following tables summarize quantitative data from various studies on the effectiveness of different stabilization methods.

Table 1: Effect of Encapsulation on this compound Stability

Encapsulation MethodWall MaterialStorage ConditionHalf-life (t½) / RetentionReference
Spray DryingMaltodextrin (MD)90°C54.57% retention after 24h[9]
Spray DryingGum Arabic (GA)90°C56.03% retention after 24h[9]
Spray DryingWhey Protein Isolate (WPI)90°C60.72% retention after 24h[9]
Spray DryingMaltodextrin (MD)Not specified92.6 days[9]
Spray DryingGum Arabic (GA)Not specified99.8 days[9]
Double EncapsulationPorous Starch + MD & GA (1/7 w/w)50°C85.0% retention[10]
Ionic GelationNano Chitosan-PectinNot specified4.7 times longer half-life[11]

Table 2: Effect of Antioxidants and Storage Conditions on this compound Stability

Additive/ConditionConcentrationStorage ConditionObservationReference
Ascorbic Acid1.0% w/vDarkGreatest pigment retention[3][6]
Storage Temperature-4°C (dark) vs 25°C (light)7.5 times more carotenoid retainment at 4°C[7]
Light Exposure-Dark vs. LightStoring in the dark significantly improves stability[3][6]

Experimental Protocols

Protocol 1: Encapsulation of this compound using Spray Drying

This protocol is a general guideline based on methodologies described in the literature.[9][12]

1. Materials:

  • This compound extract
  • Wall materials: Maltodextrin (MD), Gum Arabic (GA), or Whey Protein Isolate (WPI)
  • Distilled water
  • Magnetic stirrer
  • Spray dryer

2. Procedure:

  • Preparation of the Emulsion:
  • Dissolve the chosen wall material (e.g., 10g of GA) in 100mL of distilled water with continuous stirring to form a solution.
  • Disperse a known amount of this compound extract (e.g., 100mg) into the wall material solution.
  • Homogenize the mixture using a high-speed homogenizer to create a stable emulsion.
  • Spray Drying:
  • Set the spray dryer parameters. Typical inlet temperatures range from 160-180°C, and outlet temperatures from 80-100°C. These may need optimization based on the specific instrument and wall material.
  • Feed the emulsion into the spray dryer.
  • Collect the resulting microcapsule powder.
  • Characterization:
  • Determine the encapsulation efficiency by measuring the surface and total this compound content.
  • Analyze the stability of the encapsulated this compound under different temperature and light conditions.

Protocol 2: Stability Testing of this compound with Ascorbic Acid

This protocol is adapted from studies investigating the effect of antioxidants.[3][6]

1. Materials:

  • This compound solution (in a suitable solvent like ethanol)
  • L-ascorbic acid
  • Spectrophotometer
  • Amber vials
  • Light source (for light degradation studies)
  • Incubator/water bath (for temperature studies)

2. Procedure:

  • Sample Preparation:
  • Prepare a stock solution of this compound.
  • Prepare solutions of ascorbic acid at different concentrations (e.g., 0.1%, 0.5%, 1.0% w/v).
  • Create experimental samples by adding the ascorbic acid solutions to the this compound stock solution. Include a control sample with no ascorbic acid.
  • Aliquot the samples into amber vials.
  • Stability Study:
  • Light Exposure: Expose one set of vials to a controlled light source, while keeping a parallel set in the dark.
  • Temperature Stress: Place vials in incubators set at different temperatures (e.g., 25°C, 40°C, 60°C).
  • At predetermined time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.
  • Analysis:
  • Measure the absorbance of the this compound at its maximum wavelength (around 450 nm) using a spectrophotometer.
  • Calculate the percentage of this compound retention over time compared to the initial concentration.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_fx This compound Stock prep_mix Mix and Homogenize prep_fx->prep_mix prep_stabilizer Stabilizer Solution (e.g., Antioxidant, Encapsulant) prep_stabilizer->prep_mix stress_light Light Exposure prep_mix->stress_light stress_temp Temperature Incubation prep_mix->stress_temp stress_control Control (Dark, 4°C) prep_mix->stress_control analysis_sampling Time-point Sampling stress_light->analysis_sampling stress_temp->analysis_sampling stress_control->analysis_sampling analysis_measure Spectrophotometry / HPLC analysis_sampling->analysis_measure analysis_data Data Analysis (Degradation Kinetics) analysis_measure->analysis_data stabilization_strategies cluster_causes Degradation Factors cluster_solutions Stabilization Strategies fx_degradation This compound Degradation sol_encap Encapsulation (e.g., Spray Drying, Liposomes) fx_degradation->sol_encap sol_antiox Antioxidants (e.g., Ascorbic Acid) fx_degradation->sol_antiox sol_emulsion Emulsion Formulation fx_degradation->sol_emulsion sol_control Environmental Control (Dark, Cold, Inert Gas) fx_degradation->sol_control cause_light Light cause_light->fx_degradation cause_temp Temperature cause_temp->fx_degradation cause_o2 Oxygen cause_o2->fx_degradation cause_ph Acidic pH cause_ph->fx_degradation

References

Fucoxanthin Encapsulation with Solid Lipid Nanoparticles: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the encapsulation of fucoxanthin using solid lipid nanoparticles (SLNs). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of key quantitative data to facilitate successful formulation and characterization of this compound-loaded SLNs.

Troubleshooting Guide

This section addresses common issues encountered during the preparation and characterization of this compound-loaded SLNs in a question-and-answer format.

Question Possible Causes Troubleshooting Suggestions
Why is the particle size of my this compound-loaded SLNs too large? 1. Inefficient homogenization (pressure, duration, or cycles).2. Inappropriate lipid or surfactant choice.3. High lipid concentration.4. This compound aggregation.1. Increase homogenization pressure and/or the number of homogenization cycles.[1] 2. Screen different solid lipids and surfactants to find an optimal combination.3. Reduce the concentration of the lipid phase.4. Ensure complete dissolution of this compound in the molten lipid phase before homogenization.
How can I improve the low encapsulation efficiency of this compound in my SLNs? 1. Poor solubility of this compound in the lipid matrix.2. This compound leakage into the external aqueous phase during preparation.3. Suboptimal lipid-to-drug ratio.1. Select a lipid in which this compound has higher solubility.2. Optimize the homogenization process to ensure rapid solidification of the lipid, trapping the this compound inside.3. Experiment with different ratios of this compound to the lipid matrix to maximize loading.
What causes a high Polydispersity Index (PDI) in my SLN formulation? 1. Inconsistent homogenization.2. Particle aggregation.3. Ostwald ripening.1. Ensure consistent and adequate homogenization throughout the process.2. Optimize the surfactant concentration to provide sufficient stabilization of the nanoparticles.3. Use a combination of surfactants or a stabilizer that can prevent particle growth during storage.
My this compound-loaded SLNs are not stable and aggregate over time. What should I do? 1. Insufficient surface charge (low zeta potential).2. Inappropriate storage conditions (temperature, light exposure).3. Lipid polymorphism changes.1. Select surfactants that impart a higher surface charge to the nanoparticles, leading to a zeta potential greater than |±30 mV| for good stability.[1]2. Store the SLN dispersion at a low temperature (e.g., 4°C) and protected from light.3. Consider using a mixture of lipids to create a less ordered crystalline structure, which can improve stability.
I am observing degradation of this compound during the SLN preparation process. How can I prevent this? 1. This compound is sensitive to heat and light.[2] 2. Exposure to oxygen.1. Minimize the exposure of this compound to high temperatures and light during the entire process. The hot homogenization method should be performed as quickly as possible.[1] 2. Consider preparing the SLNs under an inert atmosphere (e.g., nitrogen) to minimize oxidation.

Frequently Asked Questions (FAQs)

1. What is the optimal method for preparing this compound-loaded SLNs?

The hot homogenization technique is a widely used and effective method for encapsulating this compound in SLNs.[1] This involves dissolving this compound in a molten lipid and then dispersing this lipid phase in a hot aqueous surfactant solution under high-speed homogenization, followed by high-pressure homogenization.

2. What are the critical parameters to control during SLN preparation?

Key parameters to control include the type and concentration of lipid and surfactant, the homogenization pressure and duration, and the temperature of the process. These factors significantly influence the particle size, PDI, encapsulation efficiency, and stability of the final formulation.[1]

3. How can I determine the encapsulation efficiency of this compound in my SLNs?

Encapsulation efficiency is typically determined by separating the unencapsulated this compound from the SLN dispersion (e.g., by ultracentrifugation) and then quantifying the amount of this compound in the supernatant using a validated analytical method like High-Performance Liquid Chromatography (HPLC).

4. What is a good zeta potential value for stable this compound-loaded SLNs?

A zeta potential value greater than |±30 mV| is generally considered indicative of good colloidal stability for SLN dispersions, as the high surface charge prevents particle aggregation through electrostatic repulsion.[1]

5. How can the oral bioavailability of this compound be improved using SLNs?

SLNs can enhance the oral bioavailability of this compound by protecting it from degradation in the gastrointestinal tract, increasing its solubility, and facilitating its absorption through the lymphatic pathway.[3] Further improvement can be achieved by using enteric coatings on the SLNs to prevent this compound release in the acidic environment of the stomach.[4]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound-loaded SLNs, providing a comparative overview of different formulations and their characteristics.

Table 1: Formulation Parameters of this compound-Loaded SLNs

Solid Lipid Surfactant(s) This compound to Lipid Ratio (w/w) Reference
Coconut Oil & Glyceryl Monostearate (95:5)Tween 80 & Soy Lecithin (1:1)1:10[1]
Palm Stearin & CholesterolGelatin & Gum ArabicNot Specified[5]
Not SpecifiedNot SpecifiedNot Specified[6]

Table 2: Physicochemical Characteristics of this compound-Loaded SLNs

Particle Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) Encapsulation Efficiency (%) Loading Capacity (%) Reference
248.98 ± 4.00.161 ± 0.03-32.93 ± 1.298.30 ± 0.265.48 ± 0.82[1][4]
1154 ± 54Not Specified-20.71 ± 0.9396.24 ± 4.600.85 ± 0.04[5]
< 300< 0.25-30.6 to -32.7> 95Not Specified[7]

Detailed Experimental Protocols

Protocol 1: Preparation of this compound-Loaded SLNs by Hot Homogenization

Materials:

  • This compound

  • Solid lipid (e.g., Glyceryl monostearate, coconut oil)

  • Surfactant (e.g., Tween 80, soy lecithin)

  • Purified water

Procedure:

  • Lipid Phase Preparation:

    • Accurately weigh the solid lipid(s) and heat them in a water bath to about 5-10°C above the lipid's melting point.

    • Once the lipid is completely melted, add the pre-weighed this compound to the molten lipid.

    • Stir the mixture continuously until the this compound is fully dissolved, ensuring protection from light.[1]

  • Aqueous Phase Preparation:

    • Dissolve the surfactant(s) in purified water and heat the solution to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Add the hot lipid phase to the hot aqueous phase dropwise while stirring at high speed using a high-shear homogenizer (e.g., Ultra-Turrax) for a few minutes to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Immediately subject the pre-emulsion to high-pressure homogenization (HPH) at an optimized pressure and number of cycles. It is crucial to maintain the temperature above the lipid's melting point during this step.

  • Cooling and SLN Formation:

    • Cool down the resulting nanoemulsion in an ice bath or by storing it at a low temperature. This will cause the lipid to recrystallize and form solid lipid nanoparticles.

Protocol 2: Characterization of this compound-Loaded SLNs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Dilute the SLN dispersion with purified water to an appropriate concentration.

  • Analyze the sample using a dynamic light scattering (DLS) instrument (e.g., Zetasizer Nano).

  • The instrument will provide the average particle size (Z-average) and the PDI, which indicates the width of the size distribution.

2. Zeta Potential Measurement:

  • Dilute the SLN dispersion with purified water.

  • Measure the zeta potential using a DLS instrument equipped with an electrophoretic mobility measurement cell.

  • The zeta potential provides an indication of the surface charge of the nanoparticles and their colloidal stability.

3. Encapsulation Efficiency (EE) and Loading Capacity (LC) Determination:

  • Separation of Free this compound:

    • Take a known volume of the SLN dispersion and centrifuge it at high speed using an ultracentrifuge. The SLNs will form a pellet, leaving the unencapsulated this compound in the supernatant.

  • Quantification of this compound:

    • Carefully collect the supernatant and determine the concentration of free this compound using a validated HPLC method with a suitable mobile phase and detection wavelength (around 450 nm for this compound).

    • To determine the total amount of this compound, disrupt a known volume of the original SLN dispersion using a suitable solvent (e.g., methanol or chloroform) to release the encapsulated this compound, and then quantify it using HPLC.

  • Calculation:

    • EE (%) = [(Total this compound - Free this compound) / Total this compound] x 100

    • LC (%) = [(Total this compound - Free this compound) / Total Lipid Weight] x 100

Signaling Pathways and Experimental Workflows

Diagram 1: Experimental Workflow for this compound-SLN Formulation and Characterization

experimental_workflow cluster_prep SLN Preparation (Hot Homogenization) cluster_char Characterization cluster_eval Further Evaluation prep1 Lipid Phase: Melt Lipid + Dissolve this compound prep3 Pre-emulsion: High-Shear Mixing prep1->prep3 prep2 Aqueous Phase: Dissolve Surfactant in Water prep2->prep3 prep4 Nanoemulsion: High-Pressure Homogenization prep3->prep4 prep5 SLN Formation: Cooling prep4->prep5 char1 Particle Size & PDI (DLS) prep5->char1 Analysis char2 Zeta Potential (DLS) prep5->char2 Analysis char3 Encapsulation Efficiency (HPLC) prep5->char3 Analysis char4 Morphology (TEM/SEM) prep5->char4 Analysis eval1 Stability Studies char1->eval1 char2->eval1 char3->eval1 eval2 In Vitro Release char3->eval2 eval3 In Vivo Bioavailability eval2->eval3

Caption: Workflow for this compound-SLN preparation and characterization.

Diagram 2: Key Signaling Pathways Modulated by this compound

signaling_pathways cluster_inflammation Anti-inflammatory Effects cluster_cancer Anti-Cancer Effects cluster_obesity Anti-Obesity Effects This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibits MAPK MAPK Pathway This compound->MAPK Inhibits PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibits Cell_Cycle Cell Cycle Arrest (G0/G1) This compound->Cell_Cycle UCP1 ↑ UCP1 Expression in WAT This compound->UCP1 AMPK AMPK Pathway This compound->AMPK Activates Inflammatory_Cytokines ↓ TNF-α, IL-6, IL-1β NFkB->Inflammatory_Cytokines MAPK->Inflammatory_Cytokines Apoptosis ↑ Apoptosis (Caspase activation) PI3K_Akt->Apoptosis Lipogenesis ↓ Lipogenesis AMPK->Lipogenesis

Caption: Simplified diagram of key signaling pathways affected by this compound.

References

Preventing fucoxanthin isomerization during extraction and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the isomerization and degradation of fucoxanthin during extraction and storage.

Troubleshooting Guide

This guide addresses common issues encountered during this compound research, providing potential causes and actionable solutions.

Issue Potential Cause Recommended Solution
Low this compound Yield During Extraction Degradation due to excessive heat: High temperatures during extraction can lead to significant this compound loss. This compound degradation is significantly promoted when temperatures are increased from 25 to 60°C.[1] At 75°C, a 94% loss of stability has been observed.[2]Maintain extraction temperatures below 50°C. For heat-sensitive extractions, consider non-thermal methods like ultrasound-assisted extraction at controlled temperatures.
Isomerization and degradation from light exposure: this compound is highly sensitive to light, which can induce isomerization and degradation.Conduct all extraction and processing steps in the dark or under amber light to minimize light exposure. Store extracts in amber-colored containers.[3]
Acid-catalyzed degradation: The use of acidic solvents or a low pH environment can rapidly degrade this compound. This compound is very unstable in acidic conditions (pH 2.0-4.0).[4]Use neutral or slightly alkaline solvents for extraction. If the pH of the extract is acidic, adjust it to a neutral range (pH 6.0-7.0) as soon as possible.
Oxidation from air exposure: The presence of oxygen can lead to the oxidative degradation of this compound.Degas solvents before use and consider performing extractions under an inert atmosphere (e.g., nitrogen or argon).
Change in Extract Color (from orange/brown to yellow/colorless) Isomerization of all-trans-fucoxanthin to cis-isomers: This is a primary degradation pathway, often initiated by heat, light, or acid.Follow all recommendations for preventing degradation related to temperature, light, and pH. The formation of 9'-cis isomer is particularly promoted by light.[1]
Oxidative cleavage of the this compound molecule: Oxygen exposure can break down the chromophore, leading to a loss of color.Minimize air exposure during all steps. The addition of antioxidants can help mitigate oxidative damage.
Poor Separation of this compound Isomers in HPLC Inappropriate mobile phase: The polarity and composition of the mobile phase are critical for resolving this compound isomers.Use a C18 or C30 reverse-phase column with a mobile phase gradient of methanol, water, and an organic modifier like methyl tert-butyl ether or acetonitrile.[5]
Suboptimal column temperature: Temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase.Maintain a constant and optimized column temperature, typically between 25-30°C.[1]
Co-elution with other pigments: Crude extracts contain chlorophylls and other carotenoids that can interfere with this compound isomer separation.Purify the extract using column chromatography (e.g., silica gel or ODS) before HPLC analysis to remove interfering compounds.[6]
This compound Degradation During Long-Term Storage Inappropriate storage temperature: Even at room temperature, this compound will degrade over time. Storage at 4°C is preferable to 25°C for long-term stability.[7]Store purified this compound and extracts at -20°C or -80°C for long-term preservation. For short-term storage, refrigeration at 4°C in the dark is recommended.[4]
Presence of residual solvents: Certain solvents can promote degradation over time.Ensure all extraction solvents are thoroughly removed by evaporation under reduced pressure and at a low temperature.
Exposure to light and oxygen: Even infrequent exposure during handling can contribute to cumulative degradation.Store samples in tightly sealed, amber vials, and flush with an inert gas before sealing.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound isomerization?

A1: The primary causes of this compound isomerization from its natural all-trans form to various cis-isomers are exposure to heat, light, and acidic conditions.[7] Light is a particularly significant factor, promoting the formation of the 9'-cis isomer.[1]

Q2: What is the ideal pH range for this compound stability?

A2: this compound is most stable in neutral to alkaline conditions, typically within a pH range of 6.0 to 10.0.[4] It is highly unstable in acidic environments (pH below 4.0).

Q3: How does temperature affect this compound stability?

A3: Increasing temperature significantly accelerates this compound degradation. While relatively stable at refrigerated temperatures (4°C), degradation becomes substantial at temperatures above 50°C.[2][4] For instance, in an oil-in-water emulsion, increasing the temperature from 25°C to 60°C significantly promotes this compound degradation.[1]

Q4: Can antioxidants improve the stability of this compound?

A4: Yes, antioxidants can help prevent the oxidative degradation of this compound. Ascorbic acid, for example, has been shown to delay this compound degradation, especially when stored in the dark.[8][9]

Q5: What are the best solvents for extracting this compound while minimizing degradation?

A5: Ethanol and acetone are commonly used and effective solvents for this compound extraction.[3] To minimize degradation, it is crucial to use these solvents at low temperatures and in the absence of light. Ethanol is often preferred as a greener solvent.

Q6: How should I store my this compound extracts for maximum stability?

A6: For optimal stability, this compound extracts should be stored under the following conditions:

  • Temperature: -20°C or lower for long-term storage. 4°C for short-term storage.[2][4]

  • Light: In complete darkness, using amber-colored vials.[3]

  • Atmosphere: Under an inert gas (e.g., nitrogen or argon) to exclude oxygen.

  • pH: Ensure the extract is at a neutral pH.

Quantitative Data on this compound Stability

The following tables summarize the impact of various environmental factors on the stability of this compound.

Table 1: Effect of Temperature on this compound Degradation

Temperature (°C)MatrixDurationThis compound Retention (%)Reference
4Dark2 months~100%[4]
25Dark2 months~95%[4]
25Canola oil (no air/light)-Degradation observed[2]
37Oil/water emulsion14 days~20%[2]
50Dark3 weeksSignificant decrease[2]
60Oil/water emulsion5 daysNear total loss[2]
75-60 minutes6%[2]
100--Significant degradation[4]

Table 2: Effect of pH on this compound Stability

pHConditionThis compound StabilityReference
1.225°C, no light/airSignificant degradation[1]
2.0 - 4.0-Very low stability[4]
4.625°C, no light/airDegradation observed[1]
6.0 - 10.0-Stable[4]
7.425°C, no light/airRetarded degradation[1]
9.0DarkGreatest stability[9]

Table 3: Effect of Light and Antioxidants on this compound Stability

ConditionAntioxidantDurationThis compound Retention (%)Reference
LightNone1 weekDrastic degradation[8]
DarkNone4 weeks>90%[2]
Dark1.0% w/v Ascorbic Acid4 weeks~50% (in solution)[8][9]
Light1.0% w/v Ascorbic Acid-Greatest pigment retention compared to no antioxidant[9]

Experimental Protocols

1. Protocol for this compound Extraction from Brown Algae (Ethanol)

This protocol describes a standard method for extracting this compound from dried brown algae using ethanol.

  • Preparation of Algal Powder: Dry the brown seaweed at a low temperature (e.g., 40°C) until a constant weight is achieved. Grind the dried seaweed into a fine powder.

  • Solvent Extraction:

    • Weigh 1 gram of the algal powder and place it in a flask.

    • Add 20 mL of 95% ethanol (a 1:20 solid-to-solvent ratio).

    • Stir the mixture on a magnetic stirrer for 2 hours at room temperature in complete darkness.

  • Filtration and Re-extraction:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the ethanol extract (filtrate).

    • Repeat the extraction process with the residue two more times to ensure complete extraction.

  • Solvent Evaporation:

    • Combine all the ethanol extracts.

    • Evaporate the ethanol using a rotary evaporator at a temperature below 40°C.

  • Storage:

    • Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., ethanol or a mobile phase for HPLC).

    • Store the final extract at -20°C in an amber vial.

2. Protocol for HPLC Analysis of this compound Isomers

This protocol provides a general method for the separation and quantification of this compound isomers using reverse-phase HPLC.

  • HPLC System: A standard HPLC system equipped with a photodiode array (PDA) detector.

  • Column: A C18 or C30 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Methanol:Water (9:1, v/v)

    • Solvent B: Methyl tert-butyl ether

  • Gradient Elution:

    • 0-15 min: 100% A

    • 15-30 min: Linear gradient to 70% A, 30% B

    • 30-40 min: Linear gradient to 30% A, 70% B

    • 40-45 min: Hold at 30% A, 70% B

    • 45-50 min: Linear gradient back to 100% A

    • 50-60 min: Re-equilibration at 100% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: Monitor at 450 nm.

  • Injection Volume: 20 µL

  • Quantification: Use a standard curve of purified all-trans-fucoxanthin to quantify the isomers. The relative amounts of the cis-isomers can be estimated from their peak areas relative to the all-trans peak.

Visualizations

Fucoxanthin_Degradation_Pathway cluster_factors Degradation Factors All-trans-Fucoxanthin All-trans-Fucoxanthin Cis-Isomers Cis-Isomers All-trans-Fucoxanthin->Cis-Isomers Isomerization Oxidation_Products Oxidation_Products All-trans-Fucoxanthin->Oxidation_Products Oxidation Epoxide_Transformation_Products Epoxide_Transformation_Products All-trans-Fucoxanthin->Epoxide_Transformation_Products Epoxide Transformation Heat Heat Heat->All-trans-Fucoxanthin Light Light Light->All-trans-Fucoxanthin Acid (Low pH) Acid (Low pH) Acid (Low pH)->All-trans-Fucoxanthin Oxygen Oxygen Oxygen->All-trans-Fucoxanthin

Caption: Factors influencing the degradation pathways of all-trans-fucoxanthin.

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification (Optional) cluster_analysis Analysis A Dried Algal Powder B Solvent Extraction (e.g., Ethanol) - Dark conditions - Controlled temperature A->B C Filtration B->C D Solvent Evaporation (<40°C) C->D E Crude this compound Extract D->E F Column Chromatography (e.g., Silica Gel) E->F G Purified this compound Fraction F->G H HPLC-PDA Analysis - C18/C30 Column - Gradient Elution G->H I Quantification and Isomer Identification H->I

Caption: A typical experimental workflow for this compound extraction and analysis.

References

Technical Support Center: Fucoxanthin Stability in Acidic Environments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to fucoxanthin degradation under acidic pH conditions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unstable in acidic conditions?

A1: this compound's instability in acidic environments is primarily due to its unique chemical structure. The presence of a 5,6-monoepoxide group and an extensive system of conjugated double bonds makes the molecule highly susceptible to degradation.[1][2] Under acidic conditions, the epoxy group is particularly sensitive and can be converted into a 5,8-epoxide, leading to the formation of new compounds with different properties.[1][3] This process, along with acid-initiated isomerization from the natural all-trans form to various cis-isomers, contributes to the rapid degradation and loss of bioactivity.[4][5]

Q2: What are the main degradation products of this compound at low pH?

A2: In acidic pH, this compound primarily degrades through two pathways: isomerization and epoxidation. The most common degradation products are cis-isomers (such as 9'-cis, 13-cis, and 13'-cis this compound) and epoxide derivatives.[1][6][7] The highly reactive 5,6-epoxide group in the this compound structure can be transformed into a 5,8-epoxide under acidic influence.[1][3] These structural changes lead to a loss of the characteristic orange-red color and a reduction in biological activity.[8]

Q3: What is the optimal pH range for maintaining this compound stability?

A3: this compound exhibits significantly greater stability in neutral and alkaline conditions compared to acidic environments.[5][9] Studies consistently show that this compound is most stable in a pH range of 6.0 to 10.0.[4][6] Conversely, its degradation is greatly accelerated in acidic conditions, particularly at pH levels between 2.0 and 4.0.[4][6] For experimental work and formulation, maintaining a pH above 6.0 is crucial to minimize degradation.

Q4: How do other environmental factors like temperature and light interact with acidic pH to affect this compound degradation?

A4: The degradation of this compound is synergistically accelerated when acidic conditions are combined with exposure to light and heat.[2] pH has been identified as the most influential factor on this compound stability, followed by temperature and then light.[2][3][10] For instance, exposure to light under acidic conditions promotes rapid photoisomerization and photodegradation.[2][6] Similarly, increasing the temperature in an acidic medium significantly enhances the rate of both isomerization and oxidative cleavage of the polyene chain.[1] Therefore, to preserve this compound, it is critical to control all three factors, especially in an acidic matrix.

Troubleshooting Guides

Problem 1: My this compound solution rapidly loses its color and shows a decreased absorbance reading after I add an acidic buffer.

  • Cause: This is a classic sign of this compound degradation. The acidic environment is protonating the molecule, leading to rapid isomerization (conversion from all-trans to cis-isomers) and rearrangement of the sensitive epoxide group.[1][3] These structural changes alter the chromophore, causing the color to fade and the maximum absorbance to decrease.

  • Solution:

    • pH Adjustment: If your experimental design allows, adjust the pH of your solution to a neutral or slightly alkaline range (pH 7.0-9.0) where this compound is more stable.[5][9]

    • Encapsulation: For applications requiring an acidic environment (e.g., food products or simulated gastric digestion), encapsulate the this compound. Encapsulation creates a physical barrier that protects the molecule from the acidic medium.[11] Techniques like using chitosan-pectin nanoparticles or embedding in Pickering emulsions have proven effective.[12][13]

    • Addition of Antioxidants: Incorporating an antioxidant like ascorbic acid can help mitigate oxidative degradation, which can be exacerbated by acidic conditions.[5][9]

Problem 2: I am analyzing my this compound sample, which was stored in an acidic solution, via HPLC and see multiple new peaks that were not present initially.

  • Cause: The new peaks are likely degradation products, primarily cis-isomers of this compound (e.g., 13-cis, 13'-cis, 9'-cis) and potentially epoxide rearrangement products.[1][6] Acid protonates the polyene chain, lowering the energy barrier for trans-to-cis isomerization, resulting in a mixture of isomers that resolve as separate peaks in a reverse-phase HPLC system.

  • Solution:

    • Characterize Peaks: Use a diode-array detector (DAD) to obtain UV-Vis spectra for each new peak. Cis-isomers typically exhibit a characteristic "cis-peak" at a shorter wavelength than the main absorption peak. For definitive identification, LC-MS analysis is recommended.

    • Prevent Isomerization: To prevent the formation of these isomers, prepare and store this compound solutions in neutral or alkaline solvents, protect them from light by using amber vials, and store them at low temperatures (4°C or below).[1]

    • Workflow Optimization: Minimize the time this compound is exposed to acidic conditions during your experimental workflow. If an acidic step is necessary, perform it immediately before analysis and keep the sample on ice.

Problem 3: My this compound-fortified product (e.g., a beverage or yogurt) shows significantly lower antioxidant activity than calculated after production and storage.

  • Cause: The low pH of many food products, such as yogurt and some beverages, accelerates this compound degradation.[1][3] The antioxidant activity of this compound is closely linked to its all-trans structure; the formation of cis-isomers and other degradation products significantly reduces this activity.[14]

  • Solution:

    • Protective Matrix Selection: Incorporate this compound into a food matrix that is less acidic or has components that can offer protection. For example, the stability of this compound can be higher in a complex matrix with natural antioxidants.[1]

    • Encapsulation Prior to Formulation: This is the most robust strategy for acidic food applications. Encapsulating this compound in food-grade polymers (e.g., alginate, casein, soy protein) can protect it during processing and storage, and even through gastric digestion, enhancing its stability and bioaccessibility.[15][16]

    • Process Optimization: Minimize heat and light exposure during the manufacturing process. If pasteurization is required, use high-temperature, short-time (HTST) methods to reduce the duration of thermal stress.

Data on this compound Stability

Quantitative data from various studies are summarized below to illustrate the impact of pH and protective strategies on this compound stability.

Table 1: Effect of pH on this compound Degradation

pH ValueThis compound Retention / StabilityKey ObservationSource(s)
1.2 Significant and rapid degradationAll-trans and cis-isomers are degraded.[6][10]
2.0 - 4.0 Very low stability, high degradation rateConsidered highly unstable in this range.[4][6]
4.6 Degradation is pronounced, especially with heatOften used as a reference for acidic food models.[3][10]
6.0 - 7.5 Stable, degradation is retardedNeutral pH significantly enhances stability.[3][6][10]
8.0 - 10.0 High stabilityAlkaline conditions are favorable for preservation.[4][5][6]

Table 2: Efficacy of Stabilization Strategies in Acidic Conditions

Stabilization StrategyConditionEfficacy / OutcomeSource(s)
Ascorbic Acid (1.0% w/v) Acidic pH, dark storageGreatly delayed this compound degradation.[5][9]
Encapsulation (Chitosan-Pectin) N/AIncreased oxidation half-life by 4.7 times.[12]
Pickering Emulsion pH 3.0Encapsulation efficiency of 70.48%.[13]
Soy Protein-Chitooligosaccharide Varying pHEmulsion showed excellent stability across pH values.[15]

Experimental Protocols

Protocol 1: Standardized this compound pH Stability Assay

This protocol provides a methodology to assess the stability of this compound at different pH levels.

  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate for pH 3-5, phosphate for pH 6-8, glycine-NaOH for pH 9-10) at the desired pH values.

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 90% acetone or ethanol) and determine its initial concentration using a spectrophotometer (λmax ≈ 450 nm) or HPLC.

  • Sample Preparation: In amber vials, add a small aliquot of the this compound stock solution to each pH buffer to achieve the desired final concentration. The final concentration of the organic solvent should be kept low and consistent across all samples.

  • Incubation: Incubate the vials at a controlled temperature (e.g., 25°C) in the dark for a set period (e.g., 24, 48, 72 hours). Include a control sample at a neutral pH (e.g., 7.4).

  • Sampling and Analysis: At specified time points, withdraw an aliquot from each vial. Analyze the remaining this compound concentration using reverse-phase HPLC with a C18 column and a mobile phase such as a gradient of acetonitrile and water.

  • Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration to determine the degradation kinetics.

Protocol 2: this compound Encapsulation using Ionic Gelation

This protocol describes a common method for encapsulating this compound to protect it from acidic degradation.

  • Polymer Solution Preparation: Prepare a solution of chitosan (e.g., 1 mg/mL) in a weak acidic solution (e.g., 1% acetic acid). Prepare a separate solution of an anionic polymer like pectin or sodium alginate (e.g., 1 mg/mL) in deionized water.

  • This compound Loading: Dissolve this compound in a small amount of ethanol and then disperse it into the pectin/alginate solution using sonication to form a homogenous mixture.

  • Nanoparticle Formation: Add the chitosan solution dropwise into the this compound-pectin/alginate mixture under constant magnetic stirring. The electrostatic interaction between the positively charged chitosan and the negatively charged polymer will induce the self-assembly of nanoparticles, encapsulating the this compound.

  • Purification: Centrifuge the resulting nanoparticle suspension to pellet the nanoparticles. Discard the supernatant and wash the pellet with deionized water to remove any unencapsulated this compound or excess polymer.

  • Characterization: Resuspend the nanoparticles in water. Characterize the particles for size (using a particle size analyzer), morphology (using SEM), and encapsulation efficiency (by dissolving the nanoparticles and measuring the this compound content via HPLC).

  • Stability Testing: Test the stability of the encapsulated this compound by exposing the nanoparticle suspension to the desired acidic pH and analyzing its content over time as described in Protocol 1.

Visualizations

Fucoxanthin_Degradation_Pathway This compound Degradation in Acidic Conditions AllTrans All-trans-Fucoxanthin (Stable Form) Protonation Protonation (H+) AllTrans->Protonation Acidic pH CisIsomers Cis-Isomers (9'-cis, 13-cis, etc.) Protonation->CisIsomers Isomerization Epoxide 5,8-Epoxide Derivatives (Mutatoxanthin-like) Protonation->Epoxide Epoxide Rearrangement Loss Loss of Bioactivity & Color CisIsomers->Loss Epoxide->Loss Stability_Workflow Workflow for Assessing this compound pH Stability prep_stock 1. Prepare this compound Stock Solution prep_samples 3. Create Samples in Amber Vials prep_stock->prep_samples prep_buffers 2. Prepare Buffers (pH 3 to 10) prep_buffers->prep_samples incubate 4. Incubate at Controlled Temp & in Dark prep_samples->incubate sampling 5. Withdraw Aliquots at Time Points (0, 24, 48h) incubate->sampling analyze 6. Analyze by HPLC sampling->analyze calculate 7. Calculate % Degradation & Determine Kinetics analyze->calculate

References

Fucoxanthin delivery systems for improved intestinal absorption

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on fucoxanthin delivery systems to improve intestinal absorption.

Section 1: Frequently Asked Questions (FAQs)

This section addresses general questions about this compound and its delivery systems.

Q1: What are the main challenges associated with the oral delivery of this compound?

A1: The primary challenges stem from this compound's unique chemical structure. Its highly unsaturated nature, including an allene bond, makes it susceptible to degradation from environmental factors like light, heat, pH, and oxygen.[1][2] Furthermore, its poor water solubility and lipophilic nature lead to low bioavailability, limiting its absorption in the gastrointestinal (GI) tract.[3][4][5] The acidic environment of the stomach can also cause significant degradation before it reaches the intestine for absorption.[2][5]

Q2: Why is encapsulation necessary for this compound?

A2: Encapsulation is a crucial strategy to overcome the challenges of this compound's instability and low bioavailability.[6] By enclosing this compound within a protective matrix (e.g., liposomes, nanoparticles, emulsions), it can be shielded from harsh environmental conditions in the GI tract.[6][7] Well-designed delivery systems can improve its water solubility, protect it from degradation, and facilitate its transport across the intestinal epithelium, thereby enhancing its overall bioavailability and therapeutic efficacy.[1][4][8]

Q3: What types of delivery systems are commonly used for this compound?

A3: A variety of colloidal delivery systems have been developed for this compound. The most common materials used for these systems include proteins, polysaccharides, and lipids.[9] These materials are used to create structures such as:

  • Lipid-Based Systems: Nanoemulsions, Solid Lipid Nanoparticles (SLNs), and Liposomes.[2][6][10]

  • Polymer-Based Systems: Nanoparticles made from biopolymers like chitosan, alginate, and casein.[11][12]

  • Other Systems: Microcapsules, gels, and nanofibers.[3][9]

Q4: How do lipid-based delivery systems improve this compound absorption?

A4: Lipid-based systems are particularly effective for lipophilic compounds like this compound. They enhance absorption through several mechanisms. Mixing this compound with lipids can improve its transport across cell membrane barriers.[10] During digestion, lipids are broken down into fatty acids and monoglycerides, which form micelles that can solubilize this compound, making it more available for absorption by intestinal cells.[13] The type of lipid carrier, such as long-chain or medium-chain triglycerides, can significantly affect the rate of lipolysis and the bioaccessibility of this compound.[13][14]

Section 2: Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during experiments.

Low Encapsulation Efficiency (EE)

Q: My this compound-loaded delivery system (e.g., liposomes, SLNs, nanoemulsions) shows low encapsulation efficiency. What are the potential causes and solutions?

A: Low encapsulation efficiency is a common issue that can be attributed to several factors related to the formulation and process parameters.

Potential Cause Explanation Recommended Solutions
Poor this compound Solubility in Lipid Phase This compound may not be fully dissolving in the lipid core during preparation, leading to its precipitation or association with the particle surface rather than encapsulation.- Screen different lipids: Test various solid or liquid lipids to find one with higher solubilizing capacity for this compound. - Optimize temperature: Increase the temperature of the lipid phase during preparation (within this compound's stability limits) to improve solubility.[15] - Use a co-solvent: Add a small amount of a biocompatible solvent (e.g., ethanol) to the lipid phase to aid this compound dissolution.
Instability of the Primary Emulsion For methods like double emulsion solvent evaporation, the instability of the initial water-in-oil (w/o) emulsion can cause the drug to leak into the external aqueous phase before the particles solidify.[16]- Optimize surfactant concentration: Increase the concentration of the primary emulsifier to better stabilize the w/o interface. - Adjust homogenization energy: Modify the speed or duration of homogenization to create smaller, more stable primary emulsion droplets.
Drug Leakage During Particle Formation This compound may leak from the lipid matrix into the aqueous phase during the cooling or solvent evaporation/diffusion step, especially if the particle matrix solidifies too slowly.- Rapid cooling: For lipid-based nanoparticles, use a rapid cooling method (e.g., cold dispersion) to quickly solidify the lipid matrix and trap the this compound. - Optimize solvent removal: For solvent evaporation methods, adjust the stirring speed or temperature to control the rate of solvent removal and particle hardening.
Inappropriate Ratio of Ingredients An incorrect ratio of this compound to carrier material (lipid, polymer) or an insufficient amount of surfactant can lead to poor encapsulation.[17]- Vary drug-to-lipid ratio: Experiment with different mass ratios of this compound to the lipid/polymer to find the optimal loading capacity. - Adjust surfactant-to-lipid ratio: Ensure there is enough surfactant to adequately cover the surface of the newly formed nanoparticles and prevent drug expulsion.
Particle Size and Stability Issues

Q: The prepared nanoparticles are too large, show a high Polydispersity Index (PDI), or are unstable in storage (aggregation/sedimentation). How can I resolve this?

A: Particle size, uniformity (PDI), and stability are critical for the performance of a delivery system. These issues often arise from the formulation and processing conditions.

Problem Potential Cause Recommended Solutions
Large Particle Size / High PDI - Insufficient energy during homogenization. - Suboptimal surfactant type or concentration. - Aggregation due to low surface charge.- Increase homogenization energy: Increase the speed, pressure, or duration of homogenization/sonication.[18] - Optimize surfactant: Screen different surfactants and optimize their concentration. A combination of surfactants can sometimes be more effective. - Adjust pH: For pH-sensitive materials like chitosan, adjusting the pH can increase surface charge and electrostatic repulsion.[12]
Particle Aggregation During Storage - Insufficient surface charge (low Zeta Potential). - Ostwald ripening (in emulsions). - Temperature-induced lipid crystallization changes.- Increase Zeta Potential: A zeta potential of > |30| mV generally indicates good stability.[2] This can be achieved by adding charged surfactants or coating with charged polymers like chitosan.[12][19] - Optimize storage temperature: Store formulations at a recommended temperature (e.g., 4°C) to minimize particle kinetic energy and degradation.[15][20] - Use a combination of stabilizers: Employ both electrostatic and steric stabilization for enhanced stability.
This compound Degradation During Storage This compound is sensitive to light, heat, and oxygen.[21] The delivery system may not be providing adequate protection.- Protect from light and oxygen: Store samples in amber vials and consider purging with nitrogen before sealing. - Add antioxidants: Incorporate antioxidants (e.g., tocopherol) into the lipid phase to protect this compound from oxidation. - Optimize formulation: Ensure the particle shell or matrix is dense enough to limit oxygen diffusion.
In Vitro Digestion and Bioaccessibility Assays

Q: I am observing low bioaccessibility of this compound in my in vitro simulated digestion model. What factors could be influencing this?

A: Low bioaccessibility suggests that the this compound is not being effectively released from the delivery system and/or incorporated into micelles for absorption.

Potential Cause Explanation Troubleshooting Steps
Incomplete Lipid Digestion The lipid carrier may be resistant to digestion by lipase, preventing the release of this compound.- Check lipid type: Long-chain triglycerides (LCT) and medium-chain triglycerides (MCT) are more digestible than indigestible oils.[13] Ensure you are using a digestible lipid carrier. - Verify enzyme activity: Confirm that the lipase used in the assay is active and used at the correct concentration and pH.
Poor Micelle Incorporation Even if released, this compound must be incorporated into mixed micelles formed by bile salts and digestion products to be considered "bioaccessible."- Ensure sufficient bile salts/phospholipids: Verify the concentrations of bile salts and phospholipids (e.g., lecithin) in your simulated intestinal fluid are adequate to form micelles. - Analyze the micelle phase: After digestion and centrifugation, properly separate the micellar supernatant from the undigested pellet and measure the this compound concentration in the supernatant.[18]
Precipitation of this compound Upon release from the carrier, the hydrophobic this compound may precipitate in the aqueous intestinal environment before it can be incorporated into micelles.- Particle size effect: Smaller nanoparticles provide a larger surface area for lipase to act upon, potentially leading to faster lipid digestion and more efficient micellarization.[18] Re-evaluate your particle size. - Formulation design: Some carrier materials may interact with bile salts or digestion products, hindering micelle formation.
Degradation During Digestion This compound can be degraded by the acidic conditions of the stomach phase or by enzymes.[5][22]- Use enteric coatings: For solid particles, an enteric coating can protect the formulation from the stomach's low pH, releasing its contents in the neutral pH of the intestine.[2][23] - Analyze each digestion stage: Quantify this compound after the oral, gastric, and intestinal phases to identify where the loss is occurring.[24]

Section 3: Data & Protocols

Performance of this compound Delivery Systems (Quantitative Data)

The following table summarizes key performance indicators for various this compound delivery systems reported in the literature.

Delivery System TypeCarrier MaterialsParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Bioavailability / Bioaccessibility ImprovementReference(s)
Solid Lipid Nanoparticles (SLNs) Palm stearin, cholesterol, gelatin, gum arabic~1154--Improved stability and bioavailability in vivo[10]
Enteric-Coated SLNs Health-safe lipids248.98 ± 4.0-32.93 ± 1.298.30 ± 0.262723.16% relative bioavailability in rats compared to this compound crystals[2][8][23]
Nanoemulsion Structured lipid (Pinolenic acid-enriched)98 - 344--Bioaccessibility improved with decreasing particle size[18]
Casein/Chitosan Nanoparticles Casein, Chitosan277 ± 26+24.00>712x higher absorption in mice compared to uncoated nanoparticles[12][19]
Alginate/Casein Nanoparticles Alginate, Casein246-79.61.8-fold improvement in Caco-2 cell permeability[11]
Liposomes Egg yolk lecithin, sea cucumber-derived cholesterol sulfate214 ± 3-57.2 ± 1.1085.5 ± 0.8Significantly improved bioavailability in vitro and in vivo[17]
Pickering Emulsion Cellulose Nanofibrils (CNFs)--~70.8High stability against pH, salt, and temperature changes[20][25]
Experimental Protocols

This protocol is adapted from the high-pressure homogenization method.

  • Preparation of Oil Phase:

    • Melt the solid lipid (e.g., glyceryl monostearate) at a temperature approximately 5-10°C above its melting point.

    • Dissolve this compound in the molten lipid with continuous stirring until a clear, homogenous solution is obtained. Maintain the temperature.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant (e.g., Tween 80, Poloxamer 188) in deionized water.

    • Heat the aqueous phase to the same temperature as the oil phase.

  • Formation of Pre-emulsion:

    • Add the hot oil phase dropwise into the hot aqueous phase under high-speed stirring (e.g., 10,000 rpm for 10-15 minutes) using a high-shear homogenizer. This forms a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Immediately subject the hot pre-emulsion to a high-pressure homogenizer (HPH).

    • Homogenize for a specified number of cycles (e.g., 3-5 cycles) at a set pressure (e.g., 500-1500 bar). The temperature should be kept above the lipid's melting point.

  • Nanoparticle Formation and Cooling:

    • Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently.

    • The rapid cooling of the lipid droplets causes the lipid to solidify, forming SLNs and entrapping the this compound.

  • Characterization:

    • Measure particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).

    • Determine encapsulation efficiency by separating the free this compound from the SLNs (e.g., using ultra-centrifugation) and quantifying the this compound in the supernatant and/or in the nanoparticles using HPLC.

This protocol simulates the digestion process in the mouth, stomach, and small intestine to assess this compound bioaccessibility.

  • Simulated Saliva Fluid (SSF) - Mouth Phase:

    • Mix your this compound delivery system (e.g., 5 mL) with an equal volume of SSF.

    • Adjust the pH to 6.8.

    • Incubate at 37°C for 5-10 minutes in a shaking water bath.

  • Simulated Gastric Fluid (SGF) - Stomach Phase:

    • Take the sample from the mouth phase and add SGF containing pepsin.

    • Adjust the pH to 2.5-3.0 using HCl.

    • Incubate at 37°C for 1-2 hours in a shaking water bath.

  • Simulated Intestinal Fluid (SIF) - Intestinal Phase:

    • Take the sample from the stomach phase.

    • Add SIF containing bile extract, pancreatin (lipase), and phospholipids.

    • Adjust the pH to 7.0 using NaOH.

    • Incubate at 37°C for 2 hours in a shaking water bath.

  • Determination of Bioaccessibility:

    • After the intestinal phase, centrifuge the sample at high speed (e.g., >10,000 x g) for 45-60 minutes at 37°C to separate the undigested material (pellet) from the clear micellar phase (supernatant).

    • Carefully collect the supernatant (micellar fraction).

    • Extract this compound from the supernatant using an appropriate solvent (e.g., hexane/ethyl acetate mixture).

    • Quantify the this compound concentration using HPLC.

    • Bioaccessibility (%) = (Amount of this compound in micellar phase / Initial amount of this compound in the delivery system) x 100.

This is a general protocol for this compound analysis. The column, mobile phase, and gradient may need optimization.[26][27]

  • Sample Preparation:

    • Extract this compound from the delivery system or digestion sample using a suitable organic solvent (e.g., a mixture of acetone, methanol, or ethanol).

    • Centrifuge to remove any precipitates.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 or C30 reverse-phase column (C30 is often preferred for carotenoids).[28]

    • Mobile Phase: A common mobile phase is a gradient of methanol, acetonitrile, and water.[26]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) or UV-Vis detector set at ~445-450 nm.[27]

    • Column Temperature: 25-40°C.[27]

  • Quantification:

    • Prepare a standard curve using a this compound standard of known concentration.

    • Inject the samples and integrate the peak area corresponding to this compound.

    • Calculate the concentration in the sample based on the standard curve.

Section 4: Diagrams and Workflows

This section provides visual representations of key processes and concepts.

G cluster_prep This compound Delivery System Preparation cluster_digestion In Vitro Digestion & Absorption Pathway cluster_challenges Key Challenges A 1. This compound Source (e.g., Brown Algae Extract) B 2. Selection of Carrier (Lipid, Polymer, etc.) A->B C 3. Encapsulation Method (Homogenization, Emulsification, etc.) B->C D 4. Formulation (Nanoparticles, Liposomes, etc.) C->D E 5. Characterization (Size, Zeta, EE%) D->E F Oral Administration (Delivery System) D->F Testing Phase G Stomach (Acidic pH, Pepsin) F->G Gastric Transit H Small Intestine (Lipase, Bile Salts) G->H Intestinal Entry I Micelle Formation H->I Lipolysis & Solubilization J Absorption by Enterocytes I->J Uptake K Low Stability (Light, Heat, pH) K->B Addressed by L Poor Solubility L->B Addressed by M Low Bioavailability M->B Addressed by

Caption: Experimental workflow from preparation to in vitro testing of this compound delivery systems.

G cluster_formulation Formulation Factors cluster_process Process Parameters cluster_output System Properties Lipid Lipid/Polymer Type Size Particle Size & PDI Lipid->Size Zeta Zeta Potential Lipid->Zeta EE Encapsulation Efficiency Lipid->EE Stability Storage Stability Lipid->Stability Surfactant Surfactant Concentration Surfactant->Size Surfactant->Zeta Surfactant->EE Surfactant->Stability Ratio Drug:Carrier Ratio Ratio->Size Ratio->Zeta Ratio->EE Ratio->Stability Energy Homogenization Energy Energy->Size Energy->EE Energy->Stability Temp Temperature Temp->Size Temp->EE Temp->Stability Rate Cooling/Evaporation Rate Rate->Size Rate->EE Rate->Stability Zeta->Stability influences

Caption: Key factors influencing the physicochemical properties of this compound nanoparticles.

G cluster_problems Observed Problem cluster_causes Potential Cause cluster_solutions Recommended Solution Title Troubleshooting HPLC Analysis of this compound P1 Broad Peaks C1 Column Degradation / Contamination P1->C1 C2 Sample Solvent Incompatible with Mobile Phase P1->C2 P2 Ghost Peaks C5 Contaminated Mobile Phase or System P2->C5 P3 Inconsistent Retention Times C3 Air Bubbles in Pump/Detector P3->C3 C4 Mobile Phase Composition Changed P3->C4 C6 Temperature Fluctuations P3->C6 S1 Flush or Replace Column C1->S1 S2 Dissolve Sample in Mobile Phase C2->S2 S3 Degas Mobile Phase C3->S3 S4 Prepare Fresh Mobile Phase C4->S4 S6 Clean System with Strong Solvent C5->S6 S5 Use Column Oven C6->S5

Caption: A troubleshooting guide for common HPLC issues encountered during this compound analysis.

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of Fucoxanthin and its Metabolite Fucoxanthinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fucoxanthin, a major marine carotenoid found in brown seaweeds, has garnered significant attention for its diverse health-promoting activities. Upon ingestion, this compound is primarily metabolized into fucoxanthinol by enzymes in the gastrointestinal tract.[1][2][3][4][5] This bioconversion is a critical step, as fucoxanthinol often exhibits more potent biological effects than its parent compound. This guide provides an objective comparison of the bioactivities of this compound and fucoxanthinol, supported by experimental data, to aid researchers and drug development professionals in their understanding and application of these marine-derived compounds.

Data Presentation: A Comparative Overview of Bioactivities

The following table summarizes the quantitative data from various studies, offering a direct comparison of the efficacy of this compound and fucoxanthinol across different biological activities. It is consistently reported that fucoxanthinol demonstrates more potent effects, particularly in anti-cancer studies.[2][5][6][7][8][9][10][11]

Biological ActivityAssay/ModelThis compoundFucoxanthinolReference
Antioxidant Activity ABTS Radical ScavengingLower ActivityHigher Activity (extracellularly)[12][13]
Cellular Antioxidant ActivityHigher ActivityLower Activity (intracellularly)[12][14][15]
Anti-Cancer Activity Colorectal Cancer Cells (Caco-2, WiDr, HCT116) - T/C (%) at 20 µMEffectiveMore Effective on a broader range of cell lines (including SW620, DLD-1)[6]
Colorectal Cancer Tissues - % of samples with T/C <50% at 20 µM10%65%[6]
Breast Cancer Cells (MCF-7, MDA-MB-231) - Viability ReductionEffectiveMore Pronounced Effect[10]
Leukemia Cells (HL-60) - Induction of DNA DamageEffective at 25 µMMore Potent, effective at 12.5 µM[7]
Osteosarcoma Cells (Saos-2, LM8, MNNG, 143B) - Inhibition of ViabilityEffectiveGreater Inhibition[5][9]
Anti-Inflammatory Activity Inhibition of NF-κB activationEffectiveMore Potent[5][7]
Reduction of pro-inflammatory cytokines (TNF-α, IL-6)EffectiveEffective[11][16]
Anti-Diabetic Activity Reduction of Blood Glucose Levels in Diabetic MiceEffectiveEffective[16][17][18]
Improvement of Insulin ResistanceEffectiveEffective[18][19][20]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are summaries of commonly employed protocols.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound and fucoxanthinol on cancer cells.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT116) are seeded in 96-well plates at a specific density (e.g., 5x10⁴ cells/mL) and incubated for 24 hours to allow for attachment.[21]

  • Treatment: The cells are then treated with various concentrations of this compound or fucoxanthinol (e.g., 5, 10, 20, 40 µM) and incubated for specified time periods (e.g., 24, 48, 72 hours).[21]

  • MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[21]

Apoptosis Assay (Annexin V Staining)

This method is used to detect and quantify apoptosis (programmed cell death) induced by the compounds.

  • Cell Treatment: Cells are treated with this compound or fucoxanthinol as described in the cell viability assay.

  • Cell Harvesting: After treatment, both floating and adherent cells are collected.

  • Staining: The cells are washed and then stained with Annexin V-FITC and Propidium Iodide (PI) in a binding buffer. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

NF-κB Activation Assay (Western Blot)

This technique is used to measure the levels of key proteins in signaling pathways, such as the NF-κB pathway, to understand the mechanism of action.

  • Protein Extraction: Following treatment with this compound or fucoxanthinol, cells are lysed to extract total protein or nuclear and cytoplasmic fractions.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p65, p50 subunits of NF-κB) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The signal is detected using a chemiluminescent substrate, and the protein bands are visualized. The intensity of the bands corresponds to the amount of the target protein.

Mandatory Visualizations

The following diagrams illustrate the metabolic pathway of this compound and a key signaling pathway affected by both compounds.

cluster_GI Gastrointestinal Tract cluster_Liver Liver This compound This compound Fucoxanthinol Fucoxanthinol This compound->Fucoxanthinol Lipases/Esterases Amarouciaxanthin_A Amarouciaxanthin A Fucoxanthinol->Amarouciaxanthin_A Dehydrogenases

Caption: Metabolic conversion of this compound.

Fx_Fxol This compound / Fucoxanthinol IKK IKK Fx_Fxol->IKK Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Releases Nucleus Nucleus NFkappaB->Nucleus Translocates Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription Initiates

Caption: Inhibition of the NF-κB signaling pathway.

References

A Comparative Efficacy Analysis of Fucoxanthin and Other Marine Carotenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of fucoxanthin against other prominent marine carotenoids, including astaxanthin, β-carotene, and zeaxanthin. The focus is on their antioxidant, anti-inflammatory, and anti-obesity properties, supported by experimental data to aid in research and development endeavors.

Antioxidant Efficacy

The antioxidant capacity of carotenoids is fundamental to their protective effects against cellular damage induced by reactive oxygen species (ROS). This section compares the radical scavenging and reducing abilities of this compound with other marine carotenoids.

Data Presentation: Antioxidant Activity
CarotenoidAssayIC50 Value (µg/mL)FRAP Value (mmol Fe²⁺/g)Source
This compound DPPH201.2 ± 21.464.74 ± 3.93[1][2]
Astaxanthin DPPH79.32 ± 18.1063.97 ± 6.79[1][2]
β-Carotene DPPHNot Calculated (low activity)6.55 ± 0.33[1][2]
Zeaxanthin DPPHData Not AvailableData Not Available
This compound Stereoisomers DPPH(all-E)-Fuco: weaker than 13Z- & 13'Z-FucoData Not Available[3][4]
ABTS9'Z-Fuco: 33.54 (strongest)Data Not Available[3]
Experimental Protocols: Antioxidant Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical. A solution of DPPH in methanol is prepared, and its initial absorbance is measured at 517 nm. The carotenoid sample is then added to the DPPH solution, and the decrease in absorbance is monitored over time until the reaction reaches a plateau. The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.[4]

FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The FRAP reagent, a mixture of TPTZ (2,4,6-tripyridyl-s-triazine) solution, FeCl₃ solution, and acetate buffer, is prepared. The carotenoid sample is added to the FRAP reagent, and the absorbance of the resulting blue-colored complex is measured at 593 nm after a specific incubation time. The antioxidant capacity is expressed as ferrous iron equivalents.[1]

Signaling Pathway: Nrf2-ARE Antioxidant Response

This compound has been shown to exert its antioxidant effects not only by direct radical scavenging but also by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[5] Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).

Nrf2_Pathway cluster_nucleus Nuclear Events ROS Oxidative Stress (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation This compound This compound This compound->Nrf2_Keap1 promotes dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCL) ARE->Antioxidant_Genes activates transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection leads to Nrf2_n->ARE binds to NFkB_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 binds to IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB NF-κB NFkB_IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Inflammation Inflammation Inflammatory_Genes->Inflammation leads to This compound This compound This compound->IKK inhibits Astaxanthin Astaxanthin Astaxanthin->IKK inhibits NFkB_n->Inflammatory_Genes activates transcription Anti_Obesity_Workflow This compound This compound (Dietary Intake) WAT White Adipose Tissue (WAT) This compound->WAT targets UCP1_Expression ↑ UCP1 Expression (mRNA and Protein) WAT->UCP1_Expression induces Mitochondria Mitochondria UCP1_Expression->Mitochondria acts in Thermogenesis ↑ Thermogenesis (Heat Production) Mitochondria->Thermogenesis promotes Energy_Expenditure ↑ Energy Expenditure Thermogenesis->Energy_Expenditure contributes to Fat_Accumulation ↓ Fat Accumulation Energy_Expenditure->Fat_Accumulation leads to Body_Weight ↓ Body Weight Fat_Accumulation->Body_Weight results in

References

Cross-Study Validation of Fucoxanthin's Anti-Obesity Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fucoxanthin, a marine carotenoid derived from brown seaweed, has garnered significant scientific interest for its potential anti-obesity properties. This guide provides a comprehensive cross-study validation of its effects, summarizing key quantitative data from preclinical and clinical studies, detailing experimental methodologies, and visualizing the underlying molecular signaling pathways. The objective is to offer a clear, data-driven comparison to aid in research and development efforts.

Quantitative Data Summary

The anti-obesity effects of this compound have been quantified across various animal and human studies. The following tables summarize the key findings related to body weight, adipose tissue, and metabolic parameters.

Animal Studies: Effects of this compound on Body Weight and Adipose Tissue
Study Reference (Model)This compound DosageDuration% Body Weight Reduction (vs. Control)% White Adipose Tissue (WAT) Reduction (vs. Control)Key Findings
Maeda et al. (KK-Ay mice)0.2% of diet6 weeksSignificant attenuation of weight gainSignificantly reducedUpregulated uncoupling protein 1 (UCP1) in WAT.[1][2]
Woo et al. (C57BL/6N mice)0.05% and 0.2% of dietNot SpecifiedNot SpecifiedNot SpecifiedSignificantly decreased hepatic lipid content and plasma triglyceride levels.[2]
Park et al. (C57BL/6J mice)Not Specified (Undaria pinnatifida ethanol extract)Not SpecifiedNot SpecifiedSignificant decrement of epididymal adipose tissue weightSignificantly decreased plasma leptin levels.[2][3]
High-Fat Diet-Induced Obese Mice170 mg/kg/day (microcapsules)Not SpecifiedNot Specified15.25% reduction in liver weightImproved lipid metabolism.[4]
High-Fat Diet-Induced Obese MiceThis compound-loaded solid lipid nanoparticles (D-SLN)8 weeks29.94% reduction in body weight gain61.80% reduction in fat mass gainSignificant improvements in metabolic indicators.[4]
High-Fat Diet-Induced Obese MiceThis compound-rich wakame lipids5 weeksSignificantly suppressedSignificantly suppressedNormalized hyperglycemia, hyperinsulinemia, and hyperleptinemia.[5]
Human Studies: Effects of this compound on Obesity Parameters
Study ReferenceThis compound DosageDurationBody Weight ReductionBody Mass Index (BMI) ReductionAbdominal Fat Reduction
Abidov et al. (Obese, non-diabetic women)2.4 mg/day (with 300 mg pomegranate seed oil)16 daysSignificant reductionNot SpecifiedSignificant reduction in body and liver fat content.[2][6]
Japanese Obese Subjects1 mg or 3 mg daily4 weeksReducedReducedReduced visceral and subcutaneous fat.[7]
Patients with Obesity3 mg dailyNot SpecifiedPositive weight loss effectNot SpecifiedNot Specified

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting and comparing the results of these studies.

Key Animal Study Protocol: High-Fat Diet-Induced Obesity Model
  • Subjects: Male C57BL/6J mice are typically used as a model for diet-induced obesity.

  • Acclimatization: Mice are acclimatized for a week before the commencement of the study.

  • Diet: A high-fat diet (HFD), often providing approximately 45% of calories from fat, is used to induce obesity. A control group receives a normal diet.

  • This compound Administration: this compound is typically mixed into the HFD at specified concentrations (e.g., 0.05% to 0.2% w/w). In some studies, it is administered via oral gavage. Formulations can vary and include this compound-rich seaweed extracts, purified this compound, or nano-formulations to enhance bioavailability.[4]

  • Duration: The experimental period typically ranges from 4 to 12 weeks.

  • Measurements: Body weight and food intake are monitored regularly. At the end of the study, blood samples are collected for biochemical analysis (e.g., glucose, insulin, lipids, leptin). Adipose tissue (e.g., epididymal, perirenal) and liver are excised, weighed, and may be used for histological analysis or gene expression studies (e.g., UCP1, AMPK).

Key Human Clinical Trial Protocol
  • Participants: Studies often recruit overweight or obese individuals, with a Body Mass Index (BMI) typically above 25 or 30 kg/m 2.[7]

  • Study Design: Double-blind, placebo-controlled trials are the gold standard. Participants are randomly assigned to receive either this compound or a placebo.

  • Intervention: this compound is administered in capsule form at daily doses ranging from 1 mg to 3 mg.[7] Some formulations may include other compounds like pomegranate seed oil to potentially enhance effects.[2][6]

  • Duration: Intervention periods in human trials have ranged from 16 days to 16 weeks.

  • Assessments: Primary outcomes typically include changes in body weight, BMI, and waist circumference. Secondary outcomes may include changes in body composition (fat mass, visceral fat) assessed by methods like dual-energy X-ray absorptiometry (DXA) or CT scans, as well as blood markers for metabolic health.

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-obesity effects through the modulation of several key signaling pathways. The primary mechanism involves the induction of uncoupling protein 1 (UCP1) in white adipose tissue (WAT), a process that is typically restricted to brown adipose tissue (BAT). This induction leads to increased thermogenesis and energy expenditure.

Fucoxanthin_UCP1_Pathway This compound This compound WAT White Adipose Tissue (WAT) This compound->WAT targets UCP1_mRNA UCP1 mRNA Expression WAT->UCP1_mRNA induces UCP1_Protein UCP1 Protein UCP1_mRNA->UCP1_Protein translates to Mitochondria Mitochondria UCP1_Protein->Mitochondria localizes to Thermogenesis Increased Thermogenesis (Energy Expenditure) Mitochondria->Thermogenesis mediates FattyAcidOxidation Fatty Acid Oxidation Mitochondria->FattyAcidOxidation enhances

Furthermore, this compound has been shown to modulate the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis. Activation of AMPK can lead to the inhibition of fatty acid synthesis and the stimulation of fatty acid oxidation.

Fucoxanthin_AMPK_Pathway This compound This compound AMPK AMPK (AMP-activated protein kinase) This compound->AMPK activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC inhibits CPT1 Carnitine Palmitoyltransferase 1 (CPT1) AMPK->CPT1 activates FattyAcid_Synthesis Fatty Acid Synthesis ACC->FattyAcid_Synthesis promotes FattyAcid_Oxidation Fatty Acid Oxidation CPT1->FattyAcid_Oxidation promotes

This compound also exhibits anti-inflammatory properties, which are relevant to obesity as it is considered a state of chronic low-grade inflammation. It can inhibit the NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines.[6]

Fucoxanthin_NFkB_Pathway This compound This compound NFkB_Pathway NF-κB Pathway This compound->NFkB_Pathway inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, FFAs) Inflammatory_Stimuli->NFkB_Pathway activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, MCP-1) NFkB_Pathway->Proinflammatory_Cytokines induces expression of Inflammation Adipose Tissue Inflammation Proinflammatory_Cytokines->Inflammation promotes

Experimental Workflow

The general workflow for investigating the anti-obesity effects of this compound in a preclinical setting is outlined below.

Fucoxanthin_Experimental_Workflow start Study Design & Animal Model Selection diet Diet-Induced Obesity (High-Fat Diet) start->diet treatment This compound Administration (vs. Placebo Control) diet->treatment monitoring In-life Monitoring (Body Weight, Food Intake) treatment->monitoring endpoint Terminal Endpoint (Sample Collection) monitoring->endpoint analysis Biochemical & Molecular Analysis endpoint->analysis data Data Interpretation & Conclusion analysis->data

References

Fucoxanthinol versus Fucoxanthin: A Comparative Analysis of their Effects on the NF-κB Pathway in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental effects of fucoxanthin and its metabolite, fucoxanthinol, on the Nuclear Factor-kappa B (NF-κB) signaling pathway in cancer cells. The NF-κB pathway is a critical regulator of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. Its constitutive activation is a hallmark of many cancers, making it a key target for therapeutic intervention. This compound, a carotenoid found in brown seaweeds, and its metabolite fucoxanthinol, have garnered significant interest for their anti-cancer properties, largely attributed to their ability to modulate this crucial pathway.

Comparative Efficacy on NF-κB Pathway Modulation

Experimental evidence consistently demonstrates that fucoxanthinol is a more potent inhibitor of the NF-κB pathway than its precursor, this compound.[1][2][3][4] This enhanced activity is observed across various cancer cell lines and is attributed to its structural differences.[1][2] Fucoxanthinol's modulatory actions on cell viability, cell cycle arrest, and apoptosis are consistently more pronounced than those of this compound.[1][2][3][4]

The inhibitory mechanism of both compounds involves the suppression of the nuclear translocation of key NF-κB subunits, including p65, p50, RelB, and p52.[1][5][6] By preventing these transcription factors from entering the nucleus, this compound and fucoxanthinol effectively block the transcription of NF-κB target genes that promote cancer cell survival and proliferation, such as Bcl-2, cIAP-2, XIAP, and cyclin D1.[1][2] Furthermore, studies have indicated that this compound can inhibit the phosphorylation of IκBα and IκB kinase (IKK), crucial upstream events in the activation of the NF-κB cascade.[7]

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound and fucoxanthinol on key components of the NF-κB pathway in different cancer cell lines.

Compound Cell Line Target Concentration Effect Reference
Fucoxanthinol MDA-MB-231 (Breast Cancer)Nuclear p65 (total and phosphorylated)10 µM>47% decrease[5]
This compound MDA-MB-231 (Breast Cancer)Nuclear p6510 µMInconsistent (32% decrease at 12h, no effect at 24h)[5]
Fucoxanthinol MDA-MB-231 (Breast Cancer)Nuclear p52 and RelB10 µMReduction observed[2][5]
Fucoxanthinol HCT116 (Colorectal Cancer)NF-κB Transcriptional Activity≥5 µMSignificant increase (Note: Co-treatment with an NF-κB inhibitor enhanced apoptosis)[8][9]
This compound & Fucoxanthinol Primary Effusion Lymphoma CellsIKKβ and IκBα phosphorylationNot specifiedReduction in phosphorylation[6]

Signaling Pathway and Experimental Workflow Visualizations

To better illustrate the mechanisms of action and the experimental procedures used to evaluate these compounds, the following diagrams are provided.

NF_kappa_B_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_inhibition Inhibition Point cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK_complex IKK Complex (IKKα/β/γ) Stimuli->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates (p-IκBα) NFkB_dimer NF-κB (p65/p50) IkB->NFkB_dimer Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_dimer_nuc NF-κB (p65/p50) NFkB_dimer->NFkB_dimer_nuc Nuclear Translocation This compound This compound This compound->IKK_complex Inhibits phosphorylation Fucoxanthinol Fucoxanthinol (More Potent) Fucoxanthinol->IKK_complex Strongly inhibits phosphorylation Fucoxanthinol->NFkB_dimer_nuc Inhibits Translocation DNA κB DNA sites NFkB_dimer_nuc->DNA Binds Target_Genes Target Gene Transcription (Bcl-2, XIAP, Cyclin D1, etc.) DNA->Target_Genes Promotes Cell_Response Cancer Cell Proliferation, Survival, Angiogenesis Target_Genes->Cell_Response

Caption: NF-κB signaling pathway and points of inhibition by this compound and fucoxanthinol.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture (e.g., MDA-MB-231, HCT116) Treatment 2. Treatment - Control (Vehicle) - this compound - Fucoxanthinol Cell_Culture->Treatment Incubation 3. Incubation (Time-course analysis, e.g., 12, 24, 48h) Treatment->Incubation Viability Cell Viability/Apoptosis Assay (e.g., MTT, Annexin V staining) Incubation->Viability Protein_Extraction Protein Extraction (Cytoplasmic & Nuclear Fractions) Incubation->Protein_Extraction Luciferase NF-κB Luciferase Reporter Assay Incubation->Luciferase Data_Comparison Compare Effects of This compound vs. Fucoxanthinol Viability->Data_Comparison Western_Blot Western Blot Analysis (p65, p-IκBα, etc.) Protein_Extraction->Western_Blot Lumi_Reading Luminometer Reading (Quantify transcriptional activity) Luciferase->Lumi_Reading Quantification Densitometry & Statistical Analysis Western_Blot->Quantification Lumi_Reading->Data_Comparison Quantification->Data_Comparison

Caption: A typical experimental workflow for comparing the effects of this compound and fucoxanthinol.

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for assessing the effects of this compound and fucoxanthinol on the NF-κB pathway.

Cell Culture and Treatment
  • Cell Lines: Human breast cancer cell lines (MCF-7, MDA-MB-231) or human colorectal carcinoma cells (HCT-116) are commonly used.

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or McCoy's 5A) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: this compound and fucoxanthinol are dissolved in a suitable solvent like DMSO. Cells are seeded and allowed to attach before being treated with various concentrations of the compounds (e.g., 1 to 25 µM) for specified time periods (e.g., 12, 24, 48 hours). A vehicle control (DMSO) is run in parallel.

Western Blot Analysis for NF-κB Proteins
  • Protein Extraction: Following treatment, cells are harvested. Cytoplasmic and nuclear protein fractions are separated using a nuclear extraction kit according to the manufacturer's instructions. Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis (e.g., 10% gel) and transferred to a polyvinylidene fluoride (PVDF) membrane.[10]

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies specific for NF-κB pathway proteins (e.g., anti-p65, anti-p50, anti-p-IκBα, anti-IKKβ). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software (e.g., ImageJ). Loading controls like Lamin B1 (for nuclear fraction) or β-actin (for cytoplasmic fraction) are used for normalization.

NF-κB Luciferase Reporter Assay
  • Cell Line: HCT-116 cells stably transfected with a luciferase reporter plasmid containing NF-κB response elements are used.[8]

  • Procedure:

    • Cells are seeded in a 96-well white, clear-bottom plate (e.g., 2 x 10⁴ cells/well) and incubated for 24 hours.

    • The cells are then treated with this compound or fucoxanthinol at various concentrations for a set period (e.g., 24 hours).

    • In some experiments, cells are subsequently stimulated with an NF-κB activator like TNF-α (e.g., 30 ng/ml) for 5-6 hours to induce NF-κB activity.[8]

    • The luciferase assay reagent (e.g., Nano-Glo® Luciferase Assay System) is added to each well.

    • After a brief incubation at room temperature, the luminescence is measured using a luminometer.

  • Analysis: The relative luciferase activity is calculated by normalizing the readings to a control group. A decrease in luminescence indicates inhibition of NF-κB transcriptional activity.

Conclusion

The available experimental data strongly indicates that while both this compound and its metabolite fucoxanthinol can inhibit the pro-survival NF-κB pathway in cancer cells, fucoxanthinol exhibits significantly greater potency. Its ability to more effectively reduce the nuclear levels of key NF-κB transcription factors, such as p65, translates to a more pronounced anti-proliferative and pro-apoptotic effect. These findings underscore the potential of fucoxanthinol as a lead compound for the development of novel cancer therapeutics targeting the NF-κB signaling cascade. Further research, including in vivo studies, is warranted to fully elucidate its therapeutic efficacy.

References

Fucoxanthin's Neuroprotective Effects: An In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of fucoxanthin's in vivo neuroprotective performance against other potential therapeutic alternatives. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

This compound, a marine carotenoid found in brown seaweed, has emerged as a promising neuroprotective agent in various in vivo models of neurological disorders. Its therapeutic potential stems from its potent antioxidant and anti-inflammatory properties. This guide synthesizes preclinical evidence to offer a comparative perspective on its efficacy.

Quantitative Data Summary

The neuroprotective effects of this compound have been quantified in animal models of Traumatic Brain Injury (TBI), Cerebral Ischemia, Alzheimer's Disease, and Parkinson's Disease. The following tables summarize these findings and compare them with data from studies on other neuroprotective compounds: astaxanthin, resveratrol, and lutein.

Traumatic Brain Injury (TBI)
CompoundAnimal ModelDosageAdministration RouteKey OutcomesCitation(s)
This compound Mice50, 100, 200 mg/kgIntragastric- Alleviated neurological deficits, cerebral edema, and neuronal apoptosis. - Reversed the increase in malondialdehyde (MDA) and the decrease in glutathione peroxidase (GPx) activity.[1]
This compound Mice100 mg/kgIntraperitoneal- Attenuated neurological deficits and brain injuries.[2]
Astaxanthin Mice100 mg/kgIntraperitoneal- Significantly improved neurological status. - Promoted Nrf2 activation.[3]
Astaxanthin Mice100 mg/kgGavage- Significant improvement in Neurological Severity Score (NSS) from 24h post-injury.[4][5]
Resveratrol Rats100 mg/kgIntraperitoneal- Significantly improved motor function at 1-3 days post-TBI. - Attenuated brain edema.[6][7]
Resveratrol Rats100 mg/kgIntraperitoneal- Significantly reduced contusion volumes. - Improved motor performance and visuospatial memory.[8]
Cerebral Ischemia
CompoundAnimal ModelDosageAdministration RouteKey OutcomesCitation(s)
This compound Rats30, 60, 90 mg/kgIntragastric- Improved neurologic deficit score. - Lowered infarct volume.[9]
Astaxanthin Rats25, 45, 65 mg/kg-- Significantly reduced stroke volume and neurological deficits.[10]
Astaxanthin Rats-Intracerebroventricular- Reduced cerebral infarction at 2 days post-MCAo.[11][12]
Lutein Mice0.2 mg/kgIntraperitoneal- Higher survival rate, better neurological scores, smaller infarct area and volume.[13][14]
Resveratrol Rats10⁻⁶ and 10⁻⁷ g/kgIntravenous- Significantly reduced the total volume of infarction.[15]
Resveratrol Rodents20-50 mg/kg-- Meta-analysis showed significant decrease in infarct volume and neurobehavioral score.[16]
Alzheimer's Disease
CompoundAnimal ModelDosageAdministration RouteKey OutcomesCitation(s)
This compound Rats (STZ-induced)50, 100 mg/kgOral- Improved cognitive functions in Morris water maze and elevated plus-maze.[17]
Astaxanthin Mice (Aβ-induced)--- Improved learning, memory, and cognitive function in Morris water maze.[18]
Astaxanthin Mice (AppNL-G-F/NL-G-F)0.02% in dietOral- Decreased phosphorylated Tau and Iba1 fraction.[19]
Parkinson's Disease
CompoundAnimal ModelDosageAdministration RouteKey OutcomesCitation(s)
This compound Mice (6-OHDA-lesioned)--- Dose-dependent neuroprotective effect on dopaminergic neurons.[20]
This compound Mice (MPTP-induced)10 mg/kgIntraperitoneal- Significantly reversed the MPTP-induced reduction of dopamine levels.[21]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below to facilitate replication and further research.

Traumatic Brain Injury (TBI) Model in Mice (this compound)
  • Animal Model: Male ICR mice are subjected to a weight-drop model to induce TBI.

  • This compound Administration: this compound is administered intragastrically at doses of 50, 100, or 200 mg/kg.

  • Neurological Severity Score (NSS): Neurological function is assessed at 1, 3, and 7 days post-TBI using the NSS, a composite score of motor, sensory, reflex, and balance tests.

  • Brain Water Content: At 24 hours post-TBI, brains are removed, and the wet and dry weights are measured to calculate brain edema.

  • Biochemical Analysis: Brain tissues are homogenized to measure levels of MDA (a marker of lipid peroxidation) and the activity of the antioxidant enzyme GPx.

  • Histological Analysis: Brain sections are stained to assess neuronal apoptosis (e.g., TUNEL staining) and lesion volume.[1][22]

Cerebral Ischemia Model in Rats (this compound)
  • Animal Model: Focal cerebral ischemia is induced in rats by middle cerebral artery occlusion (MCAO).

  • This compound Administration: this compound is administered intragastrically at doses of 30, 60, and 90 mg/kg one hour before MCAO.

  • Neurological Deficit Scoring: Neurological function is evaluated at 24 hours after MCAO using a neurological deficit scoring system.

  • Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area, and the infarct volume is calculated.[9]

Alzheimer's Disease Model in Rats (this compound)
  • Animal Model: Cognitive impairment is induced in Wistar rats by intracerebroventricular (ICV) injection of streptozotocin (STZ).

  • This compound Administration: this compound is administered orally at doses of 50 and 100 mg/kg for 14 days.

  • Cognitive Assessment: Spatial learning and memory are assessed using the Morris water maze, which requires the rats to find a hidden platform in a pool of water.

  • Biochemical and Neuroinflammatory Marker Analysis: After behavioral testing, hippocampal tissue is analyzed for markers of oxidative stress (MDA, GSH, SOD), neuroinflammation (TNF-α, IL-1β, IL-6), and neurotransmitter levels.[17]

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound are mediated through the modulation of key signaling pathways. The diagrams below, generated using Graphviz, illustrate these pathways and a typical experimental workflow for in vivo validation.

Fucoxanthin_Signaling_Pathways cluster_nrf2 Nrf2-ARE Pathway cluster_pi3k PI3K/Akt Pathway Fucoxanthin1 This compound Nrf2 Nrf2 Fucoxanthin1->Nrf2 promotes dissociation from Keap1 Keap1 Keap1 Keap1->Nrf2 sequesters in cytoplasm ARE ARE Nrf2->ARE translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Neuroprotection1 Neuroprotection Antioxidant_Enzymes->Neuroprotection1 Fucoxanthin2 This compound PI3K PI3K Fucoxanthin2->PI3K activates Akt Akt PI3K->Akt activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Neuroprotection2 Neuroprotection Apoptosis_Inhibition->Neuroprotection2

Caption: Signaling pathways activated by this compound leading to neuroprotection.

Experimental_Workflow Animal_Model 1. Animal Model Induction (e.g., TBI, MCAO, AD model) Treatment_Groups 2. Group Assignment (Sham, Vehicle, this compound, Alternatives) Animal_Model->Treatment_Groups Drug_Administration 3. Compound Administration (Specified dosage and route) Treatment_Groups->Drug_Administration Behavioral_Tests 4. Behavioral & Neurological Assessment (e.g., NSS, Morris Water Maze) Drug_Administration->Behavioral_Tests Tissue_Collection 5. Brain Tissue Collection Behavioral_Tests->Tissue_Collection Analysis 6. Analysis (Biochemical, Histological, Molecular) Tissue_Collection->Analysis Data_Interpretation 7. Data Interpretation & Comparison Analysis->Data_Interpretation Treatment_groups Treatment_groups

Caption: General experimental workflow for in vivo validation of neuroprotective agents.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of Fucoxanthin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste like Fucoxanthin are paramount for ensuring laboratory safety and environmental protection. This compound, a carotenoid pigment, requires careful handling throughout its lifecycle, including its final disposal. Adherence to established protocols minimizes risks and ensures compliance with regulatory standards.

The primary hazard associated with this compound is that it can cause serious eye irritation.[1] It may also be irritating to the skin, mucous membranes, and the upper respiratory tract.[1] Therefore, appropriate personal protective equipment (PPE), including safety glasses or goggles, gloves, and a lab coat, should be worn at all times when handling the compound.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound and its associated waste must be conducted in accordance with local, state, and federal regulations.[1][2] The following steps provide a direct, operational plan for its proper disposal in a laboratory setting.

Step 1: Risk Assessment and PPE Confirmation Before beginning any disposal procedure, perform a risk assessment. Ensure all personnel involved are aware of this compound's hazards, particularly its potential for severe eye irritation.[1] Confirm that appropriate PPE is being worn, including:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]

  • Hand Protection: Compatible chemical-resistant gloves.[2]

  • Protective Clothing: A standard laboratory coat.[1][2]

Step 2: Waste Segregation and Collection Proper segregation at the point of generation is critical. Do not mix this compound waste with general laboratory trash. Use designated, compatible, and clearly labeled hazardous waste containers.[2][3]

  • Solid this compound Waste: Collect expired reagents, unused pure this compound powder, or residue scraped from surfaces. This waste should be placed in a securely sealed container to prevent dust from becoming airborne.[1][2]

  • Contaminated Labware: Disposable items such as gloves, weighing papers, pipette tips, and contaminated wipes should be collected in a designated, lined container for solid chemical waste.[4]

  • Liquid this compound Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and shatter-resistant container for liquid hazardous waste. This compound is soluble in solvents like acetone and DMSO; these solutions must be treated as chemical waste.[1][2] Do not pour this compound solutions down the drain.[3]

Step 3: Labeling of Waste Containers All waste containers must be accurately and clearly labeled. The label should include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The specific solvent(s) if it is a liquid waste.

  • The associated hazards (e.g., "Eye Irritant").

  • The date of accumulation.

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA) Store sealed and labeled waste containers in a designated Satellite Accumulation Area within the laboratory.[3] This area should be:

  • At or near the point of waste generation.

  • Away from heat, open flames, and direct light, as carotenoids can be sensitive to these conditions.

  • In a location that minimizes the risk of spills and does not obstruct emergency exits.

Step 5: Final Disposal Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[5] Do not attempt to dispose of the chemical waste through standard municipal waste services.[6]

Quantitative and Physical Data

Understanding the physical and chemical properties of this compound is essential for its safe handling and disposal.

PropertyValueSource
Chemical Formula C42H58O6[7]
Molecular Weight 658.91 g/mol [5][7]
Physical State Crystalline Solid[2][7]
Melting Point 166-168°C[7]
Solubility Soluble in Acetone, DMSO, and Ethanol. Insoluble in water.[1][2][7]
Storage Temperature Recommended at -20°C[2][5]

Experimental Protocols

This document provides procedural guidance for disposal and does not cite specific experimental protocols. Methodologies for the extraction or analysis of this compound and other carotenoids often involve organic solvents, and the resulting waste streams should be handled as described in the steps above.[8][9][10][11]

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory environment.

FucoxanthinDisposalWorkflow start This compound Waste Generated ppe Confirm Proper PPE is Worn (Goggles, Gloves, Lab Coat) start->ppe assess Assess Waste Type ppe->assess solid Pure Solid or Contaminated Materials (e.g., gloves, tips) assess->solid Solid liquid This compound in Organic Solvent assess->liquid Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid->collect_liquid seal Securely Seal Container collect_solid->seal collect_liquid->seal store Store in Designated Satellite Accumulation Area seal->store dispose Arrange Pickup by EHS or Licensed Disposal Service store->dispose

Caption: Logical workflow for this compound waste disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Fucoxanthin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Fucoxanthin, a marine carotenoid with significant research interest. Adherence to these procedures will help minimize risk and ensure the integrity of your experiments.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as causing serious eye irritation.[1][2] It may also be irritating to the skin, mucous membranes, and upper respiratory tract, and could be harmful if inhaled, ingested, or absorbed through the skin.[1] Due to the limited toxicological data, it is prudent to handle this compound with care.[1][3]

The following personal protective equipment is mandatory when handling this compound:

PPE CategoryItemRationale
Eye Protection Safety glasses with side shields or gogglesTo prevent eye contact and serious eye irritation.[1][2][4][5]
Hand Protection Compatible chemical-resistant glovesTo avoid skin contact and potential irritation or absorption.[1][6]
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.[1][6]
Respiratory Protection NIOSH-approved respiratorRecommended when handling the solid form to avoid inhaling dust particles.[1][6]

Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe working environment.

Engineering Controls:

  • Work in a well-ventilated area.[6]

  • Utilize a vent hood, process enclosures, or local exhaust ventilation to control airborne levels of the compound, especially when handling the powder form.[1][6]

General Handling Procedures:

  • Read the Safety Data Sheet (SDS) thoroughly before use.

  • Avoid generating and inhaling dust.[1][6]

  • Prevent contact with eyes, skin, and clothing.[3][6]

  • Wash hands and any exposed skin thoroughly after handling.[1][2][6]

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store this compound in a tightly closed container.[1][6]

  • Keep in a dry, cool, and well-ventilated place at a temperature of -20°C for long-term stability.[3][6]

Emergency Procedures and First Aid

In the event of an accidental exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15-20 minutes, removing contact lenses if present and easy to do so.[1][6] Seek medical attention if irritation persists.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15-20 minutes.[1][6] Remove contaminated clothing and wash it before reuse.[1][6] Get medical attention if symptoms occur.[1][6]
Inhalation Move the individual to fresh air.[1][6] If breathing is difficult or stops, provide artificial respiration or oxygen.[1][6] Seek immediate medical attention.[1][6]
Ingestion If the person is conscious, wash out their mouth with water.[6] Do NOT induce vomiting unless instructed to do so by medical personnel.[1][6] Seek medical attention.[1][6]

Quantitative Safety and Handling Data

ParameterValueSource
GHS Classification Serious Eye Damage/Eye Irritation, Category 2A[1][2]
Signal Word Warning[1][2]
Hazard Statements H319: Causes serious eye irritation[1][2]
Storage Temperature -20°C[3][6]
Solubility in DMSO ~20 mg/mL[3]
Solubility in Acetone ~10 mg/mL[3]
Oral TDLO (Mouse) 33.6 g/kg/14D (continuous)[2]
OSHA PEL No data available[1][6]
ACGIH TLV No data available[1][6]

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol outlines the general procedure for preparing a stock solution of this compound.

Materials:

  • This compound (crystalline solid)

  • Anhydrous solvent (e.g., DMSO, acetone)

  • Inert gas (e.g., nitrogen or argon)

  • Appropriate glassware (e.g., vial, volumetric flask)

  • Pipettes

  • Vortex mixer or sonicator

Procedure:

  • Equilibrate the this compound container to room temperature before opening.

  • Weigh the desired amount of this compound powder in a chemical fume hood.

  • Transfer the powder to a suitable glass vial or flask.

  • Add the desired volume of solvent to the this compound. This compound is soluble in DMSO at approximately 20 mg/mL and in acetone at approximately 10 mg/mL.[3]

  • Purge the headspace of the container with an inert gas to minimize oxidation.[3]

  • Tightly cap the container.

  • Vortex or sonicate the solution until the this compound is completely dissolved.

  • Solutions of this compound in organic solvents have limited stability; it is recommended to prepare stock solutions immediately before use.[3]

  • If short-term storage is necessary, store the solution at -20°C under an inert atmosphere and protect it from light.

Workflow for Safe Handling and Disposal of this compound

Fucoxanthin_Workflow This compound Handling and Disposal Workflow prep Preparation - Review SDS - Don appropriate PPE handling Handling - Work in a ventilated area - Avoid dust generation - Weigh and prepare solution prep->handling experiment Experimentation - Conduct research activities handling->experiment spill Accidental Spill - Evacuate and ventilate - Wear appropriate PPE - Contain and clean up handling->spill experiment->spill decon Decontamination - Clean work surfaces - Wash hands thoroughly experiment->decon spill->decon disposal Waste Disposal - Collect waste in a labeled container - Dispose according to local regulations decon->disposal

Caption: Workflow for the safe handling and disposal of this compound.

Disposal Plan

All waste materials containing this compound should be considered chemical waste.

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed chemical waste container.[6]

  • Liquid Waste: Collect all solutions containing this compound in a labeled, sealed chemical waste container.

  • Disposal: Dispose of all this compound waste in accordance with local, state, and federal environmental regulations.[1] Do not dispose of it down the drain or in the regular trash.

  • Containers: Do not reuse empty this compound containers.[6] They should be triple-rinsed (if appropriate for the container type) and disposed of as chemical waste.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.